molecular formula C11H16O3S B1588963 tert-Butyl Tosylate CAS No. 4664-57-7

tert-Butyl Tosylate

Katalognummer: B1588963
CAS-Nummer: 4664-57-7
Molekulargewicht: 228.31 g/mol
InChI-Schlüssel: DLRDEMODNIPHMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl Tosylate is a useful research compound. Its molecular formula is C11H16O3S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-9-5-7-10(8-6-9)15(12,13)14-11(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRDEMODNIPHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451771
Record name Benzenesulfonic acid, 4-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-57-7
Record name 1,1-Dimethylethyl 4-methylbenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4664-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 4-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Tosylate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and synthesis of tert-Butyl Tosylate. It is intended to be a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Introduction

This compound, systematically named 1,1-dimethylethyl 4-methylbenzenesulfonate, is an organic ester derived from tert-butyl alcohol and p-toluenesulfonic acid.[1] It is a key intermediate in organic synthesis, primarily valued for the excellent leaving group ability of the tosylate moiety.[1] This property facilitates a variety of nucleophilic substitution and elimination reactions that are fundamental in the construction of complex molecules, including pharmaceuticals and agrochemicals.[1] Understanding its chemical behavior is crucial for its effective application in synthetic chemistry.

Chemical Structure and Identifiers

The structure of this compound features a bulky tert-butyl group attached to the sulfonyl oxygen of a p-toluenesulfonate (tosyl) group.

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
CAS Number 4664-57-7[2][3]
Molecular Formula C₁₁H₁₆O₃S[2]
Molecular Weight 228.31 g/mol [2]
IUPAC Name 1,1-dimethylethyl 4-methylbenzenesulfonate[1]
Synonyms tert-Butyl p-toluenesulfonate, t-Butyl tosylate[4][5]
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC(C)(C)C[1][6]
InChIKey DLRDEMODNIPHMU-UHFFFAOYSA-N[6][7]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid or a solid-liquid mixture at room temperature.[4][6] It is highly soluble in many organic solvents.[4]

Table 2: Physicochemical Data for this compound

PropertyValue
Appearance Colorless to off-white Solid-Liquid Mixture[4][6]
Boiling Point 322.8 ± 11.0 °C (Predicted)[6][8]
Density 1.122 ± 0.06 g/cm³ (Predicted)[6][8]
Solubility Soluble in many organic solvents; Very slightly soluble in water (0.21 g/L at 25 °C, Calculated).[4][5]
Refractive Index 1.506[8]
Storage Temperature Room Temperature, Sealed in dry conditions[6][7]

Reactivity and Reaction Mechanisms

The chemical behavior of this compound is dominated by the nature of the tert-butyl group and the exceptional leaving group ability of the tosylate anion. The tosylate group is a very weak base, making it an excellent leaving group in nucleophilic substitution and elimination reactions.

Due to the sterically hindered tertiary carbon and the stability of the resulting tertiary carbocation, this compound primarily undergoes reactions via unimolecular pathways (Sₙ1 and E1).[1]

Nucleophilic Substitution (Sₙ1) and Elimination (E1) Reactions

When subjected to nucleophiles or heat, this compound readily undergoes a rate-determining ionization step to form a stable tertiary carbocation.[1] This carbocation is stabilized by hyperconjugation from the three methyl groups.[1] Following its formation, the carbocation can be attacked by a nucleophile to yield a substitution product (Sₙ1 pathway) or lose a proton from an adjacent carbon to form an alkene (E1 pathway).[1] Elimination to form isobutylene is often the major reaction pathway.[1]

G cluster_start Reactant cluster_intermediate Intermediate cluster_products Products A This compound B Tertiary Carbocation + Tosylate Anion A->B Ionization (Rate-determining step) C Substitution Product (SN1) B->C + Nucleophile (Nu⁻) D Elimination Product (E1) (Isobutylene) B->D - H⁺

Caption: Competing Sₙ1 and E1 reaction pathways for this compound.

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis involves the direct tosylation of tert-butyl alcohol.

Experimental Workflow: Direct Tosylation

G A Dissolve tert-butyl alcohol and pyridine in a solvent (e.g., CH₂Cl₂) B Cool the mixture in an ice bath (0 °C) A->B C Slowly add p-toluenesulfonyl chloride (Tosyl Chloride) B->C D Stir the reaction mixture at room temperature C->D E Quench the reaction (e.g., with water or dilute acid) D->E F Perform aqueous workup: Separate organic layer, wash with water, brine E->F G Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄) F->G H Purify by column chromatography or recrystallization G->H

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), tert-butyl alcohol is dissolved in a suitable anhydrous solvent such as dichloromethane or diethyl ether.

  • Base Addition: A base, typically pyridine, is added to the solution.[1] Pyridine acts as a solvent and also neutralizes the hydrochloric acid byproduct formed during the reaction.[9]

  • Tosylation: The flask is cooled in an ice bath, and p-toluenesulfonyl chloride (tosyl chloride) is added portion-wise while stirring. The reaction is typically exothermic.

  • Reaction Monitoring: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

  • Workup: The reaction mixture is quenched by the addition of water or dilute acid. The organic layer is separated, washed sequentially with water, dilute acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Alternative Synthesis Methods
  • Catalytic Methods: Recent developments include the use of indium or ytterbium catalysts for tosylation reactions under milder conditions, which can improve yields and reduce reaction times.[1]

  • Solvent-Free Methods: To promote green chemistry, solvent-free approaches using solid-state reactions or microwave irradiation have been explored for the efficient synthesis of tosylates.[1]

Applications in Research and Drug Development

  • Synthetic Intermediate: It serves as a crucial intermediate for introducing the tert-butyl group or for facilitating nucleophilic substitutions that are difficult to achieve with the corresponding alcohol.[1][10]

  • Protecting Group Chemistry: The tert-butyl group is a common acid-labile protecting group for various functional groups in multi-step organic synthesis.

  • Pharmaceutical Synthesis: Its reactivity is harnessed in the synthesis of complex pharmaceutical compounds and sulfonamides.[10]

Safety and Handling

  • Hazards: this compound is irritating to the skin, eyes, and respiratory tract.[1]

  • Handling: It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place away from moisture.[6][7] Stability is maintained under an inert atmosphere and at low temperatures.[1]

References

An In-depth Technical Guide to the Synthesis of tert-Butyl Tosylate from tert-Butyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl tosylate from tert-butyl alcohol. It details the prevalent synthetic methodologies, optimized reaction conditions, and thorough purification protocols. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, offering actionable data and procedural guidance to ensure reproducible and efficient synthesis.

Introduction

This compound (1,1-dimethylethyl 4-methylbenzenesulfonate) is a valuable intermediate in organic synthesis, primarily utilized for the introduction of the tert-butyl group and in studies of nucleophilic substitution and elimination reactions.[1] Its utility stems from the excellent leaving group ability of the tosylate moiety, which facilitates a variety of chemical transformations. This guide focuses on the most common and effective method for its preparation: the reaction of tert-butyl alcohol with p-toluenesulfonyl chloride.

Reaction Mechanism and Kinetics

The synthesis of this compound proceeds via a nucleophilic attack of the oxygen atom of tert-butyl alcohol on the sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.[1]

The reaction mechanism involves two main steps:

  • Activation of the Alcohol: The base can deprotonate the alcohol to form a more nucleophilic alkoxide, or it can activate the tosyl chloride.

  • Nucleophilic Attack: The alcohol's oxygen atom attacks the electrophilic sulfur atom of the tosyl chloride, leading to the displacement of the chloride ion.

  • Deprotonation: The base removes the proton from the oxonium ion intermediate to yield the final product.

It is important to note that this compound is known for its limited stability, readily undergoing E1 elimination to form isobutylene, especially in polar, ionizing solvents.[1] The stability of the resulting tertiary carbocation favors this elimination pathway.[1]

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound from tert-butyl alcohol.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
tert-Butyl AlcoholC₄H₁₀O74.12
p-Toluenesulfonyl Chloride (TsCl)C₇H₇ClO₂S190.65
PyridineC₅H₅N79.10
Dichloromethane (DCM)CH₂Cl₂84.93
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37
Optimized Synthesis Procedure

A general and widely applicable procedure for the tosylation of alcohols is as follows:

  • To a solution of tert-butyl alcohol (1.0 equivalent) in dry dichloromethane (DCM) at 0 °C, add pyridine (1.5 equivalents).

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

Due to the inherent instability of this compound, purification requires careful handling. While the work-up procedure removes most impurities, flash column chromatography can be employed for higher purity if necessary.

Flash Column Chromatography Protocol
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of approximately 0.3 for the product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to minimize decomposition.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

Spectroscopic Data
TechniqueExpected Signals
¹H NMR Aromatic protons: δ ~7.3–7.8 ppm, tert-Butyl protons: δ ~1.2 ppm.[1]
¹³C NMR Aromatic carbons, tert-butyl carbons.
FTIR (cm⁻¹) S=O stretching, C-O stretching.

Logical Workflow of the Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product tert_butanol tert-Butyl Alcohol reaction_mixture Reaction Mixture in DCM at 0°C tert_butanol->reaction_mixture tosyl_chloride Tosyl Chloride tosyl_chloride->reaction_mixture base Base (Pyridine) base->reaction_mixture washing Washing with NaHCO₃ and Brine reaction_mixture->washing drying Drying over MgSO₄ washing->drying concentration Concentration drying->concentration column_chromatography Flash Column Chromatography concentration->column_chromatography final_product This compound column_chromatography->final_product

Caption: Workflow for the synthesis of this compound.

Potential Side Reactions

The primary side reaction in the synthesis of this compound is the formation of tert-butyl chloride. This can occur if the reaction is heated, as the chloride ion generated can act as a nucleophile and displace the tosylate group. Additionally, as mentioned earlier, the product can undergo elimination to form isobutylene.

Conclusion

The synthesis of this compound from tert-butyl alcohol is a well-established and valuable transformation in organic chemistry. By following the detailed protocols and considering the key reaction parameters outlined in this guide, researchers can achieve a successful and reproducible synthesis of this important intermediate. Careful control of temperature and prompt use of the product are crucial to mitigate decomposition and side reactions.

References

An In-depth Technical Guide to the E1 Elimination Reaction of tert-Butyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the unimolecular elimination (E1) reaction mechanism of tert-butyl p-toluenesulfonate (tert-butyl tosylate). It delves into the core principles of the reaction, including its kinetics, stereochemistry, and the factors influencing product distribution. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize or study elimination reactions in organic synthesis.

The Core Mechanism: A Stepwise Pathway

The E1 elimination of this compound is a first-order elimination reaction that proceeds through a two-step mechanism involving a carbocation intermediate. The overall reaction involves the removal of the tosylate leaving group and a proton from a β-carbon to form an alkene.

Step 1: Formation of a Carbocation (Rate-Determining Step)

The reaction is initiated by the slow, unimolecular dissociation of the this compound. The carbon-oxygen bond to the excellent leaving group, the tosylate anion, breaks heterolytically, forming a stable tertiary carbocation and a resonance-stabilized tosylate anion. This step is the rate-determining step of the reaction, and its rate is dependent only on the concentration of the substrate, this compound.[1][2]

Step 2: Deprotonation to Form the Alkene

In the second, fast step, a weak base, which is often the solvent (solvolysis), abstracts a proton from a carbon atom adjacent (β-position) to the positively charged carbon. The electrons from the carbon-hydrogen bond then move to form a new π-bond, resulting in the formation of the alkene product, 2-methylpropene (isobutylene).

E1_Mechanism reactant This compound ts1 Transition State 1 reactant->ts1 Slow, Rate-Determining Step intermediate tert-Butyl Carbocation + Tosylate Anion ts1->intermediate Heterolysis ts2 Transition State 2 intermediate->ts2 product 2-Methylpropene + H-Base+ + Tosylate Anion ts2->product Fast base Base (Solvent) base->ts2 Deprotonation Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis prep_substrate Prepare a solution of this compound in a non-nucleophilic solvent (e.g., acetone). initiate Initiate the reaction by mixing the substrate solution with the solvolysis solvent at a constant temperature. prep_substrate->initiate prep_solvent Prepare the desired solvolysis solvent (e.g., ethanol/water mixture). prep_solvent->initiate prep_indicator Add an indicator (e.g., bromothymol blue) to the solvolysis solvent. prep_indicator->prep_solvent aliquots Withdraw aliquots of the reaction mixture at regular time intervals. initiate->aliquots quench Quench the reaction in each aliquot by adding a solvent that stops the reaction (e.g., cold acetone). aliquots->quench titrate Titrate the liberated p-toluenesulfonic acid in each aliquot with a standardized base solution. quench->titrate calculate_conc Calculate the concentration of the acid at each time point. titrate->calculate_conc plot_data Plot the concentration of the reactant remaining versus time. calculate_conc->plot_data determine_rate Determine the first-order rate constant (k) from the slope of the plot of ln[substrate] vs. time. plot_data->determine_rate

References

Stability of the tert-butyl carbocation intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability of the Tert-butyl Carbocation Intermediate

Abstract

The tert-butyl carbocation, (CH₃)₃C⁺, serves as a cornerstone intermediate in organic chemistry, pivotal for understanding reaction mechanisms such as Sₙ1 and E1 reactions, and for its application in synthetic strategies, including the use of the tert-butyloxycarbonyl (Boc) protecting group.[1] Its exceptional stability compared to other simple alkyl carbocations is a subject of fundamental importance. This guide provides a comprehensive technical overview of the factors governing the stability of the tert-butyl carbocation, supported by quantitative data, detailed experimental protocols for its characterization, and logical diagrams illustrating the core principles. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this critical reactive intermediate.

Theoretical Basis for Stability

The enhanced stability of the tert-butyl carbocation is primarily attributed to a combination of two key electronic effects: the inductive effect and hyperconjugation.[2][3] While both contribute, hyperconjugation is often considered the dominant stabilizing factor.[4][5]

Inductive Effect (+I)

The inductive effect involves the donation of electron density along the sigma (σ) bonds. Alkyl groups, such as the three methyl groups in the tert-butyl structure, are electron-donating compared to hydrogen.[3] This donation of electron density towards the electron-deficient, positively charged central carbon atom helps to disperse the positive charge, thereby stabilizing the carbocation.[4] The cumulative effect of three methyl groups provides a significant stabilizing contribution.

Hyperconjugation

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from an adjacent, filled C-H or C-C sigma bond orbital into the empty p-orbital of the carbocationic center.[6][7] In the tert-butyl carbocation, there are nine C-H bonds adjacent to the positively charged carbon. The overlap between these σ-orbitals and the empty p-orbital allows for the delocalization of the positive charge over all nine hydrogen atoms and the three methyl carbons.[4][8] This "no-bond resonance" significantly lowers the energy of the system, making it more stable.[7] Computational studies suggest the stabilization energy from hyperconjugation in the tert-butyl cation can be as high as 45 kcal/mol.[5]

Caption: Hyperconjugation mechanism in the tert-butyl carbocation.

Quantitative Measures of Stability

The stability of carbocations can be quantified through various experimental and computational methods. The data consistently show the tert-butyl carbocation to be significantly more stable than its primary and secondary counterparts.

Table 1: Gas-Phase Heats of Formation of Common Carbocations

The heat of formation (ΔHf°) is a direct measure of a molecule's intrinsic stability. A lower heat of formation indicates greater stability.

CarbocationStructureGas-Phase Heat of Formation (kcal/mol)Citation(s)
MethylCH₃⁺~261[9]
EthylCH₃CH₂⁺~219[9]
Isopropyl(CH₃)₂CH⁺~192[9]
tert-Butyl (CH₃)₃C⁺ 167 - 171 [10]
BenzylC₆H₅CH₂⁺211 - 213[10]

Data compiled from gas-phase measurements.

Table 2: Gas-Phase Hydride Ion Affinities (HIA)

Hydride ion affinity is the enthalpy change for the reaction R⁺ + H⁻ → R-H. A lower HIA indicates a more stable carbocation, as less energy is released upon its neutralization by a hydride ion.[9]

CarbocationStructureHydride Ion Affinity (kcal/mol)Citation(s)
MethylCH₃⁺314[9]
EthylCH₃CH₂⁺273[9]
Isopropyl(CH₃)₂CH⁺246[9]
tert-Butyl (CH₃)₃C⁺ 231 [9]
BenzylC₆H₅CH₂⁺239[9]

Data from gas-phase measurements.

Table 3: Relative Solvolysis Rates of Alkyl Bromides

The rate of Sₙ1 solvolysis, where carbocation formation is the rate-determining step, serves as an excellent proxy for the stability of the carbocation intermediate. More stable intermediates form faster.

Alkyl BromideStructureRelative Rate of Solvolysis (in H₂O at 25°C)Citation(s)
Methyl BromideCH₃Br1[9]
Ethyl BromideCH₃CH₂Br~2[9]
Isopropyl Bromide(CH₃)₂CHBr~45[9]
tert-Butyl Bromide (CH₃)₃CBr ~100,000,000 [9]

Experimental Protocols for Characterization

Sₙ1 Solvolysis Kinetics

This method indirectly measures carbocation stability by observing the rate of a reaction in which it is an intermediate. The solvolysis of tert-butyl chloride in an aqueous ethanol solution is a classic example.[11]

Objective: To determine the rate constant for the solvolysis of tert-butyl chloride by monitoring the production of HCl.

Methodology:

  • Reaction Setup: A solution of tert-butyl chloride in acetone is added to a solvent mixture of ethanol and water containing a pH indicator (e.g., bromothymol blue).[11]

  • Titration: A known, small amount of NaOH solution is added to the reaction mixture, turning it basic (blue).[11]

  • Rate Measurement: The reaction proceeds via an Sₙ1 mechanism, forming the tert-butyl carbocation in the rate-determining step. This cation then rapidly reacts with water or ethanol, producing one equivalent of HCl per mole of reacted tert-butyl chloride.[11]

  • Endpoint Detection: The generated HCl neutralizes the NaOH. The time taken for the solution to turn from blue to yellow (acidic) is recorded. This marks the time required for a specific fraction of the tert-butyl chloride to react.[12]

  • Data Analysis: By adding successive aliquots of NaOH and recording the time for each color change, the rate of reaction can be determined. A plot of ln[tBuCl] versus time yields a straight line with a slope of -k, where k is the first-order rate constant.[11]

Solvolysis_Workflow start Prepare tBuCl in Acetone and EtOH/H₂O with Indicator add_naoh Add precise aliquot of NaOH (Solution turns basic/blue) start->add_naoh start_timer Add tBuCl solution to start reaction (t=0) add_naoh->start_timer reaction Sₙ1 Solvolysis Occurs: tBuCl → tBu⁺ + Cl⁻ tBu⁺ + H₂O/EtOH → tBuOH/tBuOEt + H⁺ start_timer->reaction neutralization H⁺ produced neutralizes NaOH reaction->neutralization endpoint Observe color change (Blue → Yellow) neutralization->endpoint record_time Record time (t) endpoint->record_time more_naoh More aliquots to add? record_time->more_naoh more_naoh->add_naoh Yes plot_data Plot ln[tBuCl] vs. time more_naoh->plot_data No calculate_k Calculate Rate Constant (k) from slope plot_data->calculate_k

Caption: Experimental workflow for Sₙ1 solvolysis kinetics.

Direct Observation in Superacids and NMR Spectroscopy

Carbocations are typically too reactive to be observed directly. However, in superacidic media, their lifetimes are extended, allowing for characterization by techniques like NMR spectroscopy.

Objective: To generate and structurally characterize the tert-butyl carbocation.

Methodology:

  • Superacid Preparation: A superacid, such as "Magic Acid" (a mixture of antimony pentafluoride, SbF₅, and fluorosulfonic acid, FSO₃H), is prepared at low temperature.[13] The counter-anions of superacids (e.g., SbF₆⁻) are extremely non-nucleophilic and non-basic, preventing them from reacting with the carbocation.[14]

  • Carbocation Generation: A precursor, such as tert-butyl chloride or even isobutane, is introduced into the superacid solution. The superacid either abstracts the halide or protonates the alkane, leading to the formation of the stable tert-butyl carbocation.[13][15]

  • NMR Spectroscopy: The resulting solution is analyzed by ¹H and ¹³C NMR spectroscopy at low temperatures (e.g., 77 K).[16] The chemical shifts and coupling constants provide direct evidence of the carbocation's electronic structure and geometry. Advanced techniques like nutation NMR have been used on isotopically labeled samples to precisely measure internuclear distances, confirming the planar geometry of the carbocationic center.[16][17]

Computational Chemistry Protocols

Theoretical calculations are invaluable for quantifying stability and understanding the electronic structures of transient species.

Objective: To calculate the relative stability and electronic properties of the tert-butyl carbocation.

Methodology:

  • Structure Optimization: The geometry of the tert-butyl carbocation and other reference molecules is optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d)).[5]

  • Energy Calculation: Single-point energy calculations are performed at a high level of theory to obtain accurate electronic energies.

  • Stability Analysis via Isodesmic Reactions: To determine relative stability, a hypothetical isodesmic reaction is constructed. An isodesmic reaction is one in which the number and types of bonds are conserved on both sides of the equation, which minimizes computational errors.[10] For example, to compare tert-butyl to methyl cation, one could use: (CH₃)₃C⁺ + CH₄ → (CH₃)₃C-H + CH₃⁺ The enthalpy change of this reaction directly relates to the stability difference between the two cations.

  • Hyperconjugation Analysis: Methods like the Block Localized Wavefunction (BLW) can be used to quantify the stabilization energy specifically arising from hyperconjugation by comparing the energy of the fully delocalized system to a hypothetical localized state where the positive charge is confined to the central carbon.[5]

Computational_Workflow start Define Carbocation Structures (e.g., t-Butyl, Isopropyl, etc.) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (High level of theory) freq_calc->energy_calc isodesmic Construct Isodesmic Reactions energy_calc->isodesmic blw_analysis Hyperconjugation Analysis (e.g., BLW Method) energy_calc->blw_analysis delta_h Calculate Reaction Enthalpy (ΔH) isodesmic->delta_h stability Determine Relative Stabilities delta_h->stability quantify_hyper Quantify Stabilization Energy blw_analysis->quantify_hyper

Caption: Workflow for computational stability analysis of carbocations.

Relevance in Drug Development

Understanding carbocation stability is not merely academic; it has direct implications in medicinal chemistry and drug development.

  • Reaction Mechanism Prediction: A thorough understanding of tert-butyl carbocation stability allows chemists to predict and control reaction pathways, which is crucial for designing efficient synthetic routes for complex active pharmaceutical ingredients (APIs).

  • Protecting Group Strategy: The tert-butyl group is a key component of the widely used Boc (tert-butyloxycarbonyl) protecting group for amines. The stability of the tert-butyl carbocation facilitates the clean and efficient cleavage of the Boc group under specific acidic conditions, a cornerstone of modern peptide and nucleotide synthesis.[1]

  • Bioisosterism: The tert-butyl group is a common motif in drug molecules. However, its lipophilicity and potential for metabolic instability can be undesirable.[18] Knowledge of the electronic and steric factors that stabilize it helps in the rational design of bioisosteres (substituents with similar physical or chemical properties) that can mimic its role while improving the overall pharmacokinetic profile of a drug candidate.

References

Spectroscopic and Mechanistic Analysis of tert-Butyl Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl Tosylate (tert-butyl 4-methylbenzenesulfonate), a key intermediate in organic synthesis. Due to the limited availability of specific, publicly accessible experimental spectroscopic data for this compound, this guide focuses on the general characteristics, a representative synthetic protocol, and the mechanistic pathways it undergoes.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Signals for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (9H)~ 1.3Singlet9H
Aromatic CH₃ (3H)~ 2.4Singlet3H
Aromatic (4H)~ 7.3 - 7.8Multiplet (AA'BB' system)4H

Table 2: Predicted ¹³C NMR Signals for this compound

CarbonChemical Shift (δ, ppm)
tert-Butyl (CH₃)₃~ 28
tert-Butyl C~ 82
Aromatic CH₃~ 21
Aromatic CH~ 127 - 130
Aromatic C-S~ 134
Aromatic C-CH₃~ 145

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
S=O~ 1350 & ~ 1175Asymmetric and symmetric stretching
C-O~ 1190Stretching
Aromatic C-H~ 3100 - 3000Stretching
Aliphatic C-H~ 2980 - 2850Stretching
Aromatic C=C~ 1600 & ~ 1495Stretching

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/zFragment
228[M]⁺ (Molecular Ion)
172[M - C₄H₈]⁺
155[CH₃C₆H₄SO₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

Synthesis of this compound

The following is a general, representative protocol for the synthesis of a tosylate from a tertiary alcohol, adapted for this compound.

Materials:

  • tert-Butanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butanol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq.) to the cooled solution with stirring.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, if necessary.

NMR Sample Preparation (General Protocol)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules.[1]

Materials:

  • Purified this compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL)

  • NMR tube

  • Pipette

  • Filter

Procedure:

  • Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial.

  • Filter the solution through a small plug of cotton or glass wool in a pipette directly into a clean, dry NMR tube.

  • Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector (typically 4-5 cm).

  • Cap the NMR tube and carefully place it in the NMR spectrometer for analysis.

Signaling Pathways and Reaction Mechanisms

The primary reaction pathway for this compound is E1 elimination, owing to the stability of the tertiary carbocation intermediate that is formed. It can also undergo Sₙ1 substitution in the presence of a non-basic nucleophile.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification tert_butanol tert-Butanol reaction_step Reaction in DCM at 0°C tert_butanol->reaction_step tosyl_chloride p-Toluenesulfonyl Chloride tosyl_chloride->reaction_step pyridine Pyridine pyridine->reaction_step quench Quench with NaHCO₃(aq) reaction_step->quench extraction Extraction with DCM quench->extraction wash Wash with Brine extraction->wash dry Dry over MgSO₄ wash->dry concentration Concentration dry->concentration chromatography Column Chromatography (optional) concentration->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

E1_Elimination reactant This compound carbocation tert-Butyl Carbocation + TsO⁻ reactant->carbocation Step 1: Leaving group departs (rate-determining) product Isobutylene + TsOH carbocation->product Step 2: Deprotonation by a weak base

Caption: E1 elimination mechanism of this compound.

References

The Tosylate Group: A Superior Leaving Group in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic conversion of functional groups is a cornerstone of molecular design and construction. A frequent and critical challenge is the transformation of a poor leaving group, such as a hydroxyl group, into one that readily departs, facilitating nucleophilic substitution and elimination reactions. Among the arsenal of chemical tools available, the p-toluenesulfonyl group, or tosylate group (TsO-), has established itself as an exceptionally effective and versatile solution. Its inherent stability, predictable reactivity, and the stereochemical control it offers have made it an indispensable tool, particularly in the multi-step synthesis of complex molecules within the pharmaceutical industry.

This technical guide provides a comprehensive overview of the tosylate group's function as a superior leaving group. It delves into the fundamental chemical principles governing its reactivity, presents quantitative data comparing it to other common leaving groups, provides a detailed experimental protocol for its installation and the assessment of its leaving group ability, and illustrates its application in key reaction pathways, including in the synthesis of a commercially significant antiviral drug.

The Chemical Foundation of the Tosylate's Efficacy

The hydroxyl group (-OH) is a notoriously poor leaving group because its departure would necessitate the formation of the highly unstable and strongly basic hydroxide ion (HO⁻). A fundamental principle of leaving group ability is that good leaving groups are weak bases. This is because weak bases are stable on their own and can effectively accommodate the negative charge they carry after bond cleavage.

The exceptional leaving group ability of the tosylate anion stems from its remarkable stability, which is a consequence of two primary electronic effects:

  • Resonance Stabilization: The negative charge on the oxygen atom of the tosylate anion is not localized. Instead, it is delocalized across the three oxygen atoms of the sulfonate group through resonance. This distribution of the negative charge over multiple electronegative atoms significantly stabilizes the anion.

  • Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the aromatic ring further disperses the negative charge, contributing to the overall stability of the tosylate anion.

The stability of the tosylate anion is reflected in the acidity of its conjugate acid, p-toluenesulfonic acid (TsOH). TsOH is a strong acid, with a pKa of approximately -2.8, indicating that its conjugate base, the tosylate anion, is a very weak base and therefore an excellent leaving group.

Quantitative Comparison of Leaving Group Ability

The effectiveness of a leaving group can be quantitatively assessed by comparing the rates of reaction for a given substrate with different leaving groups. The following tables summarize key quantitative data that illustrates the superior leaving group ability of the tosylate group compared to other common leaving groups.

Table 1: pKa of Conjugate Acids of Common Leaving Groups

Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group Ability
I⁻HI~ -10Excellent
Br⁻HBr~ -9Excellent
TsO⁻ TsOH ~ -2.8 Excellent
Cl⁻HCl~ -7Good
H₂OH₃O⁺~ -1.7Good (as a neutral molecule)
F⁻HF~ 3.2Poor
CH₃COO⁻CH₃COOH~ 4.8Poor
HO⁻H₂O~ 15.7Very Poor
NH₂⁻NH₃~ 38Extremely Poor

A lower pKa of the conjugate acid corresponds to a weaker base and a better leaving group.

Table 2: Relative Rates of Sₙ2 Reaction for Ethyl Substrates with Different Leaving Groups

Leaving Group (X in CH₃CH₂-X)Relative Rate (kₓ/kₒ)
I⁻2
Br⁻1
OTs 0.4
Cl⁻0.02

Note: Relative rates can vary depending on the nucleophile, substrate, and solvent system. This table provides a general comparison.

Key Reaction Pathways Involving Tosylates

The primary utility of converting an alcohol to a tosylate is to enable nucleophilic substitution and elimination reactions.

Tosylation of Alcohols

The formation of a tosylate from an alcohol is a straightforward and high-yielding reaction, typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the HCl generated during the reaction. A key advantage of this method is that the conversion of the alcohol to the tosylate proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken in this step.

Tosylation_Mechanism ROH R-OH (Alcohol) Intermediate1 R-O⁺(H)-Ts ROH->Intermediate1 Nucleophilic attack on S TsCl Ts-Cl (Tosyl Chloride) TsCl->Intermediate1 Py Pyridine (Base) PyH Pyridinium Chloride Py->PyH Product R-OTs (Tosyl Ester) Intermediate1->Product Deprotonation by Pyridine r1 + r2 +

Caption: Mechanism of alcohol tosylation using TsCl and pyridine.
Nucleophilic Substitution (Sₙ2) Reaction

Once formed, the tosylate group serves as an excellent leaving group in Sₙ2 reactions. When a nucleophile attacks the carbon atom bearing the tosylate group, the tosylate anion departs, and a new bond is formed between the nucleophile and the carbon atom. A crucial aspect of the Sₙ2 reaction is that it proceeds with inversion of stereochemistry at the reaction center. This predictable stereochemical outcome is a powerful tool in asymmetric synthesis.

SN2_Reaction Substrate R-OTs (Alkyl Tosylate) TS [Nu---R---OTs]⁻ (Transition State) Substrate->TS Nucleophile Nu⁻ (Nucleophile) Nucleophile->TS Backside attack Product Nu-R (Substituted Product) TS->Product Inversion of stereochemistry LeavingGroup TsO⁻ (Tosylate Anion) TS->LeavingGroup Leaving group departs r1 + r2 +

Caption: Generalized Sₙ2 reaction pathway involving a tosylate.

Experimental Protocols

Protocol 1: Synthesis of an Alkyl Tosylate from an Alcohol

This protocol describes a general procedure for the tosylation of a primary or secondary alcohol.

Materials:

  • Alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq)

  • Anhydrous pyridine or triethylamine (as solvent and base)

  • Dichloromethane (DCM) (optional, as a co-solvent)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the alcohol in anhydrous pyridine or a mixture of pyridine and DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into cold water or a dilute HCl solution to neutralize the excess pyridine.

  • Extract the aqueous layer with DCM or another suitable organic solvent.

  • Combine the organic layers and wash sequentially with water, dilute copper sulfate solution (to remove residual pyridine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl tosylate.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Comparative Solvolysis for Determining Leaving Group Ability

This protocol outlines a general method for comparing the leaving group ability of a tosylate with other leaving groups (e.g., bromide, iodide) by measuring the rates of solvolysis.

Materials:

  • Alkyl substrates with different leaving groups (e.g., 2-bromooctane, 2-iodooctane, 2-octyl tosylate) of the same concentration.

  • Solvent (e.g., ethanol, acetic acid, or a mixture)

  • Constant temperature bath

  • Small test tubes or vials

  • Pipettes

  • Titration apparatus or a pH meter

  • Indicator solution (if using titration)

  • Stopwatch

Procedure:

  • Prepare solutions of each alkyl substrate in the chosen solvent at a known concentration.

  • Place a measured volume of each solution into separate test tubes and equilibrate them in a constant temperature bath.

  • At timed intervals, withdraw an aliquot from each reaction mixture.

  • Quench the reaction in the aliquot (e.g., by adding it to a cold solvent).

  • Determine the concentration of the acid produced (HBr, HI, or TsOH) in each aliquot. This can be done by titration with a standardized base or by measuring the change in pH.

  • Plot the concentration of the acid versus time for each leaving group.

  • The initial rate of the reaction for each substrate is proportional to the slope of the initial part of the curve.

  • Compare the initial rates to determine the relative leaving group ability. A faster rate indicates a better leaving group.

Application in Drug Development: Synthesis of Emtricitabine

The utility of the tosylate group as a leaving group is prominently featured in the synthesis of numerous pharmaceuticals. A notable example is the synthesis of Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. In a key step of its synthesis, a tosylate is displaced by a nucleophilic base to form a crucial intermediate.

Emtricitabine_Synthesis Intermediate1 Protected Oxathiolane Alcohol Intermediate2 Oxathiolane Tosylate Intermediate1->Intermediate2 Tosylation TsCl TsCl, Pyridine Silylated_Base Silylated 5-Fluorocytosine Product Emtricitabine Precursor Silylated_Base->Product Intermediate2->Product Sₙ2 Displacement

Caption: A key step in the synthesis of Emtricitabine involving a tosylate intermediate.

Conclusion

The p-toluenesulfonyl (tosyl) group is a powerful and highly reliable tool in organic chemistry. By converting a poor leaving group like an alcohol into a tosylate, chemists can unlock a vast array of subsequent transformations, most notably nucleophilic substitution and elimination reactions. The stability of the tosylate anion, a consequence of extensive resonance and inductive effects, is the fundamental reason for its effectiveness. The ability to perform this conversion with retention of stereochemistry, followed by Sₙ2 displacement with inversion, provides a robust strategy for stereochemical control. From the synthesis of complex pharmaceuticals to the development of cutting-edge chemical biology probes, the tosylate group continues to be a cornerstone of modern molecular design and synthesis, empowering researchers and drug development professionals to build the molecules that advance science and medicine.

An In-depth Technical Guide to the Physical Properties of Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ibuprofen, with a specific focus on its solubility and boiling point. Detailed experimental protocols are provided for the determination of these properties, alongside a summary of its mechanism of action and a typical analytical workflow relevant to drug development.

Core Physical and Chemical Properties of Ibuprofen

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic effects.[1][2] It is a white crystalline solid or powder with a characteristic odor.[3][4] Understanding its physical properties is critical for formulation development, quality control, and ensuring bioavailability.

The key physical and chemical properties of Ibuprofen are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₈O₂[3]
Molecular Weight 206.28 g/mol [3]
Boiling Point 157 °C (at standard pressure)[3]
Melting Point 75 - 78 °C[3][5]
Water Solubility 21 mg/L (at 25 °C)[3]
Solubility in Ethanol Very soluble (66.18 g/100 mL in 90% EtOH at 40°C)[5][6]
LogP (Octanol-Water) 3.97[3]
pKa (Acid Dissociation Constant) 4.44[7]
Appearance White, crystalline powder[4][8]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. Ibuprofen is a weakly acidic drug and is practically insoluble in water, which presents challenges for formulation.[5][9] Its solubility is pH-dependent, increasing significantly at pH values above its pKa as the carboxylic acid group ionizes.[7][8]

Solvent SystemSolubilityTemperature
Water 21 mg/L25 °C
Water (pH 1) 0.038 mg/cm³37 °C
Water (pH 5.5) 0.685 mg/cm³37 °C
Water (pH 6.8) 3.37 mg/cm³37 °C
Ethanol (90%) 66.18 g/100 mL40 °C
Methanol, Acetone, Dichloromethane Very solubleNot specified

References:[3][5][7]

The "Flask Method" is a standard procedure for determining the water solubility of substances with solubilities above 10⁻² g/L.[3] This protocol is adapted from the OECD Test Guideline 105.[2][3][8]

Principle: A supersaturated solution of the substance in water is created and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the substance in the aqueous phase is measured by a suitable analytical method to determine the saturation solubility.

Apparatus:

  • Constant temperature water bath or shaker (controlled to ± 0.5 °C).

  • Glass flasks with sufficient volume and tight-fitting stoppers.

  • Centrifuge (if required for phase separation).

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).

  • Filtration device (e.g., syringe filter, inert and non-adsorbing).

Procedure:

  • Sample Preparation: Add an excess amount of the test substance (Ibuprofen) to a flask containing purified water. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Equilibration: Seal the flask and agitate it in the constant temperature bath (e.g., 25 °C) for a sufficient duration to reach equilibrium. A preliminary test is recommended to determine the time required; typically, 24 hours is a starting point, but it may take longer.[7] It is advisable to approach equilibrium from both undersaturation and supersaturation to ensure a true equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the solution to stand at the test temperature to permit the settling of undissolved material. If necessary, centrifugation at the test temperature can be used to separate the solid and liquid phases.

  • Sampling: Carefully withdraw a sample from the clear, supernatant aqueous phase.

  • Analysis: Determine the concentration of Ibuprofen in the sample using a validated analytical method (e.g., HPLC). This concentration represents the water solubility of the substance at the test temperature.

  • Replicates: The determination should be performed in at least duplicate.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1] For a solid compound like Ibuprofen, this property is typically measured under reduced pressure and extrapolated to standard pressure, or determined using thermal analysis techniques.

This method, one of several described in OECD Test Guideline 103, is suitable for determining the boiling point of substances that are stable at their boiling temperature.[1][9][10]

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The boiling of a substance is an endothermic process that results in a distinct peak in the DSC thermogram. The onset temperature of this peak is taken as the boiling point.

Apparatus:

  • Differential Scanning Calorimeter (DSC) with a suitable data acquisition system.

  • Sample pans (e.g., aluminum, may require pin-holed lids to allow vapor to escape).

  • Microbalance for accurate weighing of the sample.

  • High-purity inert purge gas (e.g., nitrogen).

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate certified reference standards (e.g., Indium, Tin) across the expected temperature range.

  • Sample Preparation: Accurately weigh a small amount of Ibuprofen (typically 1-5 mg) into a sample pan. Place a lid on the pan, which should be pierced to allow for the escape of vapor during boiling.

  • Instrument Setup: Place the prepared sample pan and an empty reference pan into the DSC cell. Set the initial temperature well below the expected boiling point and program a linear heating ramp (e.g., 10 °C/min) to a temperature well above the boiling point.

  • Measurement: Start the thermal program under a constant flow of inert purge gas. The instrument will record the differential heat flow as a function of temperature.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the boiling of the sample. The boiling point is determined as the extrapolated onset temperature of this peak.

  • Pressure Correction: If the measurement is not performed at standard atmospheric pressure (101.325 kPa), the result should be corrected using the Clausius-Clapeyron equation or a similar validated method.[4]

Mechanism of Action: COX Enzyme Inhibition

Ibuprofen exerts its therapeutic effects primarily through the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][11] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][11] By blocking this pathway, Ibuprofen reduces the synthesis of prostaglandins, thereby alleviating these symptoms.[2]

Ibuprofen_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_enzymes Membrane Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate PLA2->ArachidonicAcid Release COX1->PGH2 COX2->PGH2 Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibition Ibuprofen->COX2 Inhibition

Ibuprofen's mechanism of action via COX-1 and COX-2 inhibition.

Analytical Workflow: Ibuprofen Assay by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for the identification and quantification of Ibuprofen in pharmaceutical dosage forms, as outlined in the United States Pharmacopeia (USP).[12][13]

The following diagram illustrates a typical workflow for the assay of Ibuprofen tablets.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh & Grind Tablets dissolve Dissolve Powder in Solvent start->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate filter Filter Solution (0.45 µm) sonicate->filter inject Inject Sample/Standard into HPLC System filter->inject prep_std Prepare Standard Solution (Known Concentration) prep_std->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection (e.g., 222 nm) separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Ibuprofen Content (Compare Sample vs. Standard) integrate->calculate report Report Result (% of Labeled Amount) calculate->report

Workflow for the quantitative assay of Ibuprofen tablets by HPLC.

This protocol outlines a general procedure for determining the amount of Ibuprofen in a tablet formulation.[12][13][14]

Principle: The amount of Ibuprofen in a prepared sample solution is determined by comparing its chromatographic peak area to that of a standard solution of known concentration using an HPLC system with UV detection.

Apparatus & Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 HPLC column (e.g., L1 packing, 150 x 4.6 mm, 5 µm).

  • Data acquisition and processing software.

  • Solvents: Acetonitrile (HPLC grade), Purified Water.

  • Reagents: Chloroacetic acid or Phosphoric acid for pH adjustment.

  • Ibuprofen Reference Standard (USP grade).

  • Volumetric flasks, pipettes, analytical balance, sonicator, syringe filters (0.45 µm).

Chromatographic Conditions (Example):

  • Mobile Phase: A filtered and degassed mixture of water (pH adjusted to 2.5-3.0 with an acid) and acetonitrile (e.g., 66:34 v/v).[13]

  • Flow Rate: 1.0 - 2.0 mL/min.[13]

  • Detection Wavelength: 222 nm.[14]

  • Injection Volume: 10 µL.[14]

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Procedure:

  • Standard Solution Preparation: Accurately weigh a quantity of Ibuprofen Reference Standard and dissolve it in the mobile phase or a suitable solvent to obtain a solution with a known concentration (e.g., 0.6 mg/mL).

  • Sample Solution Preparation: a. Weigh and finely powder not fewer than 20 Ibuprofen tablets. b. Accurately weigh a portion of the powder equivalent to a specific amount of Ibuprofen (e.g., 600 mg). c. Transfer the powder to a volumetric flask (e.g., 100 mL), add solvent (e.g., 60% acetonitrile), and sonicate for approximately 10-15 minutes to dissolve the Ibuprofen.[13][15] d. Dilute the solution to volume with the solvent and mix well. e. Centrifuge or filter a portion of the solution through a 0.45 µm filter, discarding the first few mL of the filtrate. f. Further dilute this solution with the mobile phase to achieve a final concentration similar to the Standard Solution.

  • Chromatography: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Make replicate injections (e.g., five) of the Standard Solution to verify system suitability (checking for parameters like tailing factor and peak area reproducibility). c. Inject the Sample Solution in duplicate.

  • Calculation: a. Measure the peak areas for the Ibuprofen peak in the chromatograms from both the Standard and Sample solutions. b. Calculate the quantity of Ibuprofen (C₁₃H₁₈O₂) in the portion of tablets taken using the following formula: Result = (rᵤ / rₛ) × Cₛ × V Where:

    • rᵤ is the peak response from the Sample Solution.

    • rₛ is the average peak response from the Standard Solution.

    • Cₛ is the concentration of the Ibuprofen Reference Standard in the Standard Solution (mg/mL).

    • V is the final volume of the Sample Solution (mL), accounting for all dilutions. c. Compare the result to the labeled amount to determine if it falls within the acceptable range (e.g., 90.0% to 110.0% as per USP).[13][15]

References

An In-depth Technical Guide to the SN1 Reactivity of tert-Butyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the unimolecular nucleophilic substitution (SN1) reactivity of tert-butyl tosylate. It delves into the reaction mechanism, kinetic data, influencing factors, and experimental protocols relevant to research and development in the chemical and pharmaceutical sciences.

Introduction: The Significance of this compound in SN1 Reactions

This compound (tert-butyl 4-methylbenzenesulfonate) is a tertiary alkyl sulfonate ester renowned for its high reactivity in SN1 reactions. The tosylate group is an excellent leaving group due to the stability of the resulting p-toluenesulfonate anion, which is a weak base. This, combined with the tertiary structure of the tert-butyl group, which forms a relatively stable tertiary carbocation intermediate, makes this compound a model substrate for studying SN1 mechanisms.[1] Its reactivity is a cornerstone of synthetic organic chemistry, enabling the introduction of the tert-butyl group and facilitating the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

The SN1 Reaction Mechanism of this compound

The solvolysis of this compound proceeds through a stepwise SN1 mechanism, which is characterized by the formation of a carbocation intermediate. The reaction is also in competition with an E1 (elimination) pathway.

Step 1: Formation of a Tertiary Carbocation (Rate-Determining Step)

The reaction is initiated by the slow, unimolecular dissociation of the carbon-oxygen bond, leading to the formation of a planar tert-butyl carbocation and a tosylate anion. This step is the slowest in the reaction sequence and therefore dictates the overall reaction rate. The stability of the tertiary carbocation is a key driving force for this ionization.[1]

Step 2: Nucleophilic Attack

The carbocation intermediate is a potent electrophile and rapidly reacts with a nucleophile present in the reaction medium. In solvolysis reactions, the solvent itself acts as the nucleophile. For instance, in an ethanol/water mixture, both ethanol and water can attack the carbocation.

Step 3: Deprotonation

If the nucleophile was neutral (e.g., water or an alcohol), the initial product is a protonated species. A subsequent rapid deprotonation step by a weak base (like the solvent or the tosylate anion) yields the final neutral substitution product.

Simultaneously, the carbocation can also undergo an E1 elimination reaction where a proton is abstracted from an adjacent carbon by a weak base, leading to the formation of an alkene (isobutylene).

Below is a diagram illustrating the SN1 pathway for the solvolysis of this compound.

SN1_Mechanism cluster_step1 Step 1: Ionization (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation cluster_elimination E1 Elimination Pathway tert-Butyl_Tosylate This compound Carbocation tert-Butyl Carbocation tert-Butyl_Tosylate->Carbocation Slow tert-Butyl_Tosylate->Carbocation Tosylate_Anion Tosylate Anion Protonated_Product Protonated Product Carbocation->Protonated_Product Fast Carbocation->Protonated_Product Alkene Elimination Product (Isobutylene) Carbocation->Alkene Fast, -H⁺ Nucleophile Nucleophile (e.g., H₂O) Nucleophile->Protonated_Product Final_Product Substitution Product (tert-Butanol) Protonated_Product->Final_Product Fast Protonated_Product->Final_Product

SN1 and E1 reaction pathways of this compound.

Factors Influencing the SN1 Reactivity of this compound

Several factors govern the rate of the SN1 reaction of this compound:

  • Substrate Structure: The tertiary nature of the tert-butyl group is paramount. It leads to a relatively stable tertiary carbocation, significantly lowering the activation energy of the rate-determining step compared to primary or secondary tosylates.[1]

  • Leaving Group Ability: The tosylate anion is an excellent leaving group due to the delocalization of the negative charge through resonance across the sulfonate group. This high stability of the leaving group facilitates the initial ionization step.

  • Solvent Polarity: Polar protic solvents, such as water, alcohols, and carboxylic acids, are ideal for SN1 reactions. They can stabilize both the developing carbocation and the leaving group anion through solvation, thereby lowering the activation energy. The ability of the solvent to donate hydrogen bonds is particularly effective in solvating the tosylate anion.

  • Temperature: As with most chemical reactions, the rate of solvolysis of this compound increases with temperature. The activation energy for unimolecular elimination processes of related tert-butyl compounds typically ranges from 25-35 kcal/mol.[1]

Quantitative Data on Solvolysis

Table 1: Rate Constants for the Solvolysis of tert-Butyl Chloride in Various Solvents

Solvent (v/v)Temperature (°C)Rate Constant (k), s⁻¹
90% Acetone - 10% Water504.55 x 10⁻⁶
80% Methanol - 20% Water252.55 x 10⁻⁵

Data adapted from studies on tert-butyl chloride solvolysis, which serves as a proxy for this compound.[2]

Table 2: Activation Parameters for the Solvolysis of tert-Butyl Chloride in Ethanol-Water

Solvent (v/v)Activation Energy (Ea), kcal/mol
Data for specific ethanol-water mixtures is required to populate this table.Data for specific ethanol-water mixtures is required to populate this table.

This table would be populated with activation energy data from kinetic studies at different temperatures.

Table 3: Product Distribution in the Solvolysis of a Tertiary Substrate

SolventSubstitution Product (%)Elimination Product (%)
Data on product ratios for this compound in various solvents is needed here.Data on product ratios for this compound in various solvents is needed here.

This table would illustrate the competition between SN1 and E1 pathways under different solvent conditions.

Experimental Protocols: Kinetic Study of Solvolysis

The rate of solvolysis of this compound can be determined by monitoring the production of p-toluenesulfonic acid over time. A common method involves titration of the acid with a standardized solution of a strong base. The following protocol is adapted from established procedures for the solvolysis of tert-butyl chloride.[3][4][5][6]

Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solution.

Materials:

  • This compound

  • 95% Ethanol

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Bromothymol blue indicator

  • Erlenmeyer flasks, burette, pipettes, stopwatch, constant temperature water bath.

Procedure:

  • Preparation of the Reaction Mixture: Prepare a solvent mixture of aqueous ethanol (e.g., 50:50 v/v). In an Erlenmeyer flask, combine the appropriate volumes of 95% ethanol and deionized water. Add a few drops of bromothymol blue indicator.

  • Initiation of the Reaction: Accurately measure a small volume of a stock solution of this compound in a non-nucleophilic solvent like acetone. At time t=0, add the this compound solution to the aqueous ethanol mixture and immediately start the stopwatch.

  • Titration: Immediately add a known volume of the standardized NaOH solution to the reaction mixture. The solution should turn blue. Record the time it takes for the solution to turn from blue back to yellow as the produced p-toluenesulfonic acid neutralizes the added base.

  • Data Collection: As soon as the solution turns yellow, add another aliquot of the NaOH solution and record the time for the color change. Repeat this process for several intervals to obtain a series of time points and corresponding amounts of reacted substrate.

  • Determination of the Endpoint (t∞): After collecting a sufficient number of data points, heat the reaction mixture in a water bath to drive the reaction to completion. Cool the solution and titrate to a persistent blue endpoint to determine the total amount of acid produced.

  • Data Analysis: The first-order rate constant (k) can be determined by plotting the natural logarithm of the concentration of unreacted this compound versus time. The concentration of unreacted substrate at any time 't' can be calculated from the volume of NaOH used at time 't' and at the endpoint.

Below is a diagram of the experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction and Titration cluster_analysis Data Analysis A Prepare aqueous ethanol solvent B Add bromothymol blue indicator A->B D Add this compound solution to solvent (t=0) B->D C Prepare standardized NaOH solution in burette E Add known volume of NaOH D->E F Record time for color change (blue to yellow) E->F G Repeat addition of NaOH and time recording F->G G->E Iterate H Determine endpoint (t∞) by heating and final titration G->H I Calculate concentration of unreacted substrate at each time point H->I J Plot ln[this compound] vs. time I->J K Determine rate constant (k) from the slope J->K

Workflow for the kinetic study of this compound solvolysis.

Applications in Drug Development and Chemical Biology

The conversion of alcohols to tosylates is a fundamental transformation in the synthesis of pharmaceuticals. By converting a poorly reactive hydroxyl group into an excellent leaving group, medicinal chemists can perform subsequent nucleophilic substitution reactions to build molecular complexity.

A modern application that leverages the reactivity of tosylates is Ligand-Directed Tosyl (LDT) chemistry . This technique enables the selective labeling of native proteins in living cells. A ligand that binds to a specific protein is attached to a tosylate-containing probe. Upon binding, the proximity effect facilitates the reaction of a nucleophilic amino acid residue on the protein surface with the tosyl group, leading to covalent labeling of the target protein.

Below is a conceptual diagram of the Ligand-Directed Tosyl (LDT) chemistry workflow.

LDT_Workflow cluster_design Probe Design and Synthesis cluster_labeling Protein Labeling cluster_application Downstream Analysis A Identify target protein and a suitable ligand B Synthesize LDT probe: Ligand-Linker-Tosylate A->B C Incubate LDT probe with biological sample (cells, tissue) B->C D Ligand directs the probe to the target protein C->D E Proximity-induced reaction: Nucleophilic residue on protein attacks tosyl group D->E F Covalent labeling of the target protein E->F G The probe can carry a reporter group (e.g., fluorophore, biotin) F->G H Detection and analysis of the labeled protein (e.g., imaging, proteomics) G->H

Conceptual workflow of Ligand-Directed Tosyl (LDT) chemistry.

Conclusion

The SN1 reactivity of this compound is a well-established and predictable phenomenon rooted in the stability of the tertiary carbocation intermediate and the excellent leaving group ability of the tosylate anion. Understanding the kinetics and the factors that influence this reaction is crucial for its application in organic synthesis. While detailed quantitative data for this compound itself requires further compilation from primary literature, the extensive studies on its close analogue, tert-butyl chloride, provide a robust framework for predicting its behavior. The principles governing its reactivity continue to be applied in both fundamental organic chemistry and cutting-edge applications such as in-vivo protein labeling, highlighting the enduring importance of this reaction in the molecular sciences.

References

A Technical Guide to the Spontaneous Decomposition Kinetics of Tertiary Tosylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the spontaneous decomposition of tertiary tosylates. The inherent instability of these compounds, driven by their propensity to form stabilized tertiary carbocations, makes a thorough understanding of their decomposition kinetics essential for their effective use in chemical synthesis and drug development. This guide provides a compilation of quantitative kinetic data, detailed experimental protocols for monitoring their decomposition, and visualizations of the underlying mechanistic pathways.

Introduction: The Nature of Tertiary Tosylate Instability

Tertiary tosylates are esters of p-toluenesulfonic acid and tertiary alcohols. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion. When attached to a tertiary carbon, the C-O bond is susceptible to heterolytic cleavage, leading to the formation of a relatively stable tertiary carbocation. This carbocation can then undergo subsequent reactions, primarily solvolysis (reaction with the solvent) and elimination, which constitute the decomposition pathway. This process typically follows a first-order kinetic model, as the rate-determining step is the unimolecular ionization of the tertiary tosylate.

Reaction Mechanisms: Solvolysis and Elimination

The spontaneous decomposition of tertiary tosylates in polar solvents proceeds through a competitive SN1 (Substitution Nucleophilic Unimolecular) and E1 (Elimination Unimolecular) mechanism. Both pathways share a common rate-determining step: the formation of a tertiary carbocation intermediate.

  • SN1 Pathway: The carbocation is trapped by a solvent molecule (acting as a nucleophile), leading to a substitution product.

  • E1 Pathway: The carbocation undergoes deprotonation, typically by a solvent molecule acting as a base, to form an alkene.

The ratio of substitution to elimination products is influenced by the structure of the tosylate, the nature of the solvent, and the temperature.

SN1_E1_Mechanism cluster_products Fast Steps Tertiary_Tosylate Tertiary Tosylate (R₃C-OTs) Carbocation Tertiary Carbocation (R₃C⁺) Tertiary_Tosylate->Carbocation Rate-determining step (k₁) Substitution_Product Substitution Product (R₃C-OS) Carbocation->Substitution_Product SN1 Path Elimination_Product Elimination Product (Alkene) Carbocation->Elimination_Product E1 Path Leaving_Group Tosylate Anion (TsO⁻) Solvent_Nu Solvent (SOH) Nucleophile Solvent_Base Solvent (SOH) Base

Figure 1: General SN1/E1 decomposition pathway for tertiary tosylates.

Quantitative Kinetic Data

The rate of spontaneous decomposition is highly sensitive to the structure of the tertiary tosylate, the solvent, and the temperature. The following tables summarize key kinetic data for the solvolysis of representative tertiary tosylates.

Table 1: Solvolysis Rate Constants for 1-Adamantyl Tosylate at 25 °C

Solvent (v/v)Rate Constant (k, s⁻¹)
100% Ethanol1.96 x 10⁻⁷
90% Ethanol1.84 x 10⁻⁶
80% Ethanol6.13 x 10⁻⁶
70% Ethanol1.83 x 10⁻⁵
100% Methanol1.13 x 10⁻⁶
80% Methanol1.13 x 10⁻⁵
Acetic Acid3.20 x 10⁻⁷
Formic Acid1.54 x 10⁻³
97% TFE1.07 x 10⁻²

Data compiled from various sources. TFE = 2,2,2-Trifluoroethanol.

Table 2: Activation Parameters for the Solvolysis of 1-Adamantyl Tosylate

Solvent (v/v)ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
100% Ethanol26.5-3.5
80% Ethanol24.5-4.4
Acetic Acid25.8-9.0
Formic Acid22.8-2.5

Activation parameters provide insight into the energy barrier and the degree of ordering in the transition state.

Experimental Protocols for Kinetic Analysis

Accurate determination of decomposition kinetics requires precise monitoring of the reaction progress. Below are detailed methodologies for common techniques.

This method follows the production of p-toluenesulfonic acid during solvolysis by titration with a standardized base.

Materials:

  • Tertiary tosylate of interest (e.g., 1-adamantyl tosylate)

  • Anhydrous solvent (e.g., 80:20 ethanol/water)

  • Standardized sodium hydroxide solution (~0.02 M)

  • Indicator solution (e.g., bromothymol blue)

  • Thermostatted water bath

  • Burette, pipettes, and volumetric flasks

Procedure:

  • Prepare a solution of the tertiary tosylate in the chosen solvent at a known concentration (e.g., 0.01 M).

  • Place a known volume of this solution (e.g., 50.0 mL) in a flask and equilibrate it in the thermostatted water bath to the desired temperature.

  • At timed intervals (t), withdraw an aliquot of the reaction mixture (e.g., 5.0 mL) and quench the reaction by adding it to a flask containing a solvent in which the reaction is significantly slower (e.g., acetone).

  • Add a few drops of indicator to the quenched sample.

  • Titrate the sample with the standardized NaOH solution until the endpoint is reached. The volume of NaOH used is proportional to the concentration of p-toluenesulfonic acid produced.

  • Continue taking samples until the reaction is substantially complete or for a desired period.

  • A final "infinity" sample should be taken after several half-lives to determine the concentration at complete reaction.

  • The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t), where V∞ is the volume of titrant for the infinity sample and Vt is the volume at time t. The slope of this line is -k.

Titration_Workflow Start Start: Tertiary Tosylate in Solvent Reaction_Vessel Reaction at Constant T Start->Reaction_Vessel Quench Withdraw & Quench Aliquot Reaction_Vessel->Quench At timed intervals Titrate Titrate with Std. Base Quench->Titrate Record Record Volume & Time Titrate->Record Plot Plot ln(V∞ - Vt) vs. time Record->Plot Repeat for multiple time points Calculate Calculate Rate Constant (k) Plot->Calculate Slope = -k

Figure 2: Experimental workflow for the titrimetric kinetic analysis.

This method allows for in-situ monitoring of the reaction by observing the disappearance of a reactant peak or the appearance of a product peak.

Materials:

  • Tertiary tosylate

  • Deuterated solvent (e.g., CD₃OD, Acetone-d₆/D₂O)

  • NMR spectrometer with temperature control

  • NMR tubes

Procedure:

  • Dissolve a known amount of the tertiary tosylate in the deuterated solvent directly in an NMR tube.

  • Acquire an initial ¹H-NMR spectrum (t=0). Identify a well-resolved signal for the tertiary tosylate that does not overlap with product or solvent signals (e.g., the aromatic protons of the tosyl group or protons near the tertiary center).

  • Place the NMR tube in the spectrometer probe, which is pre-heated to the desired reaction temperature.

  • Acquire spectra at regular time intervals.

  • Integrate the chosen reactant signal at each time point.

  • The first-order rate constant (k) can be determined by plotting the natural logarithm of the integral value versus time. The slope of the resulting line will be -k.

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture over time.

Materials:

  • Tertiary tosylate

  • Solvent for the reaction

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Mobile phase

  • Quenching solvent

Procedure:

  • Develop an HPLC method that effectively separates the tertiary tosylate from its decomposition products.

  • Initiate the decomposition reaction in a thermostatted vessel.

  • At specific time points, withdraw an aliquot of the reaction mixture and quench it (e.g., by dilution with a cold, non-reactive solvent).

  • Inject the quenched sample into the HPLC system.

  • Record the peak area of the tertiary tosylate.

  • Generate a calibration curve to correlate peak area with concentration.

  • Plot the natural logarithm of the concentration of the tertiary tosylate versus time to determine the first-order rate constant (k) from the slope (-k).

Factors Influencing Decomposition Kinetics

  • Substrate Structure: The stability of the resulting carbocation is paramount. More stable tertiary carbocations (e.g., 1-adamantyl) lead to faster decomposition rates.

  • Solvent: Polar protic solvents (e.g., water, alcohols, formic acid) are particularly effective at promoting decomposition.[1] They stabilize the transition state and the resulting ions through hydrogen bonding and high dielectric constants.[1]

  • Temperature: As with most chemical reactions, the rate of decomposition increases with temperature, following the Arrhenius equation. This allows for the determination of activation energy.[2]

  • Leaving Group: While this guide focuses on tosylates, it's noteworthy that other sulfonate esters (e.g., mesylates, brosylates, triflates) can be used, with their leaving group ability influencing the decomposition rate.

By understanding these principles and utilizing the provided data and methodologies, researchers can better predict and control the behavior of tertiary tosylates in their experimental and developmental work.

References

An In-depth Technical Guide to the Storage and Handling of tert-Butyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling guidelines for tert-Butyl Tosylate (CAS 4664-57-7), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these protocols is critical to ensure the material's integrity, maximize experimental success, and maintain a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as tert-Butyl 4-methylbenzenesulfonate, is a combustible organic compound.[1] It is described as a colorless to pale yellow liquid or a colorless to off-white solid-liquid mixture.[2][3] It is soluble in many organic solvents.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₆O₃S[4]
Molecular Weight228.31 g/mol [4]
AppearanceColorless to pale yellow liquid or colorless to off-white solid-liquid mixture[2][3]
DensityApproximately 1.122 g/cm³[5]
Boiling Point170 - 172 °C[6]
Storage Temperature2-8°C or Room Temperature (refer to supplier specific recommendations)[2][4][7][8]

Storage Guidelines

Proper storage of this compound is crucial due to its hygroscopic nature and sensitivity to environmental conditions.[1]

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationaleReference
Temperature Store at 2-8°C in a refrigerator or at room temperature as specified by the supplier.To maintain chemical stability and prevent degradation.[2][4][7][8]
Atmosphere Store under an inert gas (e.g., argon or nitrogen).The compound is hygroscopic and storing under an inert, dry atmosphere prevents moisture absorption.[1]
Container Keep in a tightly closed, original container.To prevent contamination and exposure to moisture and air.[1][9]
Location Store in a dry, cool, and well-ventilated area.To prevent degradation from heat and moisture, and to ensure safe dispersal of any potential vapors.[9]
Incompatibilities Store away from strong oxidizing agents.To prevent potentially hazardous chemical reactions.[10]

Handling Protocols

Safe handling of this compound requires adherence to standard laboratory safety procedures and the use of appropriate personal protective equipment (PPE).

Table 3: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationPurposeReference
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber).To prevent skin contact.[6][10]
Eye Protection Use chemical safety goggles or a face shield.To protect eyes from splashes.[9][10]
Skin and Body Protection Wear a lab coat and appropriate protective clothing.To prevent skin exposure.[6][10]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of insufficient ventilation.To avoid inhalation of vapors or aerosols.[6][10]

The following workflow outlines the key steps for the safe handling of this compound in a laboratory setting.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Ensure proper ventilation (fume hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Retrieve from storage, allowing to equilibrate to room temperature if refrigerated C->D Proceed to handling E Dispense required amount under inert atmosphere if necessary D->E F Tightly reseal container immediately after use E->F G Clean work area thoroughly F->G Proceed to cleanup H Dispose of waste according to institutional and local regulations G->H I Return container to proper storage H->I

Caption: A logical workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

This compound Spill Response Protocol cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_disposal Disposal A Evacuate immediate area if necessary B Ensure adequate ventilation A->B C Wear appropriate PPE B->C D Absorb liquid with inert material (e.g., sand, vermiculite) C->D Proceed to containment E Collect absorbed material into a suitable, closed container for disposal D->E F Clean the spill area thoroughly with a suitable solvent, followed by soap and water E->F G Dispose of waste in accordance with local, state, and federal regulations F->G Proceed to disposal

Caption: A flowchart outlining the spill response protocol for this compound.

Table 4: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid MeasureReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Stability and Reactivity

This compound is chemically stable under standard ambient conditions.[1] However, it is a combustible solid and can be reactive under certain conditions.[1]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and sulfur oxides.[10]

  • Incompatible Materials: It is incompatible with strong oxidizing agents.[10]

Disposal Considerations

Unused this compound and contaminated materials should be disposed of as hazardous waste.[1] All disposal practices must be in accordance with local, state, and federal regulations.[1] Do not mix with other waste.[1] Uncleaned containers should be handled as if they contain the product.[1]

References

Methodological & Application

Application Notes and Protocols: Tert-Butyl Tosylate as a Tert-butylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl tosylate (tert-butyl 4-methylbenzenesulfonate) is a reactive organic compound classified as a tosylate ester.[1] It is synthesized from tert-butyl alcohol and p-toluenesulfonyl chloride.[1] The molecule combines a bulky tert-butyl group with an excellent leaving group, the tosylate anion, making it a potential reagent for introducing the tert-butyl group onto various nucleophiles. The tert-butyl group is a crucial protecting group in organic synthesis, particularly for carboxylic acids, due to its stability across a range of nucleophilic and reducing conditions and its straightforward removal under acidic conditions.[2][3][4]

While effective, the use of this compound as a general tert-butylating agent is limited by its high propensity to undergo elimination reactions, yielding isobutylene. This is a consequence of the stable tertiary carbocation that can form upon departure of the tosylate leaving group. Therefore, reaction conditions must be carefully selected to favor nucleophilic substitution over elimination. These notes provide protocols for the synthesis of this compound and its application in tert-butylation reactions for O-, N-, and S-nucleophiles, along with a discussion of the underlying reaction mechanisms.

Synthesis of this compound

The most common method for preparing this compound is the reaction of tert-butyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to neutralize the HCl byproduct.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Tert-butyl alcohol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq.)

  • Pyridine, anhydrous (solvent and base)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add tert-butyl alcohol (1.0 eq.) and anhydrous pyridine.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled alcohol solution over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing cold 1 M HCl. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by flash column chromatography or distillation under reduced pressure if necessary.

G cluster_synthesis Synthesis of this compound tBuOH tert-Butyl Alcohol Reaction Reaction at 0°C to RT in Pyridine/DCM tBuOH->Reaction TsCl Tosyl Chloride TsCl->Reaction Pyridine Pyridine (Base) Pyridine->Reaction Product This compound Reaction->Product Byproduct Pyridine Hydrochloride Reaction->Byproduct G Start Nucleophile (Nu:⁻) + This compound Intermediate tert-Butyl Carbocation + ⁻OTs Start->Intermediate Sₙ1/E1 (Slow, Rate-Limiting) Sub_Prod Substitution Product (R-tBu) Intermediate->Sub_Prod Sₙ1 Attack by Nu:⁻ Elim_Prod Elimination Product (Isobutylene) Intermediate->Elim_Prod E1 Proton Abstraction G cluster_workflow General tert-Butylation Workflow Start Combine Substrate, Base, and Solvent Add_Reagent Add this compound Start->Add_Reagent React Heat and Stir (Monitor by TLC) Add_Reagent->React Workup Quench, Extract, and Wash React->Workup Dry Dry and Concentrate Workup->Dry Purify Column Chromatography Dry->Purify End Characterize Product Purify->End

References

Application Notes and Protocols for the Tert-Butylation of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyl ester is a crucial protecting group for carboxylic acids in organic synthesis, prized for its stability across a wide range of chemical conditions and its facile removal under acidic conditions.[1][2] This document provides detailed protocols for two distinct and effective methods for the tert-butylation of carboxylic acids: a modern catalytic approach using bis(trifluoromethanesulfonyl)imide (Tf₂NH) and the classic Steglich esterification. These methods offer researchers versatile options for protecting carboxylic acids in various molecular contexts.

Method 1: Tf₂NH-Catalyzed Tert-Butylation with Tert-Butyl Acetate

This recently developed method offers a simple, safe, and highly efficient route to tert-butyl esters.[1][2][3] It utilizes the strong Brønsted acid bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst and tert-butyl acetate as both the tert-butylating agent and the solvent.[1][3] This procedure is noted for its fast reaction times and high yields compared to more conventional methods.[1][2]

Experimental Protocol

Materials:

  • Carboxylic acid

  • tert-Butyl acetate (t-BuOAc)

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and purification

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) in tert-butyl acetate (5.0 mL), add bis(trifluoromethanesulfonyl)imide (0.02-0.10 mmol, 2-10 mol%).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl ester.

Data Presentation
EntryCarboxylic Acid SubstrateCatalyst Loading (mol%)Time (h)Yield (%)
14-Phenylbutyric acid2676
24-Oxo-4-phenylbutanoic acid51279
34-Bromobenzoic acid102466
4Benzoic acid1024modest
54-Nitrobenzoic acid1024modest

Data adapted from Ogasa, C., Kayano, K., & Namba, K. (2024). Synlett, 35, 235-239.[3]

Reaction Workflow and Mechanism

tert_butylation_workflow cluster_workflow Experimental Workflow cluster_mechanism Plausible Mechanism start Dissolve Carboxylic Acid in t-BuOAc add_catalyst Add Tf₂NH Catalyst start->add_catalyst react Stir at 60 °C add_catalyst->react workup Aqueous Work-up (NaHCO₃, Extraction) react->workup RCOOH R-COOH purify Purification (Chromatography) workup->purify product Isolated tert-Butyl Ester purify->product product_mech R-COO-tBu RCOOH->product_mech Nucleophilic Attack tBu_cation tBuOAc t-BuOAc protonated_ester Protonated t-BuOAc tBuOAc->protonated_ester Protonation H_plus H⁺ (from Tf₂NH) tBu_cation tert-Butyl Cation protonated_ester->tBu_cation Elimination AcOH Acetic Acid protonated_ester->AcOH tBu_cation->product_mech

Caption: Workflow and proposed mechanism for Tf₂NH-catalyzed tert-butylation.

Method 2: Steglich Esterification

The Steglich esterification is a mild and versatile method for forming esters, including tert-butyl esters, from carboxylic acids and alcohols.[4] It employs dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5] This method is particularly advantageous for substrates that are sensitive to acidic conditions or sterically hindered.[4]

Experimental Protocol

Materials:

  • Carboxylic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 10% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for filtration, extraction, and purification

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), tert-butanol (1.5-3.0 equiv), and DMAP (0.1-0.2 equiv) in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Add a solution of DCC (1.1 equiv) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction for the formation of a white precipitate, dicyclohexylurea (DCU).

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous citric acid solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl ester.

Data Presentation
EntryCarboxylic Acid SubstrateAlcoholYield (%)
12,5-Cyclohexadiene-1-carboxylic acidtert-Butanol65
2Monoethyl fumaratetert-Butanol85-88
3N-Boc-L-Alaninetert-Butanol~90
4Benzoic Acidtert-ButanolHigh

Yields are representative and can vary based on specific reaction conditions and substrate.

Reaction Workflow and Mechanism

steglich_esterification cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism start Combine Acid, t-BuOH, and DMAP in DCM cool Cool to 0 °C start->cool add_dcc Add DCC Solution cool->add_dcc react Stir at Room Temp. add_dcc->react filter_dcu Filter DCU Precipitate react->filter_dcu RCOOH R-COOH workup Aqueous Work-up filter_dcu->workup purify Purification workup->purify product Isolated tert-Butyl Ester purify->product O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea Activation DCC DCC DCC->O_acylisourea active_ester Acyl-DMAP Intermediate O_acylisourea->active_ester Catalysis DCU DCU O_acylisourea->DCU DMAP DMAP DMAP->active_ester product_mech R-COO-tBu active_ester->product_mech Nucleophilic Attack tBuOH t-BuOH tBuOH->product_mech tBuOH->DCU

Caption: Workflow and mechanism of the Steglich esterification.

References

Application Notes and Protocols: Tert-Butyl Group for the Protection of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of organic synthesis, particularly in the fields of pharmaceutical and drug development, the strategic use of protecting groups is paramount. The tert-butyl ether is a robust and sterically hindered protecting group for alcohols, offering stability across a wide range of reaction conditions, including strongly basic media, and with various organometallic reagents.[1] Its removal, however, can be readily achieved under acidic conditions. This document provides detailed application notes and protocols for the protection of alcohols as tert-butyl ethers and their subsequent deprotection. While the topic mentions tert-butyl tosylate, it is important to note its general unsuitability for this direct application due to its inherent reactivity.

A Note on this compound

This compound is an organic compound that is synthesized from tert-butyl alcohol and p-toluenesulfonyl chloride.[2] It is primarily recognized for the excellent leaving group ability of the tosylate moiety, which makes it a valuable intermediate in various organic transformations, particularly nucleophilic substitution and elimination reactions.[2]

However, this compound is generally not a suitable reagent for the direct protection of alcohols as tert-butyl ethers. The tertiary carbocation that would be formed upon departure of the tosylate group is highly prone to elimination (E1 pathway) to form isobutylene gas. This reactivity profile makes the desired nucleophilic substitution by an alcohol inefficient. The primary reaction pathway for this compound itself involves E1 elimination.[2] Therefore, alternative and more reliable methods are employed for the introduction of the tert-butyl protecting group.

Recommended Protocols for the Protection of Alcohols

Several effective methods exist for the formation of tert-butyl ethers from alcohols. Below are detailed protocols for some of the most common and reliable procedures.

Protocol 1: Protection of Alcohols using Di-tert-butyl Dicarbonate (Boc₂O) and a Lewis Acid Catalyst

This method is mild and shows general applicability for the protection of primary and secondary alcohols.[3] The reaction proceeds through the activation of Boc₂O by a Lewis acid, facilitating the transfer of the tert-butyl group.

Experimental Protocol:

  • To a solution of the alcohol (1.0 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) (5 mL), add a catalytic amount of a Lewis acid (e.g., Mg(ClO₄)₂, 10 mol%).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.5 mmol, 1.5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

EntrySubstrate AlcoholCatalystTime (h)Yield (%)
11-OctanolMg(ClO₄)₂295
2Benzyl alcoholMg(ClO₄)₂1.598
3CyclohexanolMg(ClO₄)₂392
4(R)-(-)-2-OctanolMg(ClO₄)₂490

Data adapted from literature reports on similar methodologies.[3]

Protocol 2: Protection of Alcohols using Isobutylene and an Acid Catalyst

The acid-catalyzed addition of isobutylene to an alcohol is a classic and efficient method for forming tert-butyl ethers.

Experimental Protocol:

  • Cool a solution of the alcohol (1.0 mmol) in a suitable solvent (e.g., dichloromethane or diethyl ether) to 0 °C in a pressure-resistant vessel.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Carefully condense isobutylene gas into the reaction vessel.

  • Seal the vessel and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC or GC.

  • Upon completion, carefully vent the excess isobutylene in a fume hood.

  • Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product, dry the organic layer, and concentrate.

  • Purify by distillation or column chromatography.

Recommended Protocols for the Deprotection of tert-Butyl Ethers

The removal of the tert-butyl group is typically achieved under acidic conditions.

Protocol 1: Deprotection using Aqueous Phosphoric Acid

Aqueous phosphoric acid is an effective, mild, and environmentally benign reagent for the deprotection of tert-butyl ethers.[4] This method shows good selectivity in the presence of other acid-sensitive groups.[4]

Experimental Protocol:

  • To a solution of the tert-butyl ether (1.0 mmol) in an organic solvent (e.g., CH₂Cl₂, 1 mL), add 85 wt % aqueous phosphoric acid (5-10 equivalents).[4]

  • Stir the mixture at room temperature.[4]

  • Monitor the reaction by TLC. The reaction time typically ranges from 3 to 14 hours.[5]

  • Upon completion, add water to the reaction mixture.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the deprotected alcohol.[4]

Quantitative Data for Deprotection with Aqueous Phosphoric Acid:

EntrySubstrateTime (h)Yield (%)
1N-Boc-O-tert-butyl-L-serine methyl ester1482
2O-tert-butyl-L-tyrosine methyl ester595
34-(tert-Butoxy)anisole693

Data is illustrative and based on reported procedures.[4]

Protocol 2: Deprotection using Cerium(III) Chloride and Sodium Iodide

This system offers a mild and chemoselective method for the cleavage of tert-butyl ethers.[6]

Experimental Protocol:

  • To a solution of the tert-butyl ether (1.0 mmol) in acetonitrile (CH₃CN), add anhydrous cerium(III) chloride (CeCl₃) (1.2 equivalents) and sodium iodide (NaI) (1.2 equivalents).

  • Reflux the reaction mixture.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with sodium thiosulfate solution to remove any iodine.

  • Dry, concentrate, and purify the product as needed.

Visualizations

Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH Alcohol (R-OH) oxonium Oxonium Ion [R-O(H)-tBu]+ ROH->oxonium Nucleophilic Attack tBu_source tert-Butyl Source (e.g., Isobutylene) activated_tBu Activated t-Butyl Source (e.g., tert-Butyl Cation) tBu_source->activated_tBu Protonation H_plus H+ tBu_ether tert-Butyl Ether (R-O-tBu) oxonium->tBu_ether Deprotonation H_plus_regen H+ (regenerated) Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products tBu_ether tert-Butyl Ether (R-O-tBu) oxonium Oxonium Ion [R-O(H)-tBu]+ tBu_ether->oxonium Protonation H_plus H+ tBu_cation tert-Butyl Cation ROH Alcohol (R-OH) oxonium->ROH Cleavage isobutylene Isobutylene tBu_cation->isobutylene Elimination H_plus_regen H+ Experimental_Workflow start Start: Alcohol Substrate protection Protection Step (e.g., Boc₂O, Mg(ClO₄)₂) start->protection workup1 Workup & Purification protection->workup1 protected_alcohol Isolated tert-Butyl Ether workup1->protected_alcohol reaction Desired Chemical Transformation(s) on other functional groups protected_alcohol->reaction intermediate_product Intermediate Product with Protected Alcohol reaction->intermediate_product deprotection Deprotection Step (e.g., aq. H₃PO₄) intermediate_product->deprotection workup2 Workup & Purification deprotection->workup2 final_product Final Product: Deprotected Alcohol workup2->final_product

References

Application Notes and Protocols: Indium-Catalyzed Synthesis of Sulfonic Esters with tert-Butyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the indium-catalyzed synthesis of sulfonic esters. This method offers a mild and efficient alternative to traditional sulfonylation techniques, demonstrating broad substrate scope and applicability to sterically hindered phenols. While the primary literature focuses on the use of p-toluenesulfonyl chloride, this document adapts the established protocols for use with tert-butyl tosylate and provides the necessary experimental details and expected outcomes based on analogous reactions.

Introduction

The synthesis of sulfonic esters is a fundamental transformation in organic chemistry, yielding compounds with significant applications in pharmaceuticals and as versatile intermediates.[1] Traditional methods for sulfonylation often require harsh basic conditions, which can lead to undesirable side reactions such as β-elimination.[1] The use of indium metal as a catalyst provides a mild and efficient alternative, allowing for the synthesis of a wide range of sulfonic esters in excellent yields.[2][3] This method is particularly advantageous for substrates that are sensitive to strong bases, including less nucleophilic and sterically hindered phenols.[2][4]

Data Presentation

The following table summarizes the results from the indium-catalyzed synthesis of various sulfonic esters using p-toluenesulfonyl chloride as the sulfonylating agent. This data, from the work of Kim et al., is representative of the scope and efficiency of this catalytic system.[2] It is anticipated that similar yields can be achieved with this compound, although reaction times may need to be optimized.

EntryPhenolTime (h)Yield (%)
1Phenol4.595
24-Methylphenol498
34-Methoxyphenol497
44-Chlorophenol585
54-Nitrophenol675
62,6-Dimethylphenol1235 (85 in DMF at 120°C)
71-Naphthol496
82-Naphthol495

Experimental Protocols

This section provides a detailed protocol for the indium-catalyzed synthesis of sulfonic esters. While the protocol is based on the use of p-toluenesulfonyl chloride, it has been adapted for use with this compound.

Materials and Equipment
  • Reagents:

    • Substituted phenol or alcohol (1.0 mmol)

    • This compound (1.2 mmol)

    • Indium powder (0.1 mmol)

    • Acetonitrile (MeCN), anhydrous (5 mL)

    • Dimethylformamide (DMF), anhydrous (for sterically hindered substrates)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and hotplate

    • Standard laboratory glassware for workup and purification

    • Silica gel for column chromatography

General Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the phenol or alcohol (1.0 mmol), this compound (1.2 mmol), and indium powder (0.1 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (5 mL) to the flask. For sterically hindered substrates like 2,6-dimethylphenol, anhydrous DMF may be used as the solvent.

  • Reaction Conditions:

    • For unhindered phenols and alcohols, stir the reaction mixture at reflux in acetonitrile.

    • For sterically hindered substrates, heat the reaction mixture to 120°C in DMF.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to recover the indium catalyst, which can be washed with THF and reused.[2]

    • Concentrate the filtrate under reduced pressure.

    • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired sulfonic ester.

Note on this compound: As this compound may be less reactive than p-toluenesulfonyl chloride, longer reaction times or higher temperatures may be necessary to achieve comparable yields. Optimization of the reaction conditions for specific substrates is recommended.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the indium-catalyzed synthesis of sulfonic esters.

experimental_workflow reagents Combine Phenol/Alcohol, This compound, and Indium solvent Add Anhydrous Acetonitrile reagents->solvent reaction Heat to Reflux (or 120°C in DMF for hindered substrates) solvent->reaction monitoring Monitor by TLC reaction->monitoring workup Cool, Filter, and Concentrate monitoring->workup extraction Extract with Ethyl Acetate and Wash workup->extraction purification Dry and Purify by Column Chromatography extraction->purification product Isolate Pure Sulfonic Ester purification->product

General experimental workflow for the synthesis of sulfonic esters.
Proposed Reaction Mechanism

The reaction is proposed to proceed through the activation of the sulfonylating agent by indium metal. The following diagram outlines a plausible mechanistic pathway based on the findings of Kim et al.[5]

reaction_mechanism cluster_activation Catalyst Activation cluster_sulfonylation Sulfonylation cluster_regeneration Catalyst Regeneration R-SO2-OtBu This compound Intermediate [R-SO2]+[In-OtBu]- R-SO2-OtBu->Intermediate Oxidative Addition In Indium (0) In->Intermediate Product R-SO2-OR' (Sulfonic Ester) Intermediate->Product Nucleophilic Attack Intermediate->Product ROH Alcohol/Phenol ROH->Product ROH->Product In_cat Indium (0) Product->In_cat Regeneration

Proposed mechanism for the indium-catalyzed synthesis of sulfonic esters.

References

Application Notes and Protocols: Stereochemical Control in Reactions Involving tert-Butyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the principles governing stereochemical control in reactions where tert-butyl tosylate is a reactant or, more commonly, where a tert-butyl carbocation is generated from a tosylate precursor. Due to the extremely high reactivity of this compound, it is often generated in situ or its reactions are studied through analogous, more stable systems. The principles outlined below are fundamental to predicting and controlling stereochemical outcomes in synthetic chemistry, a critical aspect of drug development.

Introduction to Stereochemical Control with Tosylates

Alkyl tosylates are excellent substrates for a variety of nucleophilic substitution (SN1, SN2) and elimination (E1, E2) reactions due to the tosylate group being an excellent leaving group. The stereochemical outcome of these reactions is highly dependent on the reaction mechanism, which is influenced by the substrate structure, nucleophile/base, solvent, and temperature.

The formation of a tosylate from an alcohol proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group. This is because the C-O bond of the alcohol is not broken during the reaction with tosyl chloride. This allows for the stereospecific conversion of chiral alcohols into substrates for substitution and elimination reactions.[1][2][3][4]

SN1 and E1 Reactions: The Tert-Butyl Cation Intermediate

This compound readily undergoes ionization to form a stable tertiary carbocation. This intermediate is central to its reactivity and dictates the stereochemical outcome of its reactions, which predominantly proceed via SN1 and E1 mechanisms.[5][6][7]

Key Characteristics:

  • Carbocation Intermediate: The formation of a planar sp2-hybridized carbocation is the rate-determining step.[6][8]

  • Non-Stereospecificity: The nucleophile can attack the planar carbocation from either face with nearly equal probability. This leads to a mixture of enantiomers (racemization) if the original carbon was a stereocenter.[8][9]

  • Stereoselectivity in E1: E1 reactions are stereoselective, favoring the formation of the more thermodynamically stable (usually trans or E) alkene.[10][11]

Table 1: Predicted Products of Solvolysis of a Chiral tert-Butyl Analogue

Reactant (Hypothetical)Reaction TypeConditionsMajor Product(s)Stereochemical Outcome
(R)-3-methyl-3-octyl tosylateSN1/E1 Solvolysis80% Ethanol, 20% WaterRacemic 3-methyl-3-octanol (SN1), 3-methyl-octenes (E1)Racemization for substitution, formation of E/Z isomers for elimination
Experimental Protocol: Solvolysis of a Tertiary Alcohol via Tosylation (Illustrative)

This protocol illustrates the general procedure for an SN1/E1 reaction, which is characteristic of tert-butyl systems.

  • Tosylate Formation (Retention of Stereochemistry):

    • Dissolve one equivalent of a chiral tertiary alcohol (e.g., (R)-3-methyl-3-octanol) in pyridine at 0 °C.

    • Slowly add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl).

    • Stir the reaction at 0 °C for 4-6 hours.

    • Pour the reaction mixture into cold dilute HCl and extract with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the tosylate. The stereochemistry at the tertiary center is retained.[2][3]

  • Solvolysis (SN1/E1 Reaction):

    • Dissolve the obtained tosylate in a protic solvent, such as a mixture of ethanol and water.

    • Heat the solution to reflux and monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and add water.

    • Extract the products with diethyl ether.

    • Analyze the product mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the ratio of substitution (alcohol) and elimination (alkene) products. Chiral chromatography can be used to confirm racemization of the alcohol product.[5][6]

Neighboring Group Participation (NGP)

Neighboring group participation can significantly alter the expected stereochemical outcome of a reaction, often leading to retention of stereochemistry through a double inversion mechanism.[12][13][14][15] This occurs when a group within the molecule, typically containing a lone pair of electrons or a π-bond, acts as an internal nucleophile.

A classic example is the acetolysis of threo-3-phenyl-2-butyl tosylate, which proceeds through a symmetric phenonium ion intermediate. This leads to a racemic mixture of the threo-acetate, demonstrating how NGP dictates the stereochemical outcome.[12][13]

Table 2: Stereochemical Outcome in Acetolysis of Phenyl-Substituted Tosylates

SubstrateIntermediateProduct(s)Stereochemical Result
threo-3-phenyl-2-butyl tosylateAchiral Phenonium Ion96% Racemic threo-acetate, 4% erythro-acetateRetention of threo configuration (racemized)
erythro-3-phenyl-2-butyl tosylateChiral Phenonium Ion100% erythro-acetateRetention of erythro configuration

Data from reference[12].

Logical Flow of Neighboring Group Participation

NGP_Logic sub Substrate (e.g., threo-3-phenyl-2-butyl tosylate) int Intermediate (Phenonium Ion) sub->int Intramolecular SN2 (Inversion 1) prod Product (Racemic threo-acetate) int->prod External Nucleophile Attack (Inversion 2)

Caption: Double inversion mechanism in NGP leading to overall retention.

E2 Elimination Reactions

While tert-butyl systems favor E1, understanding the E2 mechanism is crucial for substrates where it is a competing pathway. E2 reactions are stereospecific, requiring an anti-periplanar arrangement of the β-hydrogen and the leaving group. This geometric constraint dictates the stereochemistry of the resulting alkene.

For example, the elimination of 3-hexyl-4-d tosylate with sodium tert-butoxide shows a significant proportion of syn-elimination, which is influenced by factors like base ion pairing.[16][17]

Table 3: Stereochemistry of Elimination of 3-Hexyl-4-d Tosylate

BaseSolvent% syn Elimination to trans-3-hexene% anti Elimination to trans-3-hexene
K-tert-butoxidetert-butyl alcohol20.3%79.7%
Na-tert-butoxidetert-butyl alcohol28.4%71.6%
Na-tert-butoxidetert-butyl alcohol / 90% DMSO6.4%93.6%

Data from reference[16].

Experimental Workflow for E2 Elimination

E2_Workflow start Start: Substrate (e.g., 3-hexyl tosylate) step1 Add Base/Solvent (e.g., NaOtBu in t-BuOH) start->step1 step2 Control Temperature (e.g., 50°C) step1->step2 step3 Reaction Quench (e.g., add water) step2->step3 step4 Extraction & Purification step3->step4 step5 Product Analysis (GC, NMR) step4->step5

Caption: General workflow for a base-induced E2 elimination experiment.

Summary of Stereochemical Control

The following diagram summarizes the primary pathways and stereochemical outcomes for reactions involving tosylates, which are directly applicable to understanding the behavior of systems like this compound.

Stereochem_Control sub Chiral R-OTs sub_sn1 SN1 Path sub->sub_sn1 Tertiary Substrate, Weak Nucleophile sub_sn2 SN2 Path sub->sub_sn2 Primary/Secondary Substrate, Strong Nucleophile sub_ngp NGP Path sub->sub_ngp Internal Nucleophile sub_e1 E1 Path sub->sub_e1 Tertiary Substrate, Weak Base sub_e2 E2 Path sub->sub_e2 Strong, Sterically Hindered Base prod_sn1 Racemization (Inversion + Retention) sub_sn1->prod_sn1 prod_sn2 Inversion sub_sn2->prod_sn2 prod_ngp Retention (Double Inversion) sub_ngp->prod_ngp prod_e1 Stereoselective (Major: trans-alkene) sub_e1->prod_e1 prod_e2 Stereospecific (Requires anti-periplanar geometry) sub_e2->prod_e2

Caption: Reaction pathways and their stereochemical consequences for tosylates.

References

Application Notes and Protocols for tert-Butyl Tosylate in Sₙ1 Reaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl tosylate (1,1-dimethylethyl 4-methylbenzenesulfonate) is a valuable reagent in the study of unimolecular nucleophilic substitution (Sₙ1) reactions. Its tertiary structure promotes the formation of a relatively stable tert-butyl carbocation intermediate upon solvolysis, making it an excellent model substrate for investigating reaction kinetics, solvent effects, and the competition between substitution (Sₙ1) and elimination (E1) pathways. The tosylate group is an outstanding leaving group, facilitating the ionization step that is characteristic of the Sₙ1 mechanism.[1] These application notes provide detailed protocols for utilizing this compound in Sₙ1 reaction studies, along with data presentation and visualization to aid in the interpretation of results.

Key Applications in Sₙ1 Reaction Studies

  • Kinetic Studies: The rate of solvolysis of this compound can be readily monitored to determine the first-order rate constant, activation energy, and the influence of solvent polarity on reaction rates.

  • Solvent Effects: By conducting the solvolysis in a variety of protic solvents (e.g., ethanol, methanol, water, and their mixtures), the effect of solvent ionizing power and nucleophilicity on the reaction rate and product distribution can be systematically investigated.

  • Sₙ1 vs. E1 Competition: The product mixture of the solvolysis of this compound typically contains both substitution (tert-butyl alcohol or ether) and elimination (isobutylene) products. Analysis of the product ratio provides insights into the factors that favor one pathway over the other.[1]

  • Leaving Group Ability: Comparative studies with other tert-butyl derivatives (e.g., tert-butyl chloride, bromide) can be performed to quantify the effect of the leaving group on the rate of Sₙ1 reactions.

Data Presentation

Solvolysis of tert-Alkyl Substrates in 80% Aqueous Ethanol at 25°C
SubstrateLeaving GroupRelative Rate
(CH₃)₃C-II⁻3.5
(CH₃)₃C-BrBr⁻1.0
(CH₃)₃C-ClCl⁻0.02
(CH₃)₃C-OTsTsO⁻> 3.5*

* Note: The solvolysis of this compound is significantly faster than that of tert-butyl iodide. The exact relative rate can vary based on specific reaction conditions but consistently demonstrates the superior leaving group ability of the tosylate anion.

Product Distribution in the Solvolysis of tert-Butyl Chloride in Various Solvents

Data for tert-butyl chloride is provided as a proxy to illustrate the expected trend in product distribution for this compound.

SolventTemperature (°C)Sₙ1 Product (%)E1 Product (%)
80% Ethanol / 20% Water258317
Ethanol258020
Methanol259010
Acetic Acid502080

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from tert-butanol and tosyl chloride.[1]

Materials:

  • tert-Butanol

  • Tosyl chloride (p-toluenesulfonyl chloride)

  • Pyridine (anhydrous)

  • Diethyl ether

  • 5% Hydrochloric acid (cold)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butanol (1 equivalent) in anhydrous pyridine (2-3 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add tosyl chloride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, pour the mixture into a separatory funnel containing cold 5% hydrochloric acid and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with cold 5% hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Kinetic Study of the Solvolysis of this compound

This protocol outlines a method for determining the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solution. The reaction is monitored by titrating the p-toluenesulfonic acid produced.

Materials:

  • This compound

  • Ethanol (absolute)

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Bromothymol blue indicator

  • Constant temperature water bath

  • Volumetric flasks

  • Pipettes

  • Burette

  • Erlenmeyer flasks

  • Stopwatch

Procedure:

  • Prepare a solvent mixture of a specific volume ratio of ethanol and water (e.g., 80:20 v/v).

  • Accurately weigh a sample of this compound and dissolve it in a known volume of the solvent mixture to prepare a stock solution of known concentration (e.g., 0.1 M).

  • Place the stock solution and a separate flask of the solvent mixture in a constant temperature water bath (e.g., 25°C) to allow them to reach thermal equilibrium.

  • To start a kinetic run, pipette a known volume of the this compound stock solution into a larger volumetric flask and dilute with the temperature-equilibrated solvent mixture to a final desired concentration. Start the stopwatch immediately upon dilution.

  • At regular time intervals (e.g., every 10-15 minutes), withdraw an aliquot (e.g., 5.00 mL) of the reaction mixture and quench the reaction by adding it to an Erlenmeyer flask containing a small amount of acetone or by cooling it in an ice bath.

  • Add a few drops of bromothymol blue indicator to the quenched aliquot.

  • Titrate the solution with the standardized sodium hydroxide solution until the color changes from yellow to blue. Record the volume of NaOH used.

  • Continue taking aliquots at regular intervals for at least two to three half-lives of the reaction.

  • A final "infinity" reading should be taken after the reaction has gone to completion (e.g., after 10 half-lives or by heating the solution to ensure complete reaction) to determine the total amount of acid produced.

Data Analysis:

  • The concentration of p-toluenesulfonic acid at each time point is proportional to the volume of NaOH used in the titration.

  • The concentration of unreacted this compound at time t, [R-OTs]t, can be calculated using the formula: [R-OTs]t = [R-OTs]₀ * (V∞ - Vt) / V∞ where [R-OTs]₀ is the initial concentration, V∞ is the volume of NaOH for the infinity sample, and Vt is the volume of NaOH at time t.

  • A plot of ln([R-OTs]t) versus time should yield a straight line with a slope of -k, where k is the first-order rate constant.

Visualizations

SN1_Mechanism cluster_step1 Step 1: Ionization (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation tBuOTs This compound Carbocation tert-Butyl Carbocation tBuOTs->Carbocation Slow TsO Tosylate Anion tBuOTs->TsO Protonated_Product Protonated Product Carbocation->Protonated_Product Fast + Nu-H (Solvent) Final_Product Substitution Product (Alcohol/Ether) Protonated_Product->Final_Product Fast - H⁺

Caption: The Sₙ1 reaction mechanism of this compound.

SN1_E1_Competition tBuOTs This compound Carbocation tert-Butyl Carbocation tBuOTs->Carbocation Ionization SN1_Product Sₙ1 Product (tert-Butanol/Ether) Carbocation->SN1_Product + Solvent (Nucleophile) E1_Product E1 Product (Isobutylene) Carbocation->E1_Product - H⁺ (Solvent as Base)

Caption: Competition between Sₙ1 and E1 pathways.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Solvent Mixture B Prepare t-BuOTs Stock Solution A->B C Equilibrate at Constant Temp. B->C D Initiate Reaction C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction E->F G Titrate with NaOH F->G G->E H Calculate [R-OTs]t G->H I Plot ln[R-OTs]t vs. Time H->I J Determine Rate Constant (k) I->J

Caption: Workflow for the kinetic study of this compound solvolysis.

References

Application Notes and Protocols for the Tosylation of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosylation of alcohols is a fundamental transformation in organic synthesis, converting a poor leaving group (hydroxyl) into an excellent one (tosylate). This activation enables a wide range of subsequent nucleophilic substitution and elimination reactions, crucial for the construction of complex molecules in medicinal chemistry and drug development. While the tosylation of primary and secondary alcohols is a well-established and generally high-yielding process, the tosylation of tertiary alcohols presents significant challenges.[1] Steric hindrance around the tertiary carbon center slows down the rate of the desired substitution reaction on the sulfur atom of the tosyl chloride. Furthermore, the increased stability of the corresponding carbocation makes the competing E1 elimination reaction a major side pathway, often leading to low yields of the desired tertiary tosylate.[2]

These application notes provide a comprehensive overview of the experimental procedures for the tosylation of tertiary alcohols, addressing the associated challenges and offering optimized protocols to favor the desired transformation.

Challenges in Tosylating Tertiary Alcohols

The primary obstacles in the tosylation of tertiary alcohols are:

  • Steric Hindrance: The bulky nature of the tertiary alkyl groups impedes the nucleophilic attack of the alcohol's oxygen on the sterically demanding sulfur atom of tosyl chloride.[3]

  • Competing Elimination Reactions: The conditions used for tosylation, particularly the use of base, can promote E1 and E2 elimination pathways, leading to the formation of alkenes as major byproducts. Tertiary carbocations, which can form as intermediates, are relatively stable and readily lose a proton to form an alkene.[2]

  • Slow Reaction Rates: Due to steric hindrance, the reaction times for the tosylation of tertiary alcohols are often significantly longer compared to primary and secondary alcohols.

Strategies to Overcome Challenges

Several strategies have been developed to improve the efficiency of tertiary alcohol tosylation:

  • Use of Stronger, Non-Nucleophilic Bases: Strong bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) can be used to deprotonate the tertiary alcohol first, forming the corresponding alkoxide.[4] This more nucleophilic alkoxide can then react more readily with tosyl chloride.

  • Catalysis with Nucleophilic Catalysts: 4-(Dimethylamino)pyridine (DMAP) and 1-methylimidazole (MI) are effective nucleophilic catalysts that can accelerate the reaction.[5][6] These catalysts react with tosyl chloride to form a more reactive tosylating agent.

  • Optimization of Reaction Conditions: Careful control of temperature, solvent, and reaction time is crucial to minimize elimination and maximize the yield of the tertiary tosylate.

Data Presentation: Tosylation of Tertiary Alcohols

The following table summarizes various reaction conditions and corresponding yields for the tosylation of different tertiary alcohols. This data is intended to serve as a guide for reaction optimization.

Tertiary AlcoholReagentsBaseCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
tert-Butyl alcoholTsClPyridine-PyridineRT24Low/EliminationGeneral Knowledge
1-AdamantanolTsClPyridineDMAPCH2Cl2RT48~50[5]
1-MethylcyclohexanolTsClEt3N1-MethylimidazoleCH2Cl2RT12High (not specified)[6]
Diacetonide glucofuranose derivative (hindered sec-OH for comparison)TsClPyridineDMAP (0.2 eq)PyridineReflux1249[6]
Diacetonide glucofuranose derivative (hindered sec-OH for comparison)TsClEt3N1-Methylimidazole (1.0 eq)CH2Cl2RT291[6]
Pentaerythritol-derivatized hexavanadateTsClEt3NDMAPAcetonitrile504860[7]

Experimental Protocols

Protocol 1: General Procedure for Tosylation of a Tertiary Alcohol using Pyridine

This protocol is a standard method but may result in low yields and significant elimination for many tertiary alcohols.

Materials:

  • Tertiary alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 - 1.5 eq)

  • Anhydrous pyridine (as solvent and base)

  • Anhydrous dichloromethane (DCM) (optional, as co-solvent)

  • 0.1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard glassware

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the tertiary alcohol (1.0 eq) and anhydrous pyridine. If using a co-solvent, dissolve the alcohol in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold 0.1 M HCl solution.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: 1-Methylimidazole Catalyzed Tosylation of a Sterically Hindered Tertiary Alcohol

This protocol is recommended for sterically hindered tertiary alcohols where the general procedure gives poor results.[6]

Materials:

  • Sterically hindered tertiary alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • 1-Methylimidazole (MI) (0.1 - 1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sterically hindered tertiary alcohol (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) and 1-methylimidazole (0.1 - 1.0 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, add water to quench the reaction.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Protocol 3: Tosylation of a Tertiary Alcohol via its Alkoxide (using n-BuLi)

This method is suitable for unreactive tertiary alcohols and aims to increase the nucleophilicity of the alcohol. Caution: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under anhydrous conditions.

Materials:

  • Tertiary alcohol (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.1 eq) in hexanes

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Schlenk flask or a flame-dried round-bottom flask with a septum, syringes, and other standard anhydrous reaction setup

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Set up a Schlenk flask or a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of an inert gas.

  • Add a solution of the tertiary alcohol (1.0 eq) in anhydrous THF to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A color change may be observed.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium alkoxide.

  • In a separate flame-dried flask, prepare a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous THF.

  • Add the solution of tosyl chloride dropwise to the cold alkoxide solution via syringe or cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by carefully adding saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Reaction Mechanism: General Tosylation of a Tertiary Alcohol

Tosylation_Mechanism R3COH R₃C-OH Intermediate1 R₃C-O⁺(H)-Ts R3COH->Intermediate1 Nucleophilic Attack Alkene Alkene R3COH->Alkene Elimination (Side Reaction) TsCl Ts-Cl TsCl->Intermediate1 Chloride Cl⁻ Base Base BaseH Base-H⁺ Tosylate R₃C-OTs Base->Tosylate Intermediate1->Tosylate Deprotonation

Caption: General mechanism for the tosylation of a tertiary alcohol.

Experimental Workflow: Tosylation of a Tertiary Alcohol

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Dissolve tertiary alcohol in anhydrous solvent B 2. Add base and/or catalyst A->B C 3. Cool to 0 °C B->C D 4. Add tosyl chloride C->D E 5. Stir and monitor by TLC D->E F 6. Quench reaction E->F G 7. Extract with organic solvent F->G H 8. Wash organic layer G->H I 9. Dry and concentrate H->I J 10. Purify by column chromatography I->J K 11. Characterize product J->K

Caption: A typical experimental workflow for the tosylation of a tertiary alcohol.

Conclusion

The successful tosylation of tertiary alcohols is a challenging yet achievable transformation that requires careful consideration of reaction conditions to overcome steric hindrance and suppress competing elimination reactions. The use of nucleophilic catalysts like 1-methylimidazole or the pre-formation of the alkoxide using a strong, non-nucleophilic base can significantly improve yields. The protocols and data presented in these application notes provide a valuable resource for researchers in organic and medicinal chemistry to effectively activate tertiary alcohols for further synthetic manipulations, ultimately aiding in the development of new chemical entities.

References

Application Notes and Protocols: The Role of tert-Butyl Tosylate in the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of complex organic molecule synthesis, the strategic activation of hydroxyl groups is a critical step for the construction of key carbon-carbon and carbon-heteroatom bonds. Tosylates, esters of p-toluenesulfonic acid, are widely recognized as excellent leaving groups in nucleophilic substitution and elimination reactions, transforming a poorly reactive alcohol into a versatile intermediate. While p-toluenesulfonyl chloride (TsCl) is the most common tosylating agent, substituted tosylates can offer unique reactivity and selectivity profiles.

Core Principles and Applications

Tert-butyl tosylate serves as a valuable reagent for the activation of alcohols. The resulting tosylate group is an excellent leaving group due to the resonance stabilization of the tosylate anion. This activation paves the way for a variety of subsequent transformations, most notably SN2 reactions, to introduce a wide range of functionalities with inversion of stereochemistry.[1][2]

The primary application of this compound is in the conversion of alcohols to tosylates, which can then undergo nucleophilic substitution. This two-step sequence is a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures.

Experimental Protocols

While a specific literature example for the use of this compound in a complex molecule total synthesis is not provided here, the following is a detailed, generalized protocol for the tosylation of a hindered secondary alcohol. This protocol is based on well-established procedures for tosylation reactions.[3][4]

Protocol: Tosylation of a Hindered Secondary Alcohol

Objective: To convert a sterically hindered secondary alcohol into its corresponding tosylate to facilitate subsequent nucleophilic substitution.

Materials:

  • Hindered secondary alcohol

  • This compound (or p-toluenesulfonyl chloride as a more common alternative)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered secondary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 0.1–0.5 M).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (2.0–3.0 eq.) to the stirred solution. If the alcohol is particularly unreactive, a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05–0.1 eq.) can be added.

  • Addition of Tosylating Agent: To the cold solution, add this compound (1.2–1.5 eq.) portion-wise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction may be allowed to slowly warm to room temperature if the reaction is sluggish.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting alcohol by TLC), quench the reaction by the slow addition of cold 1 M HCl solution to neutralize the excess pyridine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure tosylate.

Data Presentation

The following tables summarize the key reaction parameters for the generalized tosylation protocol and provide a comparison of common sulfonylating agents.

Table 1: Key Reaction Parameters for the Tosylation of a Hindered Secondary Alcohol

ParameterRecommended Value/ConditionNotes
Substrate Hindered Secondary Alcohol1.0 equivalent
Reagent This compound1.2–1.5 equivalents
Base Pyridine2.0–3.0 equivalents
Catalyst (Optional) 4-Dimethylaminopyridine (DMAP)0.05–0.1 equivalents
Solvent Anhydrous Dichloromethane (DCM)0.1–0.5 M concentration
Temperature 0 °C to Room TemperatureStart at 0 °C and allow to warm if necessary.
Reaction Time Varies (monitor by TLC)Typically a few hours to overnight.
Work-up Acidic and Basic WashesTo remove base and any acidic byproducts.
Purification Flash Column ChromatographyTo isolate the pure tosylate.

Table 2: Comparison of Common Sulfonylating Agents

Sulfonylating AgentAbbreviationKey Features
p-Toluenesulfonyl chlorideTsClMost common, crystalline solid, relatively inexpensive.
Methanesulfonyl chlorideMsClLess sterically hindered than TsCl, liquid, can be more reactive.
Trifluoromethanesulfonic anhydrideTf₂OHighly reactive, produces a very good leaving group (triflate), often used for unreactive alcohols.
This compound-Potentially useful for specific applications requiring a bulky tosylating agent, though less common.

Visualizations

The following diagrams illustrate the general workflow of a tosylation reaction followed by nucleophilic substitution and the logical considerations for choosing a sulfonylating agent.

experimental_workflow cluster_start Starting Materials cluster_reaction Tosylation Reaction cluster_workup Work-up and Purification cluster_substitution Nucleophilic Substitution cluster_product Final Product Start Hindered Secondary Alcohol Reaction Dissolve in Anhydrous DCM Add Pyridine (and optional DMAP) Cool to 0 °C Add this compound Start->Reaction Step 1 Workup Quench with 1 M HCl Extract with DCM Wash with NaHCO₃ and Brine Dry and Concentrate Reaction->Workup Step 2 Purification Flash Column Chromatography Workup->Purification Step 3 Substitution React with Nucleophile (e.g., Nu⁻) in an appropriate solvent Purification->Substitution Step 4 Product Substituted Product with Inverted Stereochemistry Substitution->Product Step 5

Caption: General workflow for the tosylation of a hindered alcohol and subsequent SN2 reaction.

logical_relationship cluster_factors Factors to Consider cluster_choice Choice of Sulfonylating Agent cluster_agents Common Agents Reactivity Reactivity of the Alcohol Choice Select Appropriate Sulfonylating Agent Reactivity->Choice Sterics Steric Hindrance Sterics->Choice LeavingGroup Desired Leaving Group Ability LeavingGroup->Choice Conditions Reaction Conditions Conditions->Choice TsCl TsCl (Standard) Choice->TsCl MsCl MsCl (Less Hindered) Choice->MsCl Tf2O Tf₂O (Highly Reactive) Choice->Tf2O tBuTos This compound (Bulky) Choice->tBuTos

Caption: Key factors influencing the choice of a sulfonylating agent in organic synthesis.

References

Alkylation of Phenols Using Tert-butylating Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the alkylation of phenols using various tert-butylating agents. The tert-butylation of phenols is a fundamental organic transformation that introduces a bulky tert-butyl group onto the aromatic ring, significantly altering the parent phenol's physical and chemical properties. These modifications are crucial in various fields, including the synthesis of antioxidants, polymer additives, and pharmacologically active molecules.

Application Notes

The introduction of a tert-butyl group to a phenolic compound imparts several key characteristics that are highly valuable in research and drug development.

  • Steric Hindrance: The bulky nature of the tert-butyl group provides steric protection to the hydroxyl group and the aromatic ring. This steric hindrance can slow down reaction rates at adjacent positions and protect the hydroxyl group from rapid oxidation, which is a key principle behind the antioxidant activity of compounds like Butylated Hydroxytoluene (BHT).[1][2]

  • Increased Lipophilicity: The nonpolar tert-butyl group significantly increases the lipophilicity (fat-solubility) of the phenol.[1] In drug development, this can enhance the ability of a molecule to cross cell membranes, improving its bioavailability and pharmacokinetic profile.

  • Modulation of Biological Activity: The presence of a tert-butyl group can influence the interaction of a molecule with biological targets. For instance, 2,4-di-tert-butylphenol exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] The strategic placement of tert-butyl groups can lead to the development of selective inhibitors for enzymes like cyclooxygenase-2 (COX-2).

  • Control of Reaction Regioselectivity: The steric bulk of a pre-existing tert-butyl group can direct subsequent electrophilic aromatic substitution reactions to specific positions on the phenol ring.

Tert-butylated phenols are widely used as antioxidants in consumer products, food, and pharmaceuticals to prevent oxidative degradation.[1] In the pharmaceutical industry, they serve as key intermediates in the synthesis of various drugs.[3] For example, the 2,6-di-tert-butylphenol moiety is a core structural feature in a class of potent and selective COX-2 inhibitors. The antioxidant properties of these compounds are also being explored for their therapeutic potential in diseases associated with oxidative stress.[1]

Reaction Mechanisms and Experimental Workflow

The tert-butylation of phenols typically proceeds via a Friedel-Crafts alkylation mechanism. This electrophilic aromatic substitution reaction involves the generation of a tert-butyl carbocation or a related electrophilic species, which then attacks the electron-rich phenol ring. The reaction can be catalyzed by a variety of acids, including Brønsted acids (e.g., sulfuric acid) and Lewis acids (e.g., aluminum chloride), as well as solid acid catalysts like zeolites and ion-exchange resins.[4]

The general workflow for a typical phenol alkylation experiment is outlined below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Phenol and Catalyst solvent Add Solvent (if applicable) reagents->solvent reactor Charge Reactor solvent->reactor temp_control Set Temperature reactor->temp_control add_agent Add Tert-butylating Agent temp_control->add_agent stir Stir for Specified Time add_agent->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (e.g., Distillation, Crystallization) dry->purify product product purify->product Final Product

Caption: General experimental workflow for the alkylation of phenols.

The reaction mechanism for the acid-catalyzed alkylation of phenol with a tert-butylating agent like tert-butanol is depicted in the following diagram.

reaction_mechanism cluster_electrophile_generation Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Deprotonation tBuOH tert-Butanol tBuOH_H2O Protonated Alcohol tBuOH->tBuOH_H2O + H+ H_plus H+ tBu_cation tert-Butyl Carbocation tBuOH_H2O->tBu_cation - H2O H2O H2O phenol Phenol sigma_complex Sigma Complex (Resonance Stabilized) phenol->sigma_complex + tert-Butyl Carbocation product tert-Butylphenol sigma_complex->product - H+ product->H_plus Regenerates Catalyst

Caption: Mechanism of Friedel-Crafts alkylation of phenol.

Experimental Protocols

Below are detailed protocols for the tert-butylation of phenols using different catalytic systems.

Protocol 1: Alkylation of Phenol with Tert-butanol using a Zeolite Catalyst

This protocol is adapted from a method for the synthesis of 2,4-di-tert-butylphenol using an H-Y zeolite catalyst.

Materials:

  • Phenol (≥99%)

  • tert-Butanol (≥99%)

  • H-Y Zeolite (SiO₂/Al₂O₃ ratio of approximately 5.2)

  • Acetone or Ethanol (for product recovery)

  • High-pressure stainless-steel autoclave reactor with magnetic stirrer, temperature and pressure controls.

  • Furnace

  • Filtration or centrifugation equipment

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Activation: Activate the H-Y zeolite by heating in a furnace under a stream of air at 500 °C for 4 hours. Cool the catalyst to room temperature in a desiccator before use.

  • Reaction Setup: In the high-pressure reactor, combine the activated H-Y zeolite (e.g., 0.1 g), phenol (e.g., 1.0 g, 10.6 mmol), and tert-butanol (e.g., 1.57 g, 21.2 mmol).

  • Reaction Conditions: Seal the reactor and begin stirring. Heat the reactor to the desired temperature (e.g., 130-160 °C).[5] The reaction can be run for a specified duration, for example, 3 to 5 hours.

  • Work-up and Analysis: After the reaction is complete, cool the reactor to room temperature. Carefully vent the reactor and open it. Dissolve the liquid product mixture in a suitable solvent like acetone or ethanol. Separate the solid catalyst from the liquid product by filtration or centrifugation. Analyze the product mixture by gas chromatography to determine the conversion of phenol and the selectivity for the desired tert-butylated phenol products.

Protocol 2: Alkylation of Phenol with Isobutylene using an Acid Resin Catalyst

This protocol describes the synthesis of tert-butylated phenols using a sulfonic acid resin catalyst.

Materials:

  • Phenol

  • Isobutylene

  • Sulfonic acid resin (e.g., Amberlyst-15)

  • Reaction vessel equipped with a stirrer, heating mantle, and a gas inlet.

  • Analytical equipment (e.g., GC)

Procedure:

  • Reaction Setup: Charge the reaction vessel with phenol (e.g., 4.00 kg, 42.5 mol) and the sulfonic acid resin catalyst (e.g., 0.80 g).

  • Reaction Conditions: Heat the mixture to the desired reaction temperature, for instance, 110 °C, under atmospheric pressure with stirring.[6]

  • Addition of Alkylating Agent: Continuously add isobutylene to the reaction mixture at a controlled rate.

  • Monitoring and Work-up: Monitor the reaction progress by taking samples periodically and analyzing them by GC. Once the desired conversion is achieved, cool the reaction mixture and separate the catalyst by filtration. The product can be purified by distillation.

Protocol 3: Alkylation of Phenol with Methyl Tert-Butyl Ether (MTBE)

This protocol outlines the use of MTBE as a tert-butylating agent with a solid acid catalyst.

Materials:

  • Phenol

  • Methyl Tert-Butyl Ether (MTBE)

  • Solid acid catalyst (e.g., 20% (w/w) dodecatungstophosphoric acid on K-10 clay)

  • Pressure reactor

  • Analytical equipment (e.g., GC)

Procedure:

  • Reaction Setup: In a pressure reactor, combine phenol, MTBE, and the solid acid catalyst. A typical molar ratio of phenol to MTBE can range from 1:1 to 1:5.[7]

  • Reaction Conditions: Seal the reactor and heat it to the desired temperature, for example, 150 °C, under autogenous pressure.[8] The reaction time can vary from 1 to 5 hours.[7]

  • Work-up and Analysis: After cooling the reactor, filter the mixture to recover the catalyst. The liquid product can be analyzed by GC to determine the conversion and product distribution. The catalyst can often be regenerated and reused.

Data Presentation

The following tables summarize quantitative data from various studies on the alkylation of phenols, providing a comparison of different catalysts and reaction conditions.

Table 1: Alkylation of Phenol with Tert-butanol

CatalystPhenol:TBA Molar RatioTemperature (°C)Time (h)Phenol Conversion (%)Selectivity to 4-TBP (%)Selectivity to 2,4-DTBP (%)Reference
H-Y Zeolite1:2160580.343.330.3[5]
Zr-Beta Zeolite---71-18.5[9]
Ionic Liquid1:380----[10]
Fe-bentonite1:180-10081-[8]
Phosphorus Pentoxide1:22306-32.3415.49

Table 2: Alkylation of Phenol with Isobutylene

Catalystp-Cresol:IsobutyleneTemperature (°C)Time (h)p-Cresol Conversion (%)BHT Selectivity (%)Reference
Sulfuric Acid-----General method
Acid Exchange Resin-----General method
Transition Metal Doped Molecular Sieve---99.7579.88

Table 3: Alkylation of Phenol with MTBE

CatalystPhenol:MTBE Molar RatioTemperature (°C)Time (h)Phenol Conversion (%)Selectivity to p-TBP (%)Reference
Sulfonic Acid Resin (Amberlyst-15)1:1110-53>99 (total t-butylphenols)[6]
Polymer Supported Carbon Composite1:1 to 1:5100-1601-5>9970-80[7]
20% DTP/K-10-150-High-[8]

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific laboratory conditions and safety protocols. Always conduct a thorough literature search and risk assessment before performing any chemical synthesis.

References

Troubleshooting & Optimization

Preventing elimination side reactions with tert-Butyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-butyl tosylate. The focus is on preventing and minimizing elimination side reactions that commonly compete with desired substitution pathways.

Troubleshooting Guide: Minimizing Elimination Side Reactions

Issue 1: A significant amount of isobutylene (elimination product) is observed in my reaction.

  • Question: I am trying to perform a substitution reaction with this compound, but I am getting a high yield of the elimination byproduct. How can I favor the substitution reaction?

  • Answer: The reaction of this compound proceeds through a tertiary carbocation intermediate, which can then either be attacked by a nucleophile (SN1 substitution) or lose a proton (E1 elimination). Several factors can be adjusted to favor the SN1 pathway.

    • Temperature: Lowering the reaction temperature is the most critical factor. Elimination reactions generally have a higher activation energy and are favored by higher temperatures due to a greater positive entropy change.[1][2][3][4][5] By reducing the temperature, you can significantly decrease the rate of the E1 reaction relative to the SN1 reaction.

    • Solvent: The choice of solvent is crucial for stabilizing the carbocation intermediate. Polar protic solvents, such as water, alcohols, or carboxylic acids, are required for SN1/E1 reactions.[6][7][8] The polarity of the solvent can also influence the product ratio. While a highly polar solvent is needed to form the carbocation, its nucleophilicity will also play a role.

    • Nucleophile/Base: Use a weak, non-bulky nucleophile. Strong or bulky bases will favor elimination reactions (E2).[7][9] For SN1 reactions, the nucleophile is typically the solvent itself (solvolysis) or a weakly basic species added to the reaction mixture.

Issue 2: My reaction is very slow at lower temperatures.

  • Question: I have lowered the temperature to reduce elimination, but now the reaction is proceeding too slowly. What can I do to increase the reaction rate without promoting elimination?

  • Answer: Balancing reaction rate and selectivity is a common challenge. Here are some strategies:

    • Solvent Optimization: While maintaining a polar protic environment, you can experiment with different solvent systems. The rate of carbocation formation is dependent on the solvent's ionizing power.[10] For instance, the use of more polar solvents like aqueous formic acid can accelerate the reaction compared to less polar options like aqueous ethanol. However, be mindful that this could also affect the substitution/elimination ratio.

    • Incremental Temperature Increase: Instead of a drastic temperature reduction, try finding an optimal temperature range. You can set up several small-scale reactions at slightly different temperatures to identify the best balance between an acceptable reaction rate and minimal elimination.

    • Patience: SN1 reactions, especially at lower temperatures, can be inherently slow. Allowing the reaction to proceed for a longer duration is often necessary to achieve a good yield of the substitution product.

Frequently Asked Questions (FAQs)

  • Q1: Why is this compound so prone to elimination reactions?

    • A1: The tert-butyl group is sterically bulky, which prevents backside attack required for an SN2 reaction.[11] Instead, the reaction proceeds through the formation of a stable tertiary carbocation. This carbocation is a common intermediate for both SN1 (substitution) and E1 (elimination) pathways, leading to a mixture of products.

  • Q2: What is the role of the tosylate group?

    • A2: The tosylate group is an excellent leaving group. It is the conjugate base of a strong acid (p-toluenesulfonic acid), making it very stable once it detaches from the carbon skeleton. This facilitates the initial ionization step to form the carbocation.

  • Q3: Can I use a strong nucleophile to force the substitution reaction?

    • A3: Using a strong nucleophile is generally not recommended for tertiary substrates like this compound. Most strong nucleophiles are also strong bases, which will strongly favor the E2 elimination pathway over any substitution reaction.[7][9] With a tertiary substrate, the steric hindrance is too great for an SN2 reaction to occur.[5]

  • Q4: How does temperature affect the ratio of substitution to elimination products?

    • A4: Higher temperatures favor elimination reactions.[1][2] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger temperature (T) makes the entropy term more significant, thus favoring the more entropically favorable elimination pathway.[3][5]

Data Presentation

SubstrateSolventTemperature (°C)Substitution Product (%)Elimination Product (%)
tert-Butyl Chloride80% Ethanol / 20% Water258317
tert-Butyl Chloride60% Ethanol / 40% Water258713
tert-butyl chlorideWater25973
tert-Butyl BromideDry EthanolNot Specified8119[10]
tert-Butyl ChlorideAnhydrous EthanolNot Specified5644[10]
tert-Butyl ChlorideGlacial Acetic AcidNot Specified2773[10]

Note: The data for tert-butyl chloride is compiled from various sources and is intended to be illustrative of general principles.

Experimental Protocols

General Protocol for Minimizing Elimination in a Substitution Reaction of this compound:

  • Reactant Preparation: Dissolve this compound in a suitable polar protic solvent (e.g., ethanol, methanol, or aqueous mixtures) in a round-bottom flask. Ensure all glassware is dry to avoid unwanted side reactions.

  • Nucleophile Addition: If a nucleophile other than the solvent is being used, ensure it is weakly basic and not sterically hindered. Add the nucleophile to the reaction mixture.

  • Temperature Control: Cool the reaction mixture to a predetermined low temperature (e.g., 0 °C or room temperature) using an ice bath or a cryostat. It is advisable to start at a lower temperature to favor substitution.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Once the reaction is complete, quench the reaction mixture, typically by adding cold water or a saturated aqueous solution of a mild salt.

  • Extraction: Extract the product into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the organic layer to remove any remaining starting materials or byproducts. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Analysis: Purify the crude product by column chromatography or distillation, if necessary. Characterize the final product and determine the ratio of substitution to elimination products using GC or NMR.

Visualizations

Substitution_vs_Elimination sub This compound inter Tertiary Carbocation Intermediate sub->inter Ionization (Slow, Rate-Determining) sub_prod SN1 Product (Substitution) inter->sub_prod Nucleophilic Attack (Fast) elim_prod E1 Product (Elimination) inter->elim_prod Proton Loss (Fast)

Caption: Competing SN1 and E1 pathways for this compound.

Workflow_Optimization start Start: High Elimination Observed temp Decrease Reaction Temperature start->temp solvent Optimize Solvent System (Polar Protic) temp->solvent nucleophile Ensure Weakly Basic Nucleophile solvent->nucleophile monitor Monitor S/E Ratio (GC/NMR) nucleophile->monitor decision Is S/E Ratio Acceptable? monitor->decision end End: Optimized Conditions decision->end Yes increase_rate Reaction too slow? decision->increase_rate No increase_rate->temp No slight_temp_increase Slightly Increase Temperature increase_rate->slight_temp_increase Yes slight_temp_increase->monitor

Caption: Workflow for optimizing the substitution/elimination ratio.

References

Technical Support Center: Optimization of Reaction Conditions for Tosylation of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction conditions for the tosylation of alcohols.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why is my tosylation reaction incomplete or resulting in a low yield?

Low conversion or yield in a tosylation reaction can be attributed to several factors:

  • Purity of Reagents: p-Toluenesulfonyl chloride (TsCl) can degrade over time. It is often beneficial to recrystallize TsCl from hexane before use to remove impurities.[1]

  • Presence of Water: TsCl is sensitive to moisture and can hydrolyze, which consumes the reagent. Ensure all glassware is flame-dried and solvents are anhydrous.[1]

  • Inadequate Base: The base neutralizes the HCl byproduct, driving the reaction forward.[2] An insufficient amount or a weak base may not be effective. For difficult reactions, stronger bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) might be necessary to fully deprotonate the alcohol.[3]

  • Reaction Temperature: While many tosylations proceed well at 0 °C or room temperature, some may require gentle heating.[4] However, excessive heat can lead to product decomposition or side reactions.[4][5]

  • Steric Hindrance: Sterically hindered alcohols react much slower. These substrates require more forcing conditions, specialized catalysts, or alternative sulfonating agents.[1][6]

Q2: I am observing an unexpected alkyl chloride byproduct. How can I prevent this?

The formation of an alkyl chloride is a common side reaction where the chloride ion, generated from tosyl chloride, displaces the newly formed tosylate group.[7][8] This is particularly prevalent with benzyl alcohols bearing electron-withdrawing groups.[7]

Prevention Strategies:

  • Control Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop it as soon as the starting alcohol is consumed to prevent further conversion to the chloride.[7]

  • Use p-Toluenesulfonic Anhydride (Ts₂O): Using tosyl anhydride instead of tosyl chloride eliminates the source of chloride ions in the reaction mixture.[7][9]

  • Low Temperature: Running the reaction at 0 °C can help minimize this side reaction.[10]

  • Choice of Base: Using a non-nucleophilic base can be beneficial. Additionally, avoiding a large excess of base is recommended.[7][10]

Q3: My sterically hindered alcohol is not reacting. What conditions should I try?

Tosylating sterically hindered secondary or tertiary alcohols is challenging.[1] If standard conditions fail, consider the following modifications:

  • Alternative Catalysts/Bases: Using 1-methylimidazole or 4-(Dimethylamino)pyridine (DMAP) as a catalyst can significantly accelerate the reaction.[1][6][11]

  • Elevated Temperatures: Heating the reaction mixture, sometimes up to 60-80 °C in a solvent like pyridine, may be necessary.[1] Microwave irradiation has also been used successfully.[1]

  • Stronger Reagents/Bases: Using tosyl anhydride (Ts₂O) with a strong, non-nucleophilic base like NaH in an anhydrous solvent (e.g., DMF) can be effective.[1]

  • Alternative Sulfonating Agents: If tosylation remains difficult, consider using methanesulfonyl chloride (MsCl). Mesylates are often easier to form with hindered alcohols.[1]

Q4: How do I choose the optimal base and solvent for my reaction?

The choice of base and solvent is critical for a successful tosylation.

  • Bases: Pyridine and triethylamine (Et₃N) are commonly used bases. Pyridine can also serve as the solvent.[3][12] For alcohols sensitive to basic conditions, milder bases or alternative methods may be needed. Potassium carbonate is effective in solvent-free grinding methods.[13]

  • Solvents: Dichloromethane (DCM) is a widely cited solvent due to its inertness.[1] Tetrahydrofuran (THF) and toluene are also viable options.[3] For particularly challenging reactions, polar aprotic solvents like dimethylformamide (DMF) can be used, especially in conjunction with strong bases like NaH.[1]

Q5: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[3][7]

  • Procedure: Spot the starting alcohol, the reaction mixture, and a "co-spot" (both starting material and reaction mixture) on a TLC plate.

  • Analysis: The product tosylate is typically less polar than the starting alcohol and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting alcohol has disappeared from the reaction mixture lane.[7]

Q6: My reaction mixture has turned cloudy. What does this indicate?

A cloudy appearance often signals the precipitation of a hydrochloride salt (e.g., triethylammonium hydrochloride or pyridinium hydrochloride), formed from the reaction between the amine base and the HCl byproduct. This is generally a positive indication that the tosylation reaction is proceeding.[7]

Q7: What is the standard work-up and purification procedure for a tosylation reaction?

A typical aqueous work-up is used to remove the base, its salt, and any remaining tosyl chloride.

  • Quench: Dilute the reaction mixture with water and extract with an organic solvent like DCM or diethyl ether.[3]

  • Wash: Wash the organic layer successively with:

    • Dilute acid (e.g., 1M HCl) to remove the amine base.

    • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[8]

    • Water and finally brine.[3]

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[9] Excess tosyl chloride can also be removed by reacting it with cellulosic material like filter paper and then filtering.[14]

Q8: My benzyl tosylate product is decomposing, turning into a brown liquid. Why is this happening?

Benzyl tosylates are known to be inherently unstable due to the facile formation of a stable benzylic cation, leading to decomposition.[15] This decomposition can be accelerated by trace amounts of acid. For such sensitive substrates, it is often better to use the corresponding benzyl bromide or chloride, which can be synthesized under milder conditions.[15] If the tosylate is necessary, it should be used immediately after preparation and stored in a cold, dry, and inert environment.

Data Presentation: Reaction Conditions

Table 1: General Tosylation Conditions for Primary & Secondary Alcohols

Alcohol TypeReagents (Equivalents)Base (Equivalents)SolventTemp (°C)Time (h)Ref.
Primary/SecondaryAlcohol (1.0), TsCl (1.2)Pyridine or Et₃N (1.5)DCM0 to RT2 - 4[3]
Primary/SecondaryAlcohol (1.0), TsCl (1.5)Et₃N (1.5), DMAP (0.2)DCM0 to 1512.5[8]
GlycolsAlcohol (1.0), TsClExcess NaOHTHF/H₂O (1:1)RT-[16]
VariousAlcohol (1.0), TsCl (1.5)K₂CO₃Solvent-free (grinding)RT-[13]

Table 2: Optimized Conditions for Sterically Hindered Alcohols

Catalyst/Base SystemReagents (Equivalents)SolventTemp (°C)NotesRef.
1-Methylimidazole (MI) / Et₃NAlcohol, TsCl, MI, Et₃N--MI acts as an efficient nucleophilic catalyst.[6][16]
DMAP / PyridineAlcohol, TsCl, DMAP (cat.)Pyridine60 - 80Effective for alcohols that are unreactive at RT.[1]
Sodium Hydride (NaH)Alcohol, Ts₂O, NaHAnhydrous DMF0For very difficult substrates; forms the alkoxide first.[1]
Me₃N·HCl / Et₃NAlcohol, TsCl, Me₃N·HCl (cat.)--Catalytic system for accelerating tosylation.[1]

Experimental Protocols

Protocol 1: General Tosylation of a Primary Alcohol

This protocol is a standard procedure for converting a primary or simple secondary alcohol to its corresponding tosylate.[3]

  • Setup: Add the alcohol (1.0 eq.) to a flame-dried, round-bottom flask equipped with a magnetic stir bar and dissolve it in anhydrous dichloromethane (DCM, ~10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.

  • TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 4 hours. If TLC analysis shows incomplete reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash successively with water (2 x 10 volumes) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.

Protocol 2: Tosylation of a Sterically Hindered Alcohol using DMAP

This protocol is adapted for more challenging, sterically hindered substrates.[8]

  • Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the sterically hindered alcohol (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.2 eq.) in anhydrous DCM (5 volumes).

  • Cooling: Cool the mixture to 0 °C.

  • TsCl Addition: Prepare a solution of tosyl chloride (1.5 eq.) in anhydrous DCM (5 volumes) and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (or slightly above, e.g., 15 °C) and stir for 12 hours, monitoring by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Alcohol & Base in Anhydrous Solvent cool Cool to 0 °C prep->cool add_tscl Add TsCl (portion-wise) cool->add_tscl stir Stir (0 °C to RT) Monitor by TLC add_tscl->stir quench Aqueous Quench & Extraction stir->quench wash Wash Organic Layer (Acid, Base, Brine) quench->wash purify Dry, Concentrate & Purify (Chromatography) wash->purify product product purify->product Pure Tosylate

Caption: General experimental workflow for the tosylation of an alcohol.

troubleshooting_guide start Low or No Conversion? steric Is Alcohol Sterically Hindered? start->steric Yes side_product Alkyl Chloride Byproduct Observed? start->side_product No reagent_check Check Reagent Purity (Recrystallize TsCl) Use Anhydrous Solvents steric->reagent_check No increase_temp Increase Temperature (e.g., to 60-80 °C) steric->increase_temp Yes end end reagent_check->end Reaction Optimized stronger_base Use Stronger Base (e.g., NaH with Ts₂O) increase_temp->stronger_base alt_catalyst Add Catalyst (DMAP / 1-Methylimidazole) stronger_base->alt_catalyst alt_catalyst->end use_ts2o Use Tosyl Anhydride (Ts₂O) side_product->use_ts2o Yes side_product->end No monitor_time Stop Reaction Promptly (Monitor by TLC) use_ts2o->monitor_time monitor_time->end

Caption: Troubleshooting decision tree for tosylation reactions.

References

Technical Support Center: Tosylation of Sterically Hindered Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with the tosylation of sterically hindered alcohols.

Frequently Asked Questions (FAQs)

Q1: My tosylation reaction is incomplete or has a very low yield. What are the common causes and how can I improve it?

Incomplete tosylation of hindered alcohols is a frequent challenge primarily due to steric hindrance, which impedes the approach of the bulky tosyl chloride to the hydroxyl group. Several factors can be optimized to drive the reaction to completion.

Troubleshooting Steps:

  • Reagent Purity: Ensure the tosyl chloride (TsCl) is pure. Commercial TsCl can contain p-toluenesulfonic acid, which can consume the base. Recrystallizing TsCl from hexane can significantly improve yields and reproducibility.[1]

  • Anhydrous Conditions: All solvents and reagents must be strictly anhydrous. Any moisture will react with tosyl chloride, reducing its effective concentration.[1]

  • Choice of Base: A non-nucleophilic, sterically hindered base is often insufficient. Consider using a more potent catalyst or base.

    • 4-(Dimethylamino)pyridine (DMAP): Used in catalytic amounts along with a stoichiometric amount of a tertiary amine base like triethylamine (TEA) or pyridine, DMAP can significantly accelerate the reaction.[1]

    • 1-Methylimidazole (1-MI): This has been shown to be an excellent catalyst for the acylation of sterically hindered alcohols, sometimes proving more effective than DMAP.[2][3]

    • Stronger Bases: For particularly stubborn alcohols, stronger bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) can be used to deprotonate the alcohol first, forming a more nucleophilic alkoxide.[4]

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Refluxing in a higher boiling solvent like 1,2-dichloroethane (DCE) or using microwave irradiation can be effective.[1]

  • Alternative Sulfonylating Agents: If optimizing the conditions for TsCl fails, consider using a less sterically demanding or more reactive sulfonylating agent.

    • Mesyl chloride (MsCl): Methanesulfonyl chloride is smaller than TsCl and often reacts more readily with hindered alcohols.[1]

    • Tosyl anhydride (Ts₂O): This can be more reactive than TsCl and avoids the generation of chloride ions, which can lead to side reactions.[5][6]

    • Trifluoromethanesulfonyl anhydride (Tf₂O): This reagent is highly reactive and forms a triflate, which is an excellent leaving group.[1]

Q2: I am observing the formation of an unexpected byproduct. What are the likely side reactions and how can I prevent them?

The most common side reaction during tosylation is the formation of an alkyl chloride.

Side Reaction: Alkyl Chloride Formation

  • Mechanism: The chloride ion, generated from tosyl chloride, can act as a nucleophile and displace the newly formed tosylate group, especially on activated alcohols like benzylic alcohols with electron-withdrawing groups.[5][7][8]

  • Prevention:

    • Use Tosyl Anhydride: Using p-toluenesulfonic anhydride (Ts₂O) instead of tosyl chloride eliminates the source of chloride ions.[5]

    • Control Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop it as soon as the starting alcohol is consumed to minimize the subsequent conversion to the alkyl chloride.[5]

    • Choice of Base: Using a non-nucleophilic base can help, but the primary issue is the presence of the chloride nucleophile.

Q3: How do I choose the right solvent for my tosylation reaction?

The choice of solvent is crucial for ensuring the solubility of the reactants and for allowing the reaction to be conducted at an appropriate temperature.

  • Dichloromethane (DCM): A common choice due to its inertness and ability to dissolve a wide range of organic compounds. However, its low boiling point limits the reaction temperature.[4]

  • Pyridine: Often used as both the solvent and the base. It is effective at scavenging the HCl produced during the reaction.[1][9]

  • Toluene or 1,2-Dichloroethane (DCE): These higher-boiling solvents are useful when elevated temperatures are required to drive the reaction.[1][4]

  • Acetonitrile (ACN): Can also be used, particularly in combination with microwave irradiation to accelerate the reaction.[1]

Q4: My starting alcohol has a chiral center. Will the tosylation reaction affect its stereochemistry?

The tosylation reaction itself proceeds with retention of configuration at the chiral center.[9][10] This is because the C-O bond of the alcohol is not broken during the reaction; only the O-H bond is involved.[9] Any subsequent nucleophilic substitution (SN2) reaction on the resulting tosylate will then proceed with inversion of configuration.[9][11]

Comparative Data on Reaction Conditions

The following table summarizes various conditions that can be employed for the tosylation of hindered alcohols.

ParameterStandard ConditionsAlternative/Optimized ConditionsRationale for Change
Sulfonylating Agent p-Toluenesulfonyl chloride (TsCl)Mesyl chloride (MsCl), Tosyl anhydride (Ts₂O), Trifluoromethanesulfonyl anhydride (Tf₂O)MsCl is less bulky. Ts₂O and Tf₂O are more reactive and avoid chloride side products.
Base Triethylamine (TEA), Pyridine4-(Dimethylamino)pyridine (DMAP) (cat.), 1-Methylimidazole (1-MI), DBU, NaH, n-BuLiCatalysts like DMAP and 1-MI increase the reaction rate. Stronger bases generate a more nucleophilic alkoxide.
Solvent Dichloromethane (DCM), PyridineToluene, 1,2-Dichloroethane (DCE), Acetonitrile (ACN), Tetrahydrofuran (THF)Higher boiling point solvents allow for increased reaction temperatures.
Temperature 0 °C to Room TemperatureReflux, Microwave IrradiationProvides the necessary activation energy for sterically hindered substrates.

Experimental Protocols

Protocol 1: Standard Tosylation with Pyridine
  • Dissolve the hindered alcohol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 eq).

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. If the reaction is sluggish, it can be heated to 60-80 °C.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer successively with cold dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Accelerated Tosylation using DMAP
  • Dissolve the hindered alcohol (1.0 eq), triethylamine (1.5 - 2.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM dropwise.[4]

  • Stir at 0 °C for 1 hour and then at room temperature overnight, or until TLC indicates completion.

  • Work-up the reaction as described in Protocol 1, omitting the HCl wash if pyridine was not used.

Protocol 3: Tosylation using 1-Methylimidazole

An efficient and mild procedure for the tosylation of sterically hindered hydroxyl groups involves using 1-methylimidazole (1-MI).[2][3]

  • To a solution of the hindered alcohol (1.0 eq) in CH₂Cl₂ are added triethylamine (2.0 eq) and 1-methylimidazole (0.4 eq).[3]

  • p-Toluenesulfonyl chloride (1.5 eq) is then added, and the mixture is stirred at room temperature.[3]

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.[3]

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Tosylation_Mechanism cluster_reactants Reactants cluster_products Products ROH R-OH (Hindered Alcohol) Intermediate R-O⁺(H)-Ts ROH->Intermediate Nucleophilic Attack TsCl Ts-Cl (Tosyl Chloride) TsCl->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Deprotonation ROTs R-OTs (Tosylate) Salt Base-H⁺ Cl⁻ Intermediate->ROTs Intermediate->Salt

Caption: Mechanism of alcohol tosylation.

Troubleshooting_Workflow cluster_reactivity Options to Increase Reactivity cluster_reagent Alternative Reagents Start Incomplete Tosylation of Hindered Alcohol CheckPurity Check Reagent Purity (TsCl) & Anhydrous Conditions Start->CheckPurity IncreaseReactivity Increase Reactivity CheckPurity->IncreaseReactivity Purity OK ChangeReagent Change Sulfonylating Agent IncreaseReactivity->ChangeReagent Still Incomplete Heat Increase Temperature (Reflux / Microwave) IncreaseReactivity->Heat Catalyst Add Catalyst (DMAP / 1-MI) IncreaseReactivity->Catalyst StrongBase Use Stronger Base (NaH / n-BuLi) IncreaseReactivity->StrongBase Success Successful Tosylation ChangeReagent->Success Reaction Works MsCl Use Mesyl Chloride (MsCl) ChangeReagent->MsCl Ts2O Use Tosyl Anhydride (Ts₂O) ChangeReagent->Ts2O Tf2O Use Triflic Anhydride (Tf₂O) ChangeReagent->Tf2O Heat->ChangeReagent No Improvement Catalyst->ChangeReagent No Improvement StrongBase->ChangeReagent No Improvement MsCl->Success Ts2O->Success Tf2O->Success

Caption: Troubleshooting workflow for incomplete tosylation.

Logical_Relationships Hindrance Steric Hindrance TsCl TsCl Hindrance->TsCl hinders attack on MsCl MsCl Hindrance->MsCl less effect on Tf2O Tf₂O Hindrance->Tf2O minimal effect on Reactivity Alcohol Nucleophilicity Yield Reaction Yield Reactivity->Yield directly proportional TsCl->Yield inversely related to hindrance MsCl->Yield improves yield Tf2O->Yield significantly improves yield Base Base Strength Base->Reactivity increases Temp Temperature Temp->Yield increases (overcomes barrier)

Caption: Factors influencing tosylation yield.

References

Technical Support Center: Formation of tert-butyl chloride byproduct from tosyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the formation of tert-butyl chloride as a byproduct during the tosylation of tert-butanol.

Troubleshooting Guides and FAQs

Q1: During the tosylation of tert-butanol using tosyl chloride and pyridine, I isolated tert-butyl chloride as a significant byproduct. What is the cause of this side reaction?

A1: The formation of tert-butyl chloride is a known side reaction in the tosylation of tertiary alcohols like tert-butanol. The reaction proceeds through the initial formation of the desired intermediate, tert-butyl tosylate. However, due to the high stability of the tertiary carbocation, the tert-butyl group can readily undergo a nucleophilic substitution reaction via an SN1 pathway. The chloride ions present in the reaction mixture, originating from the tosyl chloride, can then attack the carbocation, leading to the formation of tert-butyl chloride.[1][2][3]

Q2: How does the reaction mechanism lead to the formation of both this compound and tert-butyl chloride?

A2: The reaction proceeds via two competing pathways originating from a common intermediate. Pyridine acts as both a base and a nucleophilic catalyst, reacting with tosyl chloride to form a highly reactive N-tosylpyridinium salt.[4] Tert-butanol then reacts with this intermediate to form the protonated this compound. From here, the pathways diverge:

  • Desired Pathway (Tosylate Formation): Pyridine acts as a base, deprotonating the intermediate to yield the final product, this compound. This pathway is favored under conditions that minimize carbocation formation.

  • Side Reaction Pathway (Chloride Formation): The this compound, being an excellent leaving group, can dissociate to form a stable tertiary carbocation (tert-butyl cation). This carbocation is then attacked by chloride ions (from TsCl) present in the reaction mixture to form tert-butyl chloride. This SN1-type mechanism is facilitated by the stability of the intermediate carbocation.[3]

Q3: What reaction parameters can I modify to minimize the formation of tert-butyl chloride?

A3: To favor the formation of this compound and suppress the SN1 pathway leading to tert-butyl chloride, you should carefully control the following reaction parameters:

  • Temperature: Low temperatures are crucial. The SN1 reaction has a higher activation energy than the desired tosylation. Therefore, maintaining a low temperature (e.g., 0 °C or below) will significantly slow down the rate of carbocation formation and subsequent attack by the chloride ion.

  • Reaction Time: Prolonged reaction times can increase the likelihood of the initially formed tosylate converting to the chloride.[1] It is advisable to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and to quench the reaction as soon as the starting material (tert-butanol) is consumed.

  • Solvent: The choice of solvent can influence the stability of the carbocation intermediate. Less polar, aprotic solvents may help to disfavor the SN1 pathway. Dichloromethane (DCM) is a commonly used solvent.[5]

  • Stoichiometry: While a slight excess of tosyl chloride is often used to ensure complete consumption of the alcohol, a large excess should be avoided as it increases the concentration of chloride ions available for the side reaction.

Q4: Are there any alternative reagents I can use to avoid the formation of tert-butyl chloride?

A4: Yes, if the formation of tert-butyl chloride remains a persistent issue, consider the following alternatives:

  • p-Toluenesulfonic anhydride (Ts₂O): Using tosyl anhydride instead of tosyl chloride eliminates the source of chloride ions in the reaction mixture, thereby preventing the formation of the tert-butyl chloride byproduct.[6]

  • Mesyl Chloride (MsCl): Methanesulfonyl chloride can be used to form the corresponding mesylate. Mesylates are also excellent leaving groups and are formed under similar conditions. However, the propensity for SN1 reactions with tertiary alcohols remains, so careful control of reaction conditions is still necessary.[7]

Quantitative Data Summary

The following table summarizes the expected impact of key reaction parameters on the product distribution. Precise quantitative data for the tosylation of tert-butanol is not extensively published, so these are general trends based on established mechanistic principles for tertiary alcohols.

ParameterCondition to Favor this compoundRationaleExpected Impact on tert-Butyl Chloride Yield
Temperature Low (e.g., ≤ 0 °C)Reduces the rate of the SN1 reaction leading to the tert-butyl carbocation.Significant Decrease
Reaction Time Minimized (Monitor by TLC)Less time for the tosylate to ionize and react with chloride ions.[1]Decrease
Solvent Less polar, aprotic (e.g., DCM)Disfavors the stabilization of the carbocation intermediate.Moderate Decrease
Tosylating Agent p-Toluenesulfonic anhydrideEliminates the source of nucleophilic chloride ions.[6]Elimination of Byproduct

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to minimize the formation of the tert-butyl chloride byproduct.

Materials:

  • tert-Butanol

  • Tosyl chloride (p-toluenesulfonyl chloride, TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butanol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

  • In a separate flask, dissolve tosyl chloride (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the tosyl chloride solution dropwise to the cooled tert-butanol/pyridine mixture over a period of 30-60 minutes, ensuring the temperature remains at or below 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Once the tert-butanol is consumed (as indicated by TLC), quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with cold 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature to obtain the crude this compound.

Analytical Methods for Product Quantification

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying the components of the reaction mixture. A method can be developed to quantify the relative amounts of tert-butanol, this compound, and tert-butyl chloride.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the product ratio. The tert-butyl protons of the tosylate and chloride will have distinct chemical shifts. The typical ¹H NMR chemical shift for the tert-butyl group in tert-butyl chloride is around 1.6 ppm in CDCl₃, while the tert-butyl protons of this compound would be expected at a slightly different chemical shift.[9][10] By integrating the respective signals, the molar ratio of the two products can be calculated.

Visualizations

Reaction_Pathway tBuOH tert-Butanol Intermediate2 Protonated This compound tBuOH->Intermediate2 TsCl Tosyl Chloride Intermediate1 N-Tosylpyridinium Chloride TsCl->Intermediate1 Cl_ion Cl⁻ Py Pyridine Py->Intermediate1 Nucleophilic catalyst PyHCl Pyridinium Hydrochloride Py->PyHCl Acid scavenger Intermediate1->Intermediate2 Tosylate This compound (Desired Product) Intermediate2->Tosylate Deprotonation by Pyridine Carbocation tert-Butyl Carbocation Intermediate2->Carbocation SN1 Pathway (favored by heat) Chloride tert-Butyl Chloride (Byproduct) Carbocation->Chloride Cl_ion->Carbocation

Caption: Reaction pathways for the tosylation of tert-butanol.

Troubleshooting_Logic Start tert-Butyl Chloride Byproduct Observed CheckTemp Is reaction temperature ≤ 0 °C? Start->CheckTemp LowerTemp Action: Lower and maintain temperature at 0 °C CheckTemp->LowerTemp No CheckTime Is reaction time minimized? CheckTemp->CheckTime Yes LowerTemp->CheckTime MonitorTLC Action: Monitor by TLC and quench promptly CheckTime->MonitorTLC No ConsiderReagent Is chloride byproduct still significant? CheckTime->ConsiderReagent Yes MonitorTLC->ConsiderReagent UseAnhydride Action: Use Tosyl Anhydride instead of Tosyl Chloride ConsiderReagent->UseAnhydride Yes Success Problem Resolved ConsiderReagent->Success No UseAnhydride->Success

Caption: Troubleshooting workflow for minimizing tert-butyl chloride formation.

References

Technical Support Center: Improving tert-Butylation Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of tert-butylation reactions?

The most prevalent tert-butylation reactions are Friedel-Crafts alkylations, where a tert-butyl group is added to an aromatic ring using an alkyl halide and a Lewis acid catalyst.[1] Other common methods include the reaction of phenols or alcohols with tert-butylating agents like tert-butanol or isobutylene in the presence of an acid catalyst.[2][3] A newer, powerful method also allows for the tert-butylation of carboxylic acids and alcohols using bis(trifluoromethanesulfonyl)imide (Tf₂NH).[4][5]

Q2: What is the primary cause of polyalkylation in Friedel-Crafts tert-butylation, and how can it be minimized?

Polyalkylation occurs because the product, with its electron-donating alkyl group, is more nucleophilic and thus more reactive than the starting material.[1] This leads to the product reacting further to form di- or tri-substituted compounds. To minimize this, you can use a large excess of the aromatic substrate, which increases the probability of the electrophile reacting with the starting material rather than the alkylated product.[6][7] Steric hindrance can also naturally limit overalkylation.[1]

Q3: Which amino acid residues are most susceptible to unwanted tert-butylation during peptide synthesis?

During the acidic cleavage of a Boc (tert-butyloxycarbonyl) protecting group, reactive tert-butyl cations are generated. These can alkylate nucleophilic amino acid side chains. The most vulnerable residues are Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[8][9]

Q4: How can I detect if unwanted tert-butylation has occurred?

The most effective method for detection is mass spectrometry. The addition of a tert-butyl group results in a mass increase of 56 Da for each modification.[8] Comparing the expected molecular weight with the observed mass will reveal if tert-butylation has taken place.

Troubleshooting Guide for Low Reaction Yields

This section addresses specific problems that can lead to low yields in tert-butylation reactions and provides actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction shows very low conversion of the starting material. What are the likely causes and how can I fix it?

A: Low conversion is a common issue that can often be traced back to the catalyst, reaction conditions, or reagents.

Possible Causes & Solutions:

  • Catalyst Inactivity: The catalyst may be deactivated by moisture or other impurities. Anhydrous aluminum chloride (AlCl₃), a common Friedel-Crafts catalyst, is particularly sensitive to moisture.[1]

    • Solution: Ensure all glassware is thoroughly dried (flame or oven-dried).[10] Use anhydrous solvents and reagents. If using a solid catalyst like a zeolite, ensure it is properly activated, often by calcining at high temperatures (e.g., 500-550°C) before use.[2]

  • Insufficient Catalyst Acidity or Loading: The catalyst may not be acidic enough to generate the tert-butyl cation efficiently, or you may be using too little.

    • Solution: Screen different acid catalysts. For phenol alkylation, options range from zeolites and ionic liquids to solid superacids.[2][11][12] Optimize the catalyst loading; for zeolite catalysts, this can be 5-20% by weight of the primary reactant.[2][13]

  • Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.

    • Solution: Gradually increase the reaction temperature and monitor the progress. Be aware that excessively high temperatures can promote side reactions.[14] The optimal temperature can range from room temperature to 160°C or higher, depending on the specific reactants and catalyst.[2][3]

  • Poor Substrate Solubility: If the starting material is not fully dissolved, the reaction can be incomplete.[9]

    • Solution: Choose a solvent that dissolves all reactants. In some cases, forming a salt of the substrate can increase its solubility in organic solvents.[15][16] Some reactions can also be run effectively under solvent-free conditions.[11][17]

G start Low / No Conversion cat Check Catalyst start->cat cond Check Conditions start->cond reag Check Reagents start->reag cat_act Is catalyst active? (e.g., anhydrous, activated) cat->cat_act cond_temp Is temperature optimal? cond->cond_temp reag_pure Are reagents pure? reag->reag_pure cat_load Is catalyst loading optimal? cat_act->cat_load Yes sol_cat1 Activate catalyst (e.g., heat) Use anhydrous conditions cat_act->sol_cat1 No sol_cat2 Optimize catalyst amount (e.g., 5-20 wt%) cat_load->sol_cat2 No cond_time Is reaction time sufficient? cond_temp->cond_time Yes sol_cond1 Screen a range of temperatures cond_temp->sol_cond1 No sol_cond2 Monitor reaction by TLC/GC Increase reaction time cond_time->sol_cond2 No reag_sol Is substrate soluble? reag_pure->reag_sol Yes sol_reag1 Purify starting materials reag_pure->sol_reag1 No sol_reag2 Select appropriate solvent reag_sol->sol_reag2 No

Caption: Troubleshooting workflow for low reaction conversion. (Max Width: 760px)
Problem 2: Formation of Multiple Products & Side Reactions

Q: My reaction produces a mixture of isomers and poly-alkylated products. How can I improve the selectivity for my desired product?

A: Poor selectivity is often due to the high reactivity of the tert-butyl cation and the activated nature of the product. Controlling reaction conditions and choosing the right catalyst are key.

Possible Causes & Solutions:

  • Polyalkylation: As discussed in the FAQ, the alkylated product is often more reactive than the starting material.[1][6]

    • Solution: Use a stoichiometric excess of the substrate to be alkylated. This statistically favors the reaction with the starting material.

  • Isomer Formation: Tert-butylation of aromatics can produce ortho, meta, and para isomers. Product distribution is influenced by steric hindrance and catalyst properties.

    • Solution: Catalyst selection is crucial for directing selectivity. For example, in phenol butylation, certain zeolite catalysts like H-Beta are known to favor the formation of the para-isomer.[2] The pore size and acidic properties of the catalyst can control which isomer is preferentially formed.[18]

  • Carbocation Rearrangement: While the tert-butyl cation is tertiary and stable, rearrangements can be a problem with other, less stable alkylating agents in Friedel-Crafts reactions.[1][19]

    • Solution: Using a tertiary alkyl halide like tert-butyl chloride minimizes the possibility of carbocation rearrangement.[1]

Data & Protocols

Catalyst Performance in Phenol tert-Butylation

The choice of catalyst significantly impacts both the conversion of the starting material and the selectivity towards desired products. The following table summarizes the performance of various catalysts under different conditions.

Catalyst TypeSpecific ExampleReactantsTemperature (°C)Phenol Conversion (%)Key Findings & Selectivity
Zeolites H-Y ZeolitePhenol + tert-Butanol150-200Up to 86.3%High activity; selectivity towards 2,4-di-tert-butylphenol can be tuned.[2]
Zeolites H-Beta ZeolitePhenol + tert-Butanol100-160HighEfficient for para-isomer formation.[2]
Ionic Liquids (ILs) SO₃H-functionalized ILsPhenol + tert-Butanol80Up to 94.2%High conversion at lower temperatures.[2]
Ionic Liquids (ILs) [HIMA]OTsPhenol + tert-Butyl Alcohol70Up to 86%High selectivity (57.6%) to 4-tert-butylphenol.[12]
Solid Acids Ga-FSM-16 (20)Phenol + tert-Butanol16080.3%Yields 43.3% 4-TBP and 30.3% 2,4-DTBP; resistant to deactivation.[3]
Solid Acids Sulfated Metal OxidesPhenol + tert-Butanol120Up to ~60%Ratio of Lewis to Brønsted acidity is a key factor for activity.[11]
Experimental Protocols
Protocol 1: Zeolite-Catalyzed tert-Butylation of 4-Ethylphenol

This protocol is adapted from general procedures for phenol alkylation using zeolite catalysts.[2]

1. Catalyst Activation:

  • Activate the H-Y zeolite catalyst by calcining at 500-550°C for 3-4 hours in a stream of dry air.

2. Reaction Setup:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, charge 4-ethylphenol and the activated zeolite catalyst (10% by weight of the phenol).

3. Reactant Addition:

  • Heat the reactor to 150°C under an inert atmosphere (e.g., nitrogen).

  • Add tert-butanol dropwise via the dropping funnel over 30 minutes. A typical molar ratio of 4-ethylphenol to tert-butanol is 1:2.

4. Reaction & Monitoring:

  • Stir the mixture vigorously at 150°C.

  • Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC).

5. Work-up:

  • After the reaction is complete (e.g., 4-6 hours), cool the mixture to room temperature.

  • Filter the catalyst from the reaction mixture.

  • Wash the catalyst with a suitable solvent (e.g., toluene).

  • Combine the filtrate and washes. Remove the solvent under reduced pressure.

  • Purify the product via distillation or column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification act_cat 1. Activate Catalyst (Calcination @ 550°C) setup 2. Setup Reactor (Charge Phenol + Catalyst) act_cat->setup heat 3. Heat to 150°C setup->heat add 4. Add tert-Butanol heat->add react 5. Stir & Monitor (GC) add->react cool 6. Cool Reaction react->cool filter 7. Filter Catalyst cool->filter purify 8. Purify Product (Distillation / Chromatography) filter->purify

Caption: General experimental workflow for zeolite-catalyzed tert-butylation. (Max Width: 760px)
Protocol 2: Direct tert-Butylation of a Carboxylic Acid using Tf₂NH

This protocol is based on a novel method for the tert-butylation of compounds that are poorly soluble in organic solvents.[4][15][16]

1. Reaction Setup:

  • To a vial, add the carboxylic acid (1.0 mmol) and tert-butyl acetate (as both solvent and reagent).

  • Add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (catalytic amount, e.g., 2-10 mol% for simple carboxylic acids, or 1.1 eq. for free amino acids).

2. Reaction:

  • Stir the mixture at the optimized temperature (e.g., room temperature or slightly elevated) until the reaction is complete, as monitored by TLC or LC-MS. Reaction times are often significantly shorter than conventional methods.

3. Work-up:

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting tert-butyl ester by column chromatography if necessary.

References

Purification techniques for tert-Butyl Tosylate after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of tert-Butyl Tosylate

This guide provides troubleshooting advice and frequently asked questions for the purification of this compound after its synthesis. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this process.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Presence of moisture in reagents or glassware, leading to hydrolysis of tosyl chloride and the product.Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1]
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more tosyl chloride or extending the reaction time.
Product is an Oil and Does Not Solidify This compound is a colorless to pale yellow liquid at room temperature.[2]This is the expected physical state of the product. If solidification is expected based on a specific protocol, it may indicate the presence of impurities that are depressing the freezing point.
"Oiling Out" During Attempted Recrystallization The melting point of the compound is lower than the boiling point of the solvent.As this compound is a liquid, recrystallization is generally not a suitable purification method. Purification should be attempted by other means such as flash chromatography.
High concentration of impurities.Wash the crude product to remove major impurities before attempting further purification.
Product Decomposes During Purification This compound is thermally unstable and sensitive to acid.[1][2]All purification steps should be carried out at low temperatures. Avoid prolonged exposure to silica gel during chromatography. Use a neutralized eluent containing 1-2% triethylamine to minimize decomposition on the column.[1]
Presence of p-Toluenesulfonic Acid in the Final Product Incomplete removal during the workup.Wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic impurities.[1]
Presence of Unreacted Tosyl Chloride Use of excess tosyl chloride in the reaction.Quench the reaction with a cold, saturated aqueous NaHCO₃ solution.[1] Excess tosyl chloride can also be removed by reacting it with cellulosic materials like filter paper.[3]
Formation of tert-Butyl Chloride as a Byproduct Nucleophilic attack by chloride ions on the newly formed tosylate.[1]This side reaction can be minimized by using p-toluenesulfonic anhydride instead of tosyl chloride, as it does not generate chloride ions.[1]

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows impurities. What are the most common ones?

A1: Common impurities include unreacted tert-butyl alcohol and p-toluenesulfonyl chloride, as well as byproducts like p-toluenesulfonic acid from hydrolysis of the product or excess reagent. If pyridine was used as a base, pyridine hydrochloride may also be present.

Q2: How can I effectively remove p-toluenesulfonic acid from my product?

A2: Washing the crude product with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the most effective method.[1] The basic wash will neutralize the acidic p-toluenesulfonic acid, forming its sodium salt, which is highly soluble in the aqueous layer and will be separated from your product in the organic layer.

Q3: Is recrystallization a good method for purifying this compound?

A3: No, this compound is typically a liquid at room temperature, making recrystallization unsuitable.[2] If your product is solid, it is likely contaminated with other solid impurities. For liquid products that "oil out," this indicates that recrystallization is not an appropriate technique.

Q4: My product seems to be decomposing on the silica gel column. What can I do to prevent this?

A4: this compound is sensitive to acidic conditions, and silica gel is acidic. To prevent decomposition, you can neutralize the silica gel by adding 1-2% triethylamine to your eluent.[1] It is also recommended to perform the chromatography quickly and at a low temperature.

Q5: What is the best way to store purified this compound?

A5: Due to its instability, this compound should be stored in a sealed container under an inert atmosphere (nitrogen or argon) at a low temperature, preferably in a freezer at -20°C or below, to minimize decomposition.[1]

Q6: I isolated an alkyl chloride instead of the tosylate. Why did this happen and how can I avoid it?

A6: The formation of an alkyl chloride is a known side reaction where the chloride ion, a byproduct of the reaction with tosyl chloride, displaces the tosylate group.[1] To prevent this, you can use p-toluenesulfonic anhydride (Ts₂O) as the tosylating agent, which does not produce chloride ions.[1]

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acidic Impurities
  • After the reaction is complete, cool the reaction mixture to 0°C in an ice bath.

  • Slowly quench the reaction by adding a cold, saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., diethyl ether or dichloromethane) to extract the product.

  • Separate the organic layer.

  • Wash the organic layer sequentially with cold, saturated aqueous NaHCO₃, water, and finally with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Eluent: Choose a suitable eluent system, such as a mixture of hexane and ethyl acetate. Add 1-2% (v/v) of triethylamine to the eluent to neutralize it.

  • Pack the Column: Prepare a slurry of silica gel in the neutralized eluent and pack the chromatography column.

  • Equilibrate the Column: Flush the packed column with 2-3 column volumes of the neutralized eluent.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of cold dichloromethane (DCM) and load it onto the column.

  • Elute and Collect: Elute the product with the neutralized eluent, collecting fractions in tubes kept on ice.

  • Analyze Fractions: Monitor the fractions by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

  • Final Drying: Place the purified product under a high vacuum for a short period to remove any residual solvent. Store immediately as recommended.

Visualizations

Purification_Workflow Purification Workflow for this compound start Crude Reaction Mixture workup Aqueous Workup (Cold NaHCO3 wash) start->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration (low temperature) drying->concentration chromatography Flash Chromatography (Neutralized Eluent) concentration->chromatography final_product Pure this compound chromatography->final_product storage Store at -20°C under Inert Atmosphere final_product->storage Troubleshooting_Diagram Troubleshooting Common Purification Issues issue Problem Observed low_yield Low Yield issue->low_yield Is yield the main issue? impure_product Impure Product (NMR) issue->impure_product Is purity the main issue? decomposition Decomposition During Purification issue->decomposition Is the product degrading? low_yield_cause Check for moisture in reaction low_yield->low_yield_cause impure_product_cause Identify Impurity impure_product->impure_product_cause decomposition_cause Are you using acidic conditions? decomposition->decomposition_cause dry_glassware Solution: Use anhydrous reagents and glassware low_yield_cause->dry_glassware Yes acid_impurity p-Toluenesulfonic acid impure_product_cause->acid_impurity Acidic impurity sm_impurity Starting Material impure_product_cause->sm_impurity Other impurities neutralize_eluent Solution: Use neutralized eluent (add Et3N) decomposition_cause->neutralize_eluent Yes low_temp Solution: Work at low temperature decomposition_cause->low_temp Yes wash_solution Solution: Wash with cold NaHCO3 acid_impurity->wash_solution chroma_solution Solution: Flash chromatography sm_impurity->chroma_solution

References

Technical Support Center: Managing the Stability and Decomposition of tert-Butyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and decomposition of tert-butyl tosylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in organic synthesis?

This compound (tert-butyl 4-methylbenzenesulfonate) is an organic compound used as a synthetic intermediate.[1] The tosylate group is an excellent leaving group, facilitating nucleophilic substitution and elimination reactions.[2][3] This allows for the conversion of alcohols, which are poor leaving groups, into a more reactive species for subsequent chemical transformations.[4]

Q2: What is the primary cause of instability in this compound?

The primary cause of instability is its propensity to undergo spontaneous decomposition via an E1 (Elimination, unimolecular) mechanism.[1] This process involves the formation of a stable tertiary carbocation intermediate, which is a key factor driving the decomposition.[1]

Q3: How does the choice of solvent affect the stability of this compound?

The stability of this compound is highly dependent on the solvent used. Polar and ionizing solvents significantly accelerate decomposition by stabilizing the carbocation intermediate formed during the E1 reaction.[1] Protic solvents like water and alcohols can further promote decomposition through nucleophilic assistance and ionization.[1]

Troubleshooting Guides

Issue 1: Low or No Yield During Synthesis

Q4: I am getting a low yield or recovering only my starting alcohol during the synthesis of this compound. What are the possible causes and solutions?

  • Presence of Water: Tosyl chloride is highly reactive towards water. Any moisture in the reagents or glassware will consume the tosyl chloride, preventing the desired reaction with tert-butyl alcohol.[5]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Store hygroscopic reagents like pyridine and triethylamine properly.[5]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or gently heating the mixture if the reaction is sluggish, but be mindful of the product's thermal instability.

  • Suboptimal Base: The choice and amount of base are critical.

    • Solution: Pyridine is a commonly used base that also acts as a nucleophilic catalyst.[5] Ensure at least a stoichiometric amount of base is used to neutralize the HCl byproduct.[3]

Issue 2: Product Discoloration (Dark Brown or Yellow Oil/Solid)

Q5: My crude this compound is a dark brown or yellow liquid/solid instead of the expected colorless to pale yellow product. What could be the reason?

Discoloration often indicates the presence of impurities or decomposition products.

  • Decomposition: The inherent instability of this compound can lead to decomposition, especially if the reaction temperature was too high or the workup was prolonged.[6]

    • Solution: Maintain low temperatures (e.g., 0 °C) during the reaction and workup.[7] Use the product immediately after synthesis if possible.

  • Impure Reagents: Impurities in the starting materials, particularly the tosyl chloride, can lead to colored byproducts.

    • Solution: Use purified tosyl chloride. Old tosyl chloride can contain p-toluenesulfonic acid and HCl, which can be removed by recrystallization from hot hexane.[5]

Issue 3: Difficulty in Purification

Q6: I am struggling to purify this compound. What are the recommended methods?

  • Recrystallization: This is a common method for purifying solid tosylates.[8]

    • Procedure: Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., ether/hexane or methanol/ethyl acetate) and allow it to cool slowly to form crystals.[7][9] Wash the crystals with a small amount of the cold solvent.

  • Flash Chromatography: This can be used for purification, but care must be taken to minimize decomposition on the silica gel.

    • Procedure: Use a less acidic stationary phase like neutral alumina, or neutralize the silica gel with an eluent containing 1-2% triethylamine. Elute the compound quickly to reduce contact time with the stationary phase.[10]

Issue 4: Decomposition During Storage

Q7: My purified this compound decomposed after a short period of storage. How can I improve its long-term stability?

  • Improper Storage Conditions: Exposure to moisture, air, or elevated temperatures will lead to rapid decomposition.[10]

    • Solution: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[10] For long-term storage, keep it in a freezer at -20 °C or below.[10]

Data Presentation

Table 1: Influence of Solvent on the Stability of tert-Alkyl Tosylates

SolventRelative Rate of Solvolysis (Compared to 80% Ethanol)Comments
100% Formic AcidHighHighly ionizing solvent, promotes rapid decomposition.[11]
100% Acetic AcidModerateLess ionizing than formic acid, but still promotes decomposition.[11]
100% EthanolLowProtic solvent that can participate in solvolysis.[11]
100% MethanolLowSimilar to ethanol, acts as a nucleophile.[12]
AcetonitrileHighPolar aprotic solvent that stabilizes the carbocation intermediate. The half-life of this compound at 0°C is approximately 63 minutes.[1]
WaterVery HighRapidly hydrolyzes this compound.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using Pyridine

  • Preparation: In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve tert-butyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add pyridine (1.5 equivalents). Stir for 5 minutes. Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at or below 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. Once the starting alcohol is consumed, the reaction is complete.

  • Workup: Quench the reaction by adding cold 1 M HCl to neutralize excess pyridine. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a low temperature.

  • Purification: Purify the crude product immediately by recrystallization from an ether/hexane mixture.

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot diethyl ether.

  • Precipitation: Slowly add cold hexane until the solution becomes cloudy.

  • Crystallization: Allow the solution to cool to room temperature, then place it in a freezer to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Drying: Dry the crystals under high vacuum.

Mandatory Visualizations

Decomposition_Pathway tert_butyl_tosylate This compound carbocation tert-Butyl Carbocation + TsO- tert_butyl_tosylate->carbocation Slow (Rate-determining) E1 Ionization isobutylene Isobutylene carbocation->isobutylene Fast Deprotonation tert_butanol tert-Butanol carbocation->tert_butanol SN1 (in presence of H2O)

Decomposition pathway of this compound.

Troubleshooting_Workflow start Low Yield or Decomposition Observed check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents check_reagents->start Reagents Impure/ Wet check_temp Verify Reaction Temperature check_reagents->check_temp Reagents OK check_temp->start Temp. Too High check_workup Review Workup Procedure check_temp->check_workup Temp. OK check_workup->start Workup Prolonged repurify Re-purify Product check_workup->repurify Workup OK use_immediately Use Immediately or Store Properly repurify->use_immediately success Successful Synthesis use_immediately->success

Troubleshooting workflow for this compound synthesis.

Storage_Handling start This compound Synthesized immediate_use Immediate Use in Next Step? start->immediate_use use_now Proceed with Reaction immediate_use->use_now Yes storage Short-term or Long-term Storage? immediate_use->storage No short_term Store at 2-8 °C under Inert Gas storage->short_term Short-term long_term Store at -20 °C under Inert Gas storage->long_term Long-term

Decision tree for storage and handling.

References

Technical Support Center: Monitoring Tosylation Reaction Progress Using TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively monitor the progress of tosylation reactions using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: How can I use TLC to determine if my tosylation reaction is complete?

Thin-Layer Chromatography is an effective technique for monitoring the progress of a tosylation reaction.[1][2] By comparing the TLC spots of your reaction mixture over time to your starting alcohol, you can observe the consumption of the starting material and the formation of the product. A typical TLC setup involves three lanes: the starting alcohol, the reaction mixture, and a "co-spot" where both the starting material and reaction mixture are applied to the same spot.[1][2][3] The reaction is generally considered complete when the spot corresponding to the starting alcohol is no longer visible in the reaction mixture lane.

Q2: What is a typical solvent system (eluent) for TLC analysis of a tosylation reaction?

A common starting point for a TLC solvent system is a mixture of a non-polar solvent and a moderately polar solvent. For many tosylation reactions, a mixture of hexanes and ethyl acetate is recommended.[4] The tosylate product is significantly less polar than the starting alcohol. Therefore, you should aim for a solvent system where the alcohol has a low Retention Factor (Rf) (e.g., 0.1-0.2) and the tosylate product has a higher Rf (e.g., 0.5-0.7).[4] A common starting ratio to test is 4:1 Hexanes:Ethyl Acetate.[4] You can adjust the polarity by increasing the amount of ethyl acetate if the spots are too low on the plate, or increasing the amount of hexanes if they are too high.[4]

Q3: My starting alcohol and tosylate product are not visible under a UV lamp. How can I visualize them?

Many alcohols and their corresponding tosylates do not have a UV chromophore and will be invisible under a UV lamp.[4] In such cases, you must use a chemical stain that reacts with the functional groups to make them visible.[1][4] The most common and effective stains for this purpose are potassium permanganate (KMnO₄) and p-anisaldehyde stain.[4][5][6]

  • Potassium Permanganate Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alcohols. The starting alcohol will typically appear as a yellow or brown spot on a purple background.[4][6]

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including alcohols, to produce distinctly colored spots upon heating.[4][6]

Q4: What do the different spots on my TLC plate indicate?

  • Starting Material (Alcohol): This will be a more polar compound and will have a lower Rf value, meaning it travels a shorter distance up the plate.

  • Product (Tosylate): The tosylate is less polar than the alcohol, so it will have a higher Rf value and travel further up the plate.[4]

  • Byproducts: Sometimes, other spots may be visible. For instance, if a base like triethylamine is used, the resulting triethylammonium hydrochloride salt is very polar and may appear as a streak from the baseline.[4]

Troubleshooting Guide

This table summarizes common problems encountered when monitoring tosylation reactions by TLC and their potential solutions.

Problem Potential Cause(s) Solution(s)
All spots are at the bottom of the plate (low Rf) The eluent is not polar enough.[4]Increase the proportion of the polar solvent in your eluent mixture (e.g., increase the amount of ethyl acetate in a hexanes/ethyl acetate system).[4]
All spots are at the top of the plate (high Rf) The eluent is too polar.[4][7]Decrease the proportion of the polar solvent in your eluent mixture (e.g., increase the amount of hexanes).[4]
No spots are visible after staining 1. Sample concentration is too low.[8] 2. The stain is old, inactive, or was not prepared correctly.[4] 3. Insufficient heating after applying the stain.[4]1. Concentrate your sample or spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[4][8] 2. Prepare a fresh batch of the staining solution. 3. Ensure adequate heating with a heat gun until colored spots develop.[4]
Spots are streaking or tailing 1. Sample is too concentrated (overloaded).[4][8] 2. Presence of highly polar compounds, such as amine hydrochloride salts (a common byproduct).[4] 3. The spotting solvent is too polar.[4] 4. The compound may be decomposing on the acidic silica gel.[4][9]1. Dilute the sample before spotting it on the TLC plate.[4] 2. Filter a small aliquot of the reaction mixture through a small plug of silica before spotting.[4] 3. Ensure the spotting solvent is not significantly more polar than the eluent. 4. Consider using a different type of TLC plate (e.g., alumina) or adding a small amount of base (like triethylamine) to the eluent.
Starting material and product spots are not well-separated The polarity of the eluent is not optimal for separation.[4]Try different solvent systems. You can change one of the solvents (e.g., use dichloromethane instead of ethyl acetate) or add a third solvent to fine-tune the polarity and selectivity.[4]

Experimental Protocols

Protocol 1: General TLC Monitoring of an Alcohol Tosylation
  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your samples.[4]

  • Spot the Plate:

    • Lane 1 (Starting Material): Spot a diluted sample of your starting alcohol.

    • Lane 2 (Co-spot): Apply a spot of the starting alcohol, and then on top of the same spot, apply a spot of the reaction mixture. This helps to definitively identify the starting material spot within the reaction lane.[1][4]

    • Lane 3 (Reaction Mixture): Spot a diluted sample of your reaction mixture.[4]

    • Use a capillary tube for spotting, and aim to make the spots as small as possible (1-2 mm in diameter).[4][10]

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline.[4] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.[4]

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[4]

    • Allow the plate to dry completely in a fume hood.[4]

    • As the compounds are likely not UV-active, proceed directly to staining.[4]

    • Using forceps, quickly and smoothly dip the plate into a jar of potassium permanganate or p-anisaldehyde stain.[4]

    • Wipe the excess stain from the back of the plate with a paper towel and gently heat the plate with a heat gun until colored spots appear.[4]

  • Analyze the Results: Compare the lanes to observe the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot with a higher Rf value.[4] Calculate the Rf values for each spot using the formula: Rf = (distance spot traveled) / (distance solvent front traveled).[4]

Protocol 2: Preparation of Staining Solutions
  • Potassium Permanganate (KMnO₄) Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store this solution in a sealed, dark bottle.[4]

  • p-Anisaldehyde Stain: In a flask, combine 185 mL of 95% ethanol, 5 mL of p-anisaldehyde, 7 mL of concentrated sulfuric acid, and 2 mL of glacial acetic acid. This stain should also be stored in a sealed container.[4]

Visualizations

Tosylation_TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_plate Spot Samples on Plate prep_plate->spot_plate prep_eluent Prepare Eluent & Chamber develop_plate Develop Plate in Chamber prep_eluent->develop_plate prep_samples Prepare Samples (SM, Co-spot, Rxn) prep_samples->spot_plate spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate stain_plate Stain Plate (e.g., KMnO4) dry_plate->stain_plate heat_plate Gently Heat Plate stain_plate->heat_plate analyze_spots Analyze Spots (Disappearance of SM, Appearance of Product) heat_plate->analyze_spots

Caption: Workflow for monitoring a tosylation reaction using TLC.

TLC_Troubleshooting start Analyze Developed TLC Plate q_spots_visible Are spots visible? start->q_spots_visible q_rf_value What are the Rf values? q_spots_visible->q_rf_value Yes no_spots No Spots: - Sample too dilute? - Stain inactive? - Insufficient heating? q_spots_visible->no_spots No q_spot_shape Are spots well-defined? q_rf_value->q_spot_shape Spots separated low_rf Low Rf: Eluent not polar enough. q_rf_value->low_rf All spots low high_rf High Rf: Eluent too polar. q_rf_value->high_rf All spots high streaking Streaking/Tailing: - Sample overloaded? - Polar byproducts (salts)? - Inappropriate spotting solvent? q_spot_shape->streaking No (Streaking) good_tlc Good Separation: Reaction progress can be determined. q_spot_shape->good_tlc Yes

Caption: Decision tree for troubleshooting common TLC issues.

References

Selecting the appropriate base for tosylation reactions (pyridine vs. Et3N)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with tosylation reactions, specifically focusing on the selection and use of pyridine versus triethylamine (Et₃N) as a base.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of pyridine and triethylamine (Et₃N) in a tosylation reaction?

Both pyridine and triethylamine act as bases to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction of an alcohol with tosyl chloride (TsCl).[1][2][3] However, pyridine can also function as a nucleophilic catalyst.[2][3][4]

Q2: How does the basicity of pyridine and Et₃N compare, and why is it important?

Triethylamine is a stronger base than pyridine.[5][6] The choice of base can influence the reaction rate and potentially the formation of side products. The basicity is determined by the availability of the lone pair of electrons on the nitrogen atom. In triethylamine, the nitrogen is sp³ hybridized, while in pyridine it is sp² hybridized, making the lone pair in pyridine less available for donation.[5][6][7]

Data Summary: Comparison of Pyridine and Triethylamine

PropertyPyridineTriethylamine (Et₃N)Reference(s)
pKa of Conjugate Acid ~5.2~10.7[8][9]
Hybridization of N sp²sp³[5][6]
Nucleophilicity More nucleophilic than alcoholsLess nucleophilic than pyridine[2][4]
Catalytic Role Nucleophilic catalystPrimarily a base[2][3][4]

Q3: What is the mechanistic difference when using pyridine versus Et₃N?

When pyridine is used, it can act as a nucleophilic catalyst by first attacking the tosyl chloride to form a highly reactive N-tosylpyridinium intermediate.[2][3][4][10] This intermediate is then attacked by the alcohol. With triethylamine, the reaction generally proceeds through a direct attack of the alcohol on the tosyl chloride, with Et₃N solely acting as an acid scavenger.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Tosylate

Potential Cause Troubleshooting Step Explanation Reference(s)
Degraded Tosyl Chloride Use fresh or recrystallized tosyl chloride.Tosyl chloride can hydrolyze over time to p-toluenesulfonic acid, reducing its reactivity.[1][11]
Wet Reagents or Solvent Ensure all reagents (alcohol, base) and the solvent are anhydrous.Water will react with tosyl chloride, consuming it and reducing the yield. Bases like pyridine and Et₃N are hygroscopic.[1]
Insufficient Reagents Use a slight excess of tosyl chloride (e.g., 1.1-1.5 equivalents) and base.This ensures the complete consumption of the starting alcohol.[1][12]
Sterically Hindered Alcohol Consider using a stronger, non-nucleophilic base, increasing the reaction temperature, or using microwave irradiation. For very hindered alcohols, mesylation might be a better alternative.Hindered alcohols react more slowly, requiring more forcing conditions.[11]

Issue 2: Formation of an Alkyl Chloride Instead of the Tosylate

This is a common side reaction, particularly when using pyridine.[1] The chloride ion generated from tosyl chloride can act as a nucleophile and displace the newly formed tosylate group.[1][13] This is more prevalent with activated alcohols, such as benzylic alcohols with electron-withdrawing groups.[13]

Prevention Strategies:

  • Control Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop it as soon as the starting material is consumed.[1] Running the reaction at a lower temperature (e.g., 0 °C) can also minimize this side reaction.[14]

  • Choice of Base: Using a non-nucleophilic base like triethylamine may reduce the formation of the alkyl chloride byproduct.

  • Use of Tosyl Anhydride: In some cases, using p-toluenesulfonic anhydride instead of tosyl chloride can prevent the formation of chloride byproducts.[1]

Issue 3: The Reaction Mixture Turns Cloudy

A cloudy appearance in the reaction mixture often indicates the precipitation of the hydrochloride salt of the base (e.g., pyridinium hydrochloride or triethylammonium hydrochloride).[1] This is generally a positive indication that the reaction is proceeding as the HCl byproduct is being neutralized.

Experimental Protocols

General Protocol for Tosylation using Pyridine

  • Dissolve the alcohol (1.0 eq.) in pyridine (can be used as the solvent) and cool the mixture to 0 °C in an ice bath.

  • Slowly add tosyl chloride (1.1-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.[4][15]

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction may be allowed to warm to room temperature and stirred for several hours to ensure completion.[4]

  • Work-up: Quench the reaction with cold 1 M HCl to neutralize excess pyridine.[4] Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[4]

General Protocol for Tosylation using Triethylamine (Et₃N)

  • Dissolve the alcohol (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[12][15]

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5-3.0 eq.) followed by the slow, portion-wise addition of tosyl chloride (1.1-1.5 eq.).[12][16]

  • Stir the reaction at 0 °C for a few hours or allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.[12]

  • Work-up: Dilute the reaction mixture with water and separate the organic layer.[12] Wash the organic layer with water, 1 M HCl (to remove excess Et₃N), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Tosylation_Decision_Tree start Select Base for Tosylation alcohol_type What is the nature of the alcohol? start->alcohol_type primary_secondary Primary or Secondary Alcohol alcohol_type->primary_secondary Less Hindered tertiary_hindered Tertiary or Sterically Hindered Alcohol alcohol_type->tertiary_hindered Hindered pyridine_option Pyridine (Nucleophilic Catalyst) primary_secondary->pyridine_option Faster reaction desired et3n_option Et3N (Non-nucleophilic Base) primary_secondary->et3n_option Avoiding side reactions (e.g., chloride formation) stronger_base Consider stronger, non-nucleophilic base (e.g., DMAP as catalyst) tertiary_hindered->stronger_base

Caption: Decision tree for selecting a base in tosylation reactions.

Tosylation_Mechanism cluster_pyridine Mechanism with Pyridine cluster_et3n Mechanism with Et3N pyr_start Pyridine + TsCl pyr_intermediate N-Tosylpyridinium Intermediate (Highly Reactive) pyr_start->pyr_intermediate Nucleophilic attack pyr_product Tosylate (R-OTs) + Pyridinium HCl pyr_intermediate->pyr_product Attack by R-OH pyr_alcohol Alcohol (R-OH) pyr_alcohol->pyr_product et3n_start Alcohol (R-OH) + TsCl et3n_product Tosylate (R-OTs) + Et3NHCl et3n_start->et3n_product Direct attack et3n_base Et3N et3n_base->et3n_product HCl Scavenger

Caption: Comparative mechanisms of tosylation with pyridine and Et₃N.

Troubleshooting_Workflow start Low Yield in Tosylation check_reagents Check Reagent Quality start->check_reagents fresh_tscl Use fresh/recrystallized TsCl check_reagents->fresh_tscl TsCl old? anhydrous_conditions Ensure anhydrous conditions check_reagents->anhydrous_conditions Moisture present? check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK stoichiometry Check stoichiometry (excess TsCl/base) check_conditions->stoichiometry Incomplete conversion? temperature_time Optimize temperature and time check_conditions->temperature_time Slow reaction? check_side_reactions Check for Side Reactions (TLC/NMR) check_conditions->check_side_reactions Conditions OK alkyl_chloride Alkyl chloride formation? check_side_reactions->alkyl_chloride Byproduct spot on TLC? adjust_protocol Adjust Protocol check_side_reactions->adjust_protocol No obvious side reactions alkyl_chloride->adjust_protocol

Caption: Troubleshooting workflow for low-yield tosylation reactions.

References

Technical Support Center: Anhydrous Synthesis of Sulfonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the preparation of sulfonate esters under anhydrous conditions. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this critical reaction.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the synthesis of sulfonate esters from sulfonyl chlorides?

A1: Anhydrous conditions are paramount because sulfonyl chlorides are highly susceptible to hydrolysis.[1][2] Trace amounts of water will react with the sulfonyl chloride to form the corresponding sulfonic acid, which is an undesired byproduct that reduces the yield of the target sulfonate ester.[1][2] The presence of even small quantities of water can also significantly decelerate the intended esterification reaction.[3]

Q2: What is the mechanism for the reaction between an alcohol and a sulfonyl chloride?

A2: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion.[4][5] A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[1][4] Importantly, this reaction occurs with retention of stereochemistry at the alcohol's chiral carbon, as the carbon-oxygen bond of the alcohol is not broken.[4][6]

Q3: What are the most common bases used in this reaction, and what are their roles?

A3: Pyridine and triethylamine are frequently used as bases to scavenge the HCl produced during the reaction.[1][4] 4-Dimethylaminopyridine (DMAP) can be employed as a nucleophilic catalyst, which significantly accelerates the reaction, especially for sterically hindered alcohols.[7][8] DMAP functions by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is then more readily attacked by the alcohol.[8]

Q4: How can I monitor the progress of my sulfonate ester synthesis?

A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] These techniques allow for the visualization of the consumption of the starting alcohol and the formation of the sulfonate ester product. For quantitative analysis of the final product and any potential sulfonate ester impurities, high-performance liquid chromatography (HPLC) methods can be developed.[9]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Yield of Sulfonate Ester 1. Presence of Water: The sulfonyl chloride has hydrolyzed.[1] 2. Decomposition of Sulfonyl Chloride: The reagent may have degraded due to improper storage or high reaction temperatures.[1] 3. Steric Hindrance: The alcohol is sterically hindered, slowing the reaction rate. 4. Insufficiently Reactive Sulfonyl Chloride: The chosen sulfonyl chloride is not reactive enough for the specific alcohol.1. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Control Temperature: Run the reaction at a lower temperature, often below 30°C, to minimize decomposition.[1] Store sulfonyl chlorides in a cool, dry place. 3. Use a Catalyst: Add a catalytic amount of DMAP to accelerate the reaction with hindered alcohols.[7] 4. Use a More Reactive Sulfonylating Agent: Consider using a more reactive sulfonyl chloride, such as tresyl chloride or nosyl chloride, or using a sulfonic anhydride.
Formation of a White Precipitate (Salt) 1. Formation of Pyridinium or Triethylammonium Hydrochloride: The base has reacted with the HCl byproduct as expected.[1]1. This is a normal observation and indicates the reaction is proceeding. The salt can be removed during the aqueous workup.
Reaction Mixture Turns Dark (Brown or Black) 1. Decomposition of Sulfonyl Chloride: This is a visual indicator of reagent decomposition.[1] 2. Side Reactions: Undesired side reactions may be occurring at elevated temperatures.1. Lower Reaction Temperature: Maintain a consistently low temperature (e.g., 0°C) throughout the addition of reagents and the course of the reaction.[1] 2. Use Fresh Reagents: Ensure the sulfonyl chloride is of high purity and has been stored properly.
Presence of Sulfonic Acid in the Final Product 1. Incomplete Reaction & Hydrolysis: Unreacted sulfonyl chloride hydrolyzed during the aqueous workup.[1] 2. Contaminated Starting Material: The sulfonyl chloride starting material may have already contained sulfonic acid.1. Rapid and Cold Workup: Perform the aqueous workup quickly and with cold water or brine to minimize hydrolysis of any remaining sulfonyl chloride.[1] 2. Purification: The sulfonic acid can often be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by a brine wash.
Difficulty in Removing Unreacted Sulfonyl Chloride 1. Excess Reagent Used: A large excess of sulfonyl chloride was used. 2. Hydrolysis Resistance: Some sulfonyl chlorides are less prone to rapid hydrolysis.1. Quenching: Add a small amount of a nucleophilic amine (e.g., a few drops of piperidine or a secondary amine) at the end of the reaction to consume the excess sulfonyl chloride, forming a water-soluble sulfonamide. 2. Chromatography: Careful column chromatography can separate the sulfonate ester from the unreacted sulfonyl chloride.

Experimental Protocols

General Protocol for the Preparation of a Sulfonate Ester under Anhydrous Conditions

This protocol describes a general method for the tosylation of a primary alcohol.

Materials:

  • Primary Alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.1 - 1.5 eq)

  • Anhydrous Pyridine or Triethylamine (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 5% Aqueous HCl Solution

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.

  • Reagent Addition: Dissolve the primary alcohol (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. To the stirred solution, add pyridine or triethylamine (2.0 - 3.0 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 - 1.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting alcohol is consumed.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous HCl to remove excess pyridine/triethylamine, followed by saturated aqueous NaHCO₃, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude sulfonate ester.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dry glassware prep_solv Use anhydrous solvents prep_atm Establish inert atmosphere (N2/Ar) dissolve Dissolve alcohol in anhydrous solvent prep_atm->dissolve cool Cool to 0°C dissolve->cool add_base Add base (e.g., Pyridine) cool->add_base add_sulfonyl Add sulfonyl chloride add_base->add_sulfonyl monitor Monitor by TLC/LC-MS add_sulfonyl->monitor quench Aqueous wash (e.g., cold H2O, brine) monitor->quench Reaction Complete extract Extract with organic solvent quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify

Caption: Experimental workflow for anhydrous sulfonate ester synthesis.

troubleshooting_logic start Low Yield? check_water Signs of Water? (e.g., sulfonic acid byproduct) start->check_water Yes success Yield Improved start->success No check_temp Reaction Temp Too High? check_water->check_temp No solution_dry Improve Anhydrous Technique (Dry glassware, solvents, inert atm) check_water->solution_dry Yes check_sterics Sterically Hindered Alcohol? check_temp->check_sterics No solution_temp Run reaction at lower temp (e.g., 0°C) check_temp->solution_temp Yes solution_dmap Add catalytic DMAP check_sterics->solution_dmap Yes check_sterics->success No solution_dry->success solution_temp->success solution_dmap->success

Caption: Troubleshooting logic for low-yield sulfonate ester reactions.

References

Validation & Comparative

A Head-to-Head Battle of Leaving Groups: tert-Butyl Tosylate vs. tert-Butyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of a leaving group is a critical decision that can significantly impact reaction efficiency and product yield. This guide provides an in-depth comparison of the reactivity of two commonly employed tertiary substrates, tert-butyl tosylate and tert-butyl bromide, in the context of nucleophilic substitution reactions.

At the heart of this comparison lies the unimolecular nucleophilic substitution (Sₙ1) mechanism, which governs the reactivity of these tertiary substrates. The rate of an Sₙ1 reaction is primarily determined by the stability of the carbocation intermediate and the ability of the leaving group to depart. In this analysis, we will delve into the intrinsic properties of the tosylate and bromide leaving groups and present experimental data to quantify their relative reactivity.

Executive Summary

In nucleophilic substitution reactions proceeding via an Sₙ1 mechanism, this compound is generally more reactive than tert-butyl bromide. This heightened reactivity is attributed to the superior ability of the tosylate group to stabilize the negative charge that develops as it departs, a consequence of resonance delocalization.[1][2] While both are considered good leaving groups, the greater stability of the tosylate anion translates into a lower activation energy for the rate-determining step of the reaction.

Data Presentation: A Quantitative Look at Reactivity

To provide a clear and concise comparison, the following table summarizes the relative rates of solvolysis for tert-butyl bromide and provides a qualitative comparison with this compound based on established principles of leaving group ability.

SubstrateLeaving GroupRelative Rate of Solvolysis (Ethanol, 25°C)Reference
tert-Butyl BromideBr⁻1[3]
This compoundOTs⁻> 1 (Qualitatively faster)[1][2]

The Underlying Chemistry: Why Tosylate is a Superior Leaving Group

The key to understanding the reactivity difference lies in the stability of the leaving group once it has detached from the substrate.

Leaving_Group_Stability Factors Influencing Leaving Group Ability cluster_Tosylate This compound cluster_Bromide tert-Butyl Bromide a This compound b tert-Butyl Cation a->b Heterolysis (Rate-determining) c Tosylate Anion (Stable) a->c Heterolysis (Rate-determining) Products Products b->Products Nucleophilic Attack d Resonance Delocalization c->d Stabilized by e tert-Butyl Bromide f tert-Butyl Cation e->f Heterolysis (Rate-determining) g Bromide Anion (Less Stable) e->g Heterolysis (Rate-determining) f->Products Nucleophilic Attack

Caption: Sₙ1 reaction pathway for this compound and tert-butyl bromide.

The tosylate anion is stabilized by resonance, delocalizing the negative charge over three oxygen atoms. This effective charge distribution makes the tosylate anion a very weak base and, consequently, an excellent leaving group.[1][2] In contrast, the negative charge on the bromide anion is localized on a single atom. While bromide is still a good leaving group due to its low basicity, it is less stable than the resonance-stabilized tosylate anion.

Experimental Protocols: Measuring Reactivity

The reactivity of this compound and tert-butyl bromide can be experimentally determined by monitoring the rate of their solvolysis reactions. A common method involves measuring the rate of acid production (HBr or HOTs) over time.

General Experimental Workflow for Solvolysis Kinetics

Experimental_Workflow Workflow for Solvolysis Kinetics A Prepare a solution of the substrate (this compound or bromide) in a suitable solvent (e.g., aqueous ethanol). B Initiate the reaction and start timing. A->B C At regular intervals, withdraw an aliquot of the reaction mixture. B->C D Quench the reaction in the aliquot (e.g., by adding a large volume of a non-polar solvent). C->D E Titrate the acid produced in the aliquot with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator. D->E F Repeat steps C-E at multiple time points. E->F G Plot the concentration of the substrate versus time to determine the rate constant (k). F->G

Caption: Generalized workflow for studying solvolysis kinetics.

Detailed Experimental Protocol (Adapted from the solvolysis of tert-butyl chloride)

This protocol can be adapted to compare the solvolysis rates of this compound and tert-butyl bromide.

Materials:

  • tert-Butyl bromide or this compound

  • Solvent (e.g., 80:20 ethanol:water)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Erlenmeyer flasks

  • Pipettes and burette

  • Stopwatch

  • Constant temperature water bath

Procedure:

  • Prepare a stock solution of the tert-butyl substrate (bromide or tosylate) of a known concentration in the chosen solvent.

  • Equilibrate the stock solution and the standardized NaOH solution to the desired reaction temperature using a constant temperature water bath.

  • To an Erlenmeyer flask, add a specific volume of the solvent and a few drops of phenolphthalein indicator.

  • Initiate the reaction by adding a precise volume of the pre-heated stock solution of the tert-butyl substrate to the flask. Start the stopwatch immediately.

  • Titrate the solution with the standardized NaOH solution. The endpoint is the first appearance of a persistent faint pink color. Record the volume of NaOH added and the time.

  • Continue to titrate the reaction mixture at regular intervals, recording the volume of NaOH required to reach the endpoint at each time point.

  • The reaction is considered complete after approximately 10 half-lives, or the volume of NaOH added remains constant over several time points.

  • The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the unreacted substrate versus time. The slope of the resulting straight line will be equal to -k.[4][5][6][7]

Conclusion

The evidence strongly indicates that this compound is a more reactive substrate than tert-butyl bromide in Sₙ1 reactions. This is a direct consequence of the superior leaving group ability of the tosylate anion, which is stabilized by resonance. For synthetic applications where a rapid Sₙ1 reaction is desired, this compound would be the preferred substrate. However, factors such as cost, availability, and the specific reaction conditions should also be taken into consideration when selecting a substrate for a particular synthetic transformation.

References

A Comparative Guide to Sulfonate Leaving Groups: Tosylate vs. Mesylate vs. Triflate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of a leaving group is a critical parameter that can dictate the rate, and even the feasibility, of a reaction. Among the most effective and widely utilized leaving groups are the sulfonates, particularly tosylate (TsO-), mesylate (MsO-), and triflate (TfO-). This guide offers a detailed, data-driven comparison of their leaving group abilities to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The universally accepted order of leaving group ability among these three is: Triflate > Tosylate ≈ Mesylate.[1][2] This hierarchy is a direct consequence of the stability of the corresponding sulfonate anions, which is governed by the electron-withdrawing nature of their substituents and the extent of charge delocalization.[1][2]

The Underlying Principle: Anion Stability

A good leaving group is one that is stable on its own. In the context of tosylate, mesylate, and triflate, their effectiveness as leaving groups is determined by the stability of the sulfonate anion that is formed after the C-O bond cleaves. The more stable the anion, the weaker its conjugate acid, and the better it is at departing. The stability of these anions is primarily influenced by two factors:

  • Resonance: The negative charge on the oxygen atom is delocalized across the three oxygen atoms of the sulfonate group, which significantly stabilizes the anion. This is a common feature for all three leaving groups.

  • Inductive Effect: The nature of the R group attached to the sulfur atom plays a crucial role. Electron-withdrawing groups pull electron density away from the sulfonate group, further delocalizing the negative charge and increasing the stability of the anion.

The triflate anion is exceptionally stable due to the powerful electron-withdrawing inductive effect of the three fluorine atoms.[2] This effect makes triflic acid one of the strongest known acids and, consequently, makes triflate an outstanding leaving group.[3] While the methyl group in mesylate and the tolyl group in tosylate are not as strongly electron-withdrawing, they still form stable anions, making them very effective leaving groups as well.[1]

G cluster_leaving_group Leaving Group Structure cluster_factors Factors Influencing Stability cluster_anion Anion Stability cluster_ability Leaving Group Ability LG R-SO₃-Alkyl Anion R-SO₃⁻ LG->Anion Heterolytic Cleavage Inductive Inductive Effect of R Inductive->Anion Stabilizes Resonance Resonance Stabilization Resonance->Anion Stabilizes Ability Good Leaving Group Anion->Ability Determines

Caption: Factors influencing sulfonate leaving group ability.

Quantitative Comparison of Leaving Group Ability

The efficacy of a leaving group can be quantitatively assessed through the acidity of its conjugate acid (pKa) and by comparing the relative rates of reactions in which it participates. A lower pKa of the conjugate acid corresponds to a more stable anion and, therefore, a better leaving group.[1] Similarly, faster reaction rates in processes like nucleophilic substitution (S_N1 and S_N2) indicate a superior leaving group.[1]

Table 1: Comparison of Conjugate Acid pKa Values

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate Acid
Triflate-OTfTriflic Acid (CF₃SO₃H)~ -12 to -14[1][3]
Tosylate-OTsp-Toluenesulfonic Acid~ -6.5[1][4]
Mesylate-OMsMethanesulfonic Acid~ -1.2 to -2[1][4]

Table 2: Relative S_N2 Reaction Rates

Leaving GroupRelative Rate (S_N2)
Triflate56,000[1][5]
Tosylate0.70[1][5]
Mesylate1.00[1][5]

Key Observations:

  • Triflate is an exceptionally good leaving group, with a conjugate acid that is several orders of magnitude more acidic than p-toluenesulfonic acid and methanesulfonic acid.[1][3]

  • The relative S_N2 reaction rate for triflate is significantly faster than for both tosylate and mesylate, highlighting its superior leaving group ability in substitution reactions.[1][5]

  • Tosylate and mesylate exhibit comparable leaving group abilities, with mesylate being slightly more reactive in this particular S_N2 reaction dataset.[1][5]

Experimental Protocol: Comparing Solvolysis Rates

A common experimental method to directly compare the leaving group abilities of tosylate, mesylate, and triflate is by measuring their rates of solvolysis.[1] In a solvolysis reaction, the solvent acts as the nucleophile. By using the same substrate and solvent and only varying the sulfonate leaving group, a direct comparison of their departure rates can be achieved.

Experimental Workflow for Solvolysis of a Secondary Alkyl Sulfonate

G cluster_synthesis 1. Synthesis of Alkyl Sulfonates cluster_reaction 2. Solvolysis Reaction cluster_analysis 3. Analysis A Secondary Alcohol (e.g., 2-octanol) B React with Sulfonylating Agent (e.g., Triflic Anhydride, Tosyl Chloride, Mesyl Chloride) in the presence of a non-nucleophilic base (e.g., pyridine) A->B C Isolate and Purify Alkyl Sulfonates B->C D Dissolve each Alkyl Sulfonate in a chosen solvent (e.g., ethanol/water) C->D E Maintain at a constant temperature in a thermostated bath D->E F Withdraw aliquots at regular time intervals E->F G Quench the reaction in the aliquots F->G H Determine the concentration of the remaining alkyl sulfonate or the formed product (e.g., by titration of the generated acid or by chromatography) G->H I Plot concentration vs. time and determine the rate constant (k) for each leaving group H->I

Caption: Workflow for comparing sulfonate leaving group ability via solvolysis.

Conclusion and Recommendations

The choice between triflate, tosylate, and mesylate as a leaving group can profoundly influence the outcome of a chemical reaction.

  • Triflate is the most reactive and is the leaving group of choice for unreactive substrates or when rapid reaction rates are essential.[1] Its exceptional leaving group ability stems from the high stability of the triflate anion.[2]

  • Tosylate and Mesylate are also excellent leaving groups that are widely used due to their stability and ease of preparation.[1] They are often interchangeable, with the choice between them sometimes being dictated by factors such as cost, availability, or the physical properties of the resulting sulfonate ester.

In drug development and complex organic synthesis, the careful selection of the appropriate sulfonate leaving group is crucial for optimizing reaction conditions, improving yields, and achieving the desired synthetic transformations.

References

A Comparative Guide to Tert-Butylation Reagents: Moving Beyond Tert-Butyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a tert-butyl group is a critical step in synthesizing complex molecules. This bulky alkyl group serves as an excellent protecting group for various functionalities and can be a key structural component in pharmacologically active compounds. While tert-butyl tosylate has been a traditional choice for this transformation, its limitations, including harsh reaction conditions and potential side reactions, have spurred the development of a diverse array of alternative reagents. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for a given synthetic challenge.

Comparison of Common Tert-Butylation Reagents

The selection of a tert-butylation reagent is often dictated by the nature of the substrate, the desired reaction conditions (mildness), and the overall efficiency of the transformation. Below is a summary of the performance of several key alternatives to this compound.

ReagentSubstrate ScopeTypical Catalyst/ConditionsReported YieldsKey AdvantagesKey Disadvantages
This compound Alcohols, PhenolsStrong base (e.g., NaH)Moderate to GoodReadily availableHarsh conditions, potential for elimination side reactions
tert-Butyl 2,2,2-Trichloroacetimidate Alcohols, Phenols, Carboxylic Acids, Aromatic AminesLewis or Brønsted acids (e.g., BF₃·OEt₂, TfOH), Copper salts for N-tert-butylationHigh to Excellent (80-95%)[1][2][3]Mild, non-reversible tert-butylation of alcohols and phenols[1]; can be used for N-tert-butylation of anilines under mild conditions[2].Reagent can be sensitive to moisture and polar solvents[3].
tert-Butyl Acetate Free Amino Acids, Carboxylic Acids, AlcoholsBis(trifluoromethanesulfonyl)imide (Tf₂NH)High to Excellent (up to 99%)[4][5][6]Simple, safe, and powerful method; avoids hazardous reagents like perchloric acid[6][7]; faster reaction times and higher yields compared to conventional methods[4][7].Requires a specific catalyst (Tf₂NH) which may not be readily available in all labs.
Di-tert-butyl dicarbonate (Boc₂O) Alcohols, PhenolsMg(ClO₄)₂Good to HighMild reaction conditions[8].Primarily known as a protecting group for amines; its use for O-tert-butylation is less common.
tert-Butyl Alcohol Toluene, Phenols, 1-NaphtholStrong acids (e.g., H₂SO₄), Iron catalystsVariableReadily available and inexpensive[9][10][11].Often requires harsh acidic conditions and high temperatures; can lead to side products[12].
Isobutylene Carboxylic Acids, PhenolsStrong acid catalyst (e.g., H₂SO₄)Good to HighEconomical for large-scale synthesis[13][14].Gaseous reagent, requiring specialized handling and equipment; requires strongly acidic conditions[7].
tert-Butyl Chloride 1-NaphtholAnhydrous zinc chlorideModerateCan generate HCl as a byproduct, requiring a base.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these procedures. Below are representative experimental protocols for key tert-butylation reactions.

Protocol 1: O-tert-Butylation of an Alcohol using tert-Butyl 2,2,2-Trichloroacetimidate

This protocol describes a mild and efficient method for the tert-butylation of a primary alcohol.

dot

Caption: Workflow for O-tert-butylation using tert-butyl 2,2,2-trichloroacetimidate.

Procedure:

  • To a solution of the alcohol (1.0 mmol) in anhydrous cyclohexane (5 mL) under an inert atmosphere, add tert-butyl 2,2,2-trichloroacetimidate (1.5 mmol).

  • Cool the mixture to 0 °C and add the Lewis acid catalyst (e.g., boron trifluoride diethyl etherate, 0.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl ether.

Protocol 2: Tert-Butylation of a Carboxylic Acid using tert-Butyl Acetate and Tf₂NH

This method provides a safe and highly efficient route to tert-butyl esters.[4][5][6]

dot

Caption: Workflow for tert-butylation of carboxylic acids with tert-butyl acetate.

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) in tert-butyl acetate (5 mL), add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.05 mmol).

  • Stir the mixture at room temperature or with gentle warming (e.g., 40 °C) until the reaction is complete, as indicated by TLC or LC-MS analysis.

  • After completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting tert-butyl ester is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Signaling Pathways and Logical Relationships

The choice of a tert-butylation reagent can be guided by a decision-making process that considers the substrate and desired reaction conditions.

dot

reagent_selection cluster_substrate Substrate Type cluster_conditions Desired Conditions cluster_reagents Reagent Choice Substrate Identify Substrate (Alcohol, Phenol, Acid, Amine) Conditions Mild or Harsh Conditions? Substrate->Conditions Reagent1 tert-Butyl 2,2,2-Trichloroacetimidate Conditions->Reagent1 Mild Reagent2 tert-Butyl Acetate / Tf2NH Conditions->Reagent2 Mild Reagent3 Isobutylene / H+ Conditions->Reagent3 Harsh Reagent4 tert-Butyl Alcohol / H+ Conditions->Reagent4 Harsh

Caption: Decision tree for selecting a tert-butylation reagent.

Conclusion

The landscape of tert-butylation reagents has expanded significantly, offering a range of options that provide milder conditions and higher efficiencies than traditional methods. For the tert-butylation of alcohols and phenols, tert-butyl 2,2,2-trichloroacetimidate stands out as a highly effective reagent under mild, acid-catalyzed conditions.[1][3] For carboxylic acids and even free amino acids, the combination of tert-butyl acetate and a catalytic amount of bis(trifluoromethanesulfonyl)imide presents a remarkably simple, safe, and powerful alternative.[4][5][6] While classical reagents like tert-butyl alcohol and isobutylene remain valuable for certain applications, particularly in large-scale industrial processes, the newer methodologies provide the precision and mildness often required in the intricate syntheses encountered in pharmaceutical and materials science research. By carefully considering the substrate and the desired reaction parameters, researchers can now select from a robust toolkit of reagents to efficiently introduce the versatile tert-butyl group.

References

A Comparative Guide to the Kinetic Analysis of tert-Butyl Tosylate Solvolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the kinetic studies of tert-butyl tosylate solvolysis reactions, offering insights into the reaction mechanism, the influence of solvent and substrate structure, and detailed experimental protocols. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of S_N_1 reactions.

The S_N_1 Mechanism of this compound Solvolysis

The solvolysis of this compound is a classic example of a first-order nucleophilic substitution (S_N_1) reaction. The reaction proceeds in a stepwise manner. The first and rate-determining step involves the departure of the tosylate leaving group to form a stable tertiary carbocation intermediate.[1] This step is unimolecular and its rate is independent of the concentration of the nucleophile (solvent). The second step is a rapid reaction of the carbocation with a solvent molecule (the nucleophile), followed by deprotonation to yield the final substitution product. In parallel, the carbocation can also undergo a competing elimination (E1) reaction to form an alkene.[1][2]

Comparative Kinetic Data

The rate of solvolysis of this compound is highly dependent on the ionizing power of the solvent and the structure of the alkyl group. The following tables present a comparative analysis of these effects.

Table 1: First-Order Rate Constants (k) for Solvolysis of tert-Butyl Halides at 25°C in Various Solvents

While specific data for this compound is distributed across various studies, the trend can be effectively illustrated by the solvolysis of tert-butyl halides, which follow the same S_N_1 mechanism. The rate constants are presented as log(k/s⁻¹).

Solventtert-Butyl Chloride (log k)tert-Butyl Bromide (log k)tert-Butyl Iodide (log k)
Water-3.07-1.71-0.66
Methanol-6.07-4.42-3.12
Ethanol-7.03-5.55-4.09
Acetic Acid-7.21-4.95-3.00
Formic Acid-3.90-1.82-0.10
Data sourced from a study on the solvolysis of tert-butyl halides[3].

Table 2: Relative Solvolysis Rates of Various Alkyl Tosylates

The structure of the alkyl group significantly influences the rate of solvolysis. Tertiary substrates like this compound react much faster than secondary and primary tosylates due to the stability of the resulting carbocation.

SubstrateSolventRelative Rate
Ethyl TosylateAcetic Acid1
n-Propyl TosylateAcetic Acid1
2-Butyl Tosylate50% Trifluoroethanol/Water~1 x 10⁻⁵ s⁻¹[4]
2-Pentyl Tosylate50% Trifluoroethanol/Water~1 x 10⁻⁵ s⁻¹[4]
2-Octyl Tosylate50% Trifluoroethanol/Water~1 x 10⁻⁵ s⁻¹[4]
tert-Butyl derivative (general)Protic SolventsVery High

Experimental Protocols

The kinetic analysis of this compound solvolysis typically involves monitoring the progress of the reaction over time. A common method is to measure the rate of production of the acidic byproduct (toluenesulfonic acid) via titration.

A. General Kinetic Run Procedure (Titrimetric Method)

  • Solvent Preparation: Prepare a mixed solvent system of known composition (e.g., 50:50 ethanol/water by volume).[2]

  • Reaction Initiation:

    • Pipette a precise volume of the solvent into a reaction flask.

    • Add a suitable indicator, such as bromothymol blue.[2]

    • Place the flask in a constant temperature water bath to allow it to reach thermal equilibrium.

    • Initiate the reaction by adding a small, known volume of a stock solution of this compound in a non-reactive solvent (like acetone) to the reaction flask. Start a timer immediately.[2]

  • Monitoring the Reaction:

    • The solvolysis reaction produces toluenesulfonic acid, which will cause the indicator to change color.

    • Titrate the reaction mixture with a standardized solution of sodium hydroxide to neutralize the acid produced.[5]

    • Record the volume of NaOH added and the time at which the endpoint is reached.

    • Repeat the titration at regular intervals to obtain a series of data points.

  • Data Analysis:

    • The concentration of the reacted this compound at each time point is proportional to the volume of NaOH used.

    • The reaction follows first-order kinetics, so a plot of ln([this compound]_t) versus time will yield a straight line.

    • The negative of the slope of this line is the first-order rate constant (k).

B. Alternative Monitoring Technique (Conductivity)

An alternative to titration is to monitor the change in the electrical conductivity of the solution over time.[6] As the reaction proceeds, the formation of ionic products (toluenesulfonic acid and the protonated solvent) leads to an increase in conductivity. This method allows for continuous and automated data collection.

  • Setup: A conductivity probe is immersed in the reaction mixture, which is maintained at a constant temperature.

  • Data Acquisition: The conductivity is recorded at regular intervals after the initiation of the reaction.

  • Analysis: The rate constant can be determined by fitting the conductivity versus time data to a first-order integrated rate law.

Visualization of the S_N_1 Pathway

The following diagram illustrates the key steps in the solvolysis of this compound.

Solvolysis_Mechanism cluster_step1 Step 1: Carbocation Formation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack & Deprotonation tert-Butyl_Tosylate This compound Carbocation tert-Butyl Carbocation tert-Butyl_Tosylate->Carbocation Slow Tosylate_Anion Tosylate Anion Oxonium_Ion Protonated Product Solvent Solvent (SOH) Solvent->Oxonium_Ion Nucleophilic Attack Final_Product Substitution Product Oxonium_Ion->Final_Product Deprotonation Protonated_Solvent SOH2+

Caption: S_N_1 solvolysis mechanism of this compound.

Conclusion

The kinetic studies of this compound solvolysis provide a fundamental understanding of S_N_1 reactions. The reaction rate is primarily governed by the stability of the carbocation intermediate and the ionizing power of the solvent. While this compound serves as an excellent model for a limiting S_N_1 mechanism, it is important to consider that other substrates may exhibit a spectrum of behavior between S_N_1 and S_N_2 pathways, influenced by factors such as substrate structure, solvent nucleophilicity, and the nature of the leaving group. The experimental protocols outlined in this guide offer robust methods for quantifying these effects and elucidating reaction mechanisms.

References

Confirming Product Formation: A Comparative Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of chemical synthesis, particularly within the pharmaceutical and drug development sectors, the unambiguous confirmation of a newly synthesized product's identity and purity is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of analytical techniques for this critical validation. While both yield invaluable structural information, they operate on different principles and provide distinct, yet often complementary, data. This guide presents an objective comparison of their performance, supported by experimental data, and provides detailed methodologies for their application in confirming product formation.

Performance Comparison: NMR vs. Mass Spectrometry

The choice between NMR and Mass Spectrometry, or more commonly their synergistic use, is dictated by the specific information required.[1] Mass spectrometry is renowned for its high sensitivity and its ability to provide precise molecular weight information.[1] Conversely, NMR spectroscopy is unparalleled in its capacity to elucidate the detailed atomic arrangement and connectivity within a molecule, offering a comprehensive structural blueprint.[1]

Table 1: Quantitative Data Comparison for Product Validation

ParameterNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Elucidation of the complete molecular structure and connectivity of atoms.[1][2]Determination of the molecular weight through the mass-to-charge ratio (m/z).[1][3]
Purity Assessment Provides quantitative purity information (qNMR) with the use of an internal standard.[1]Offers relative purity assessment based on the peak area of the target ion in relation to impurity ions.[1]
Structural Confirmation Detailed 1D and 2D spectra reveal the complete molecular scaffold, allowing for unambiguous structure determination.[1][2]Fragmentation patterns can suggest structural motifs and confirm the presence of specific substructures.[3][4]
Isomer Differentiation Excellent for distinguishing between constitutional isomers and stereoisomers.[1]Can differentiate isomers that produce distinct fragmentation patterns, though this can be challenging.[1]
Sensitivity Lower sensitivity, typically requiring milligram to microgram sample quantities.[5]High sensitivity, capable of detecting analytes at the picomole to femtomole level.[5]
Sample Preparation Requires dissolution in a deuterated solvent; non-destructive.[1]Often requires minimal sample preparation; can be destructive depending on the ionization technique.
Analysis Time Can range from minutes to hours, depending on the complexity of the experiments.Rapid analysis, often completed within minutes.

Experimental Protocols

Mass Spectrometry Protocol for Product Identification

This protocol outlines the general steps for analyzing a purified synthesis product using Electrospray Ionization (ESI) Mass Spectrometry.

1. Sample Preparation:

  • Dissolve a small amount of the purified product (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 10-100 µg/mL.

  • If necessary, filter the sample solution to remove any particulate matter.

2. Instrument Setup:

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for a wide range of organic molecules.

  • Mass Analyzer: Instruments such as Quadrupole, Time-of-Flight (TOF), or Orbitrap are frequently employed.[1]

  • Scan Range: Set the mass-to-charge (m/z) scan range to encompass the expected molecular weight of the product (e.g., 100-1500 m/z).[1]

  • Source Parameters: Optimize parameters like capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve the maximum signal intensity for the target analyte.[1]

3. Data Acquisition:

  • Infuse the sample solution into the mass spectrometer via direct injection or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte. It is often beneficial to acquire data in both modes.

  • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion of interest and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.[4]

4. Data Analysis:

  • Identify the peak corresponding to the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts).

  • Compare the observed m/z value with the calculated theoretical mass of the expected product.

  • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the presence of key structural motifs.[6][7]

¹H NMR Spectroscopy Protocol for Structural Elucidation

This protocol describes the acquisition of a standard one-dimensional (1D) proton (¹H) NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 1-5 mg of the dry, purified synthesis product into a clean, dry NMR tube.[1]

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[1] The choice of solvent is critical to dissolve the sample and to avoid interfering signals in the spectrum.

  • Cap the tube and gently agitate until the sample is fully dissolved.

2. Instrument Setup and Calibration:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift.[1]

  • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[1]

3. Data Acquisition:

  • Set the acquisition parameters for a ¹H NMR experiment, including the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 8-16 scans are often sufficient.[1]

  • Acquire the Free Induction Decay (FID) data.[1]

4. Data Processing and Analysis:

  • Apply a Fourier transform to the FID to obtain the NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the peaks to determine the relative ratios of different protons in the molecule.

  • Analyze the chemical shifts, coupling constants, and multiplicity of the signals to elucidate the molecular structure.[8]

Visualization of Analytical Workflows

G Figure 1: General Workflow for Product Confirmation cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Chemical Reaction Purification Purification Synthesis->Purification MS Mass Spectrometry Purification->MS Initial Confirmation NMR NMR Spectroscopy Purification->NMR Detailed Structure MW Molecular Weight MS->MW Structure Molecular Structure NMR->Structure Confirmation Product Confirmed MW->Confirmation Structure->Confirmation

Caption: General Workflow for Product Confirmation.

Caption: Logical Relationship of NMR and MS Data.

References

A Comparative Guide to Tosylation Protocols: Maximizing Yields in Alcohol Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient conversion of alcohols to tosylates is a critical step in the synthesis of a vast array of organic molecules. This guide provides an objective comparison of common tosylation protocols, supported by experimental data, to aid in the selection of the most suitable method for specific applications.

The tosylation of an alcohol is a fundamental transformation in organic chemistry, converting a poor hydroxyl leaving group into an excellent tosylate leaving group. This facilitates subsequent nucleophilic substitution or elimination reactions. The choice of protocol can significantly impact reaction efficiency, yield, and the purity of the final product. This guide explores several widely used methods, presenting their experimental details and reported yields.

Yield Comparison of Tosylation Protocols

The following table summarizes the reaction conditions and reported yields for the tosylation of various alcohols using different protocols. It is important to note that yields are highly substrate-dependent, and the data presented here serves as a comparative benchmark.

ProtocolAlcohol SubstrateReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
Standard Protocol Benzyl AlcoholTsCl, Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM)0 to 1512.5 h53[1][2]
Homoallylic AlcoholTsCl, TEA, DMAPDichloromethane (DCM)0Not SpecifiedHigh (not quantified)[3]
Lewis Acid Catalysis Phenyl Propanolp-Toluenesulfonic acid (p-TsOH), Zirconium(IV) chloride (ZrCl₄)Dichloromethane (DCM)Reflux7 h94[4]
Various Primary & Secondary Alcoholsp-Toluenesulfonic acid anhydride (Ts₂O), Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)Dichloromethane (DCM)Room Temp.10 min - several h~80 (average)[5][6]
Mechanochemical Benzyl AlcoholTsCl, Potassium Carbonate (K₂CO₃)Solvent-freeNot Specified5 minHigh (not quantified)[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Standard Protocol: Tosyl Chloride with Triethylamine and DMAP

This widely used method employs triethylamine as a base to neutralize the HCl generated during the reaction, and a catalytic amount of DMAP to accelerate the reaction.

Procedure:

  • To a solution of the alcohol (1.0 mmol), triethylamine (1.5 mmol), and 4-dimethylaminopyridine (0.2 mmol) in dichloromethane (5 mL) at 0 °C, add a solution of p-toluenesulfonyl chloride (1.5 mmol) in dichloromethane (5 mL) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at 15 °C for 12 hours.

  • Quench the reaction by adding water (10 mL).

  • Separate the organic layer and wash it sequentially with a saturated solution of NaHCO₃ (2 x 10 mL) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.[2]

Lewis Acid Catalysis: Zirconium(IV) Chloride

This method utilizes a Lewis acid catalyst to activate the alcohol for tosylation with p-toluenesulfonic acid.

Procedure:

  • To a solution of the alcohol (1 equiv.) and p-toluenesulfonic acid (1.2 equiv.) in dichloromethane (10 mL), add zirconium(IV) chloride (0.1 equiv.).

  • Reflux the reaction mixture for 7 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Lewis Acid Catalysis: Ytterbium(III) Trifluoromethanesulfonate

This protocol employs a catalytic amount of ytterbium(III) triflate with p-toluenesulfonic acid anhydride as the tosylating agent, offering mild reaction conditions.

Procedure:

  • To a solution of p-toluenesulfonic acid anhydride (1.2 equiv.) in dichloromethane (2 mL), add Yb(OTf)₃ (10 mg, 16 µmol) and stir the suspension for 10 minutes until most of the solid has dissolved.

  • Add the alcohol to the solution in pure form under continuous stirring.

  • Monitor the reaction by TLC. After completion, pour the mixture into a saturated NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x 20 mL) and dry the combined organic phases over Na₂SO₄.

  • Evaporate the solvent and purify the product by short column chromatography on silica gel.[5]

Reaction Mechanisms and Workflows

The following diagrams illustrate the general signaling pathway for tosylation and a comparative workflow of the discussed protocols.

TosylationMechanism General Tosylation Reaction Pathway Alcohol Alcohol (R-OH) Intermediate Alkoxide/Activated Alcohol Alcohol->Intermediate Activation TsCl Tosyl Chloride (TsCl) TsCl->Intermediate Base Base (e.g., Pyridine, TEA) Base->Intermediate Product Tosyl Ester (R-OTs) Intermediate->Product Nucleophilic Attack Byproduct Base-HCl Salt Intermediate->Byproduct

Caption: General reaction pathway for the tosylation of an alcohol.

TosylationWorkflow Comparative Experimental Workflow of Tosylation Protocols cluster_standard Standard Protocol cluster_lewis_zr ZrCl4 Catalysis cluster_lewis_yb Yb(OTf)3 Catalysis S1 Mix Alcohol, Base (TEA), & Catalyst (DMAP) in DCM S2 Cool to 0°C S1->S2 S3 Add TsCl solution S2->S3 S4 Stir at 0°C then 15°C S3->S4 S5 Aqueous Workup S4->S5 S6 Purification S5->S6 LZA1 Mix Alcohol, p-TsOH, & ZrCl4 in DCM LZA2 Reflux LZA1->LZA2 LZA3 Aqueous Workup LZA2->LZA3 LZA4 Purification LZA3->LZA4 LYA1 Mix Ts2O & Yb(OTf)3 in DCM LYA2 Add Alcohol LYA1->LYA2 LYA3 Stir at Room Temp. LYA2->LYA3 LYA4 Aqueous Workup LYA3->LYA4 LYA5 Purification LYA4->LYA5

Caption: Simplified workflow comparison of different tosylation protocols.

Concluding Remarks

The choice of a tosylation protocol is a critical decision in synthetic chemistry. The classic approach using tosyl chloride with an amine base and DMAP is versatile but may require longer reaction times and careful temperature control. Lewis acid-catalyzed methods, particularly with ZrCl₄ and p-TsOH, can offer significantly higher yields and may be more suitable for certain substrates. The Yb(OTf)₃-catalyzed tosylation with Ts₂O provides a mild alternative, proceeding at room temperature. For rapid and solvent-free conditions, mechanochemical methods present a green and efficient option. Researchers should consider the specific alcohol, desired scale, and available resources when selecting the optimal protocol to achieve high yields and product purity.

References

A Researcher's Guide to the Metabolic Stability of Tert-Butyl Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic modification of a drug candidate to enhance its metabolic stability is a cornerstone of successful development. Poor metabolic stability can lead to rapid clearance, short half-life, and low bioavailability, jeopardizing the therapeutic potential of an otherwise promising compound. The tert-butyl group, a sterically bulky and lipophilic moiety, has long been employed as a "metabolic shield" to protect adjacent functional groups from enzymatic degradation. However, its reputation as a universally stable functional group warrants a closer, data-driven examination.

This guide provides a comparative analysis of the metabolic stability of the tert-butyl group, presenting experimental data, detailed protocols for its assessment, and an objective look at its role as both a metabolic stabilizer and a potential metabolic liability.

The Tert-Butyl Group: A Metabolic Double Agent

The rationale for using a tert-butyl group to enhance metabolic stability is rooted in its unique structure. Its bulky nature can sterically hinder the access of metabolizing enzymes, primarily Cytochrome P450s (CYPs), to nearby vulnerable sites on a molecule.[1] This "shielding" effect can effectively block common metabolic pathways like oxidation or hydrolysis at adjacent positions.

Despite this, the tert-butyl group is not metabolically inert. It is frequently subject to metabolism by a number of CYP enzymes.[1][2][3] The most common metabolic pathway is the oxidation of one of the nine chemically equivalent primary C-H bonds to form a hydroxylated metabolite.[1][2][4] This alcohol can then undergo further oxidation to a carboxylic acid.[1][5] Key enzymes implicated in tert-butyl metabolism include CYP3A4, CYP2C8, CYP2C9, and CYP2C19.[1]

The classic story of terfenadine serves as a prime example. The antihistamine terfenadine is rapidly metabolized on its tert-butyl group by CYP3A4 to form fexofenadine, its active and non-cardiotoxic carboxylic acid metabolite.[1] This led to the withdrawal of terfenadine and the successful marketing of fexofenadine as a separate drug.

Comparative Metabolic Stability: Tert-Butyl vs. Alternatives

While the tert-butyl group can be effective, its own susceptibility to metabolism has driven researchers to seek more robust alternatives. One such alternative is the trifluoromethylcyclopropyl (Cp-CF₃) group. Experimental data from in vitro studies using human liver microsomes (HLM) consistently demonstrates that replacing a tert-butyl group with a Cp-CF₃ group can lead to significant improvements in metabolic stability.

Compound PairStructureR GroupIn Vitro Half-Life (t½) in HLM (min)
Pair 1 tert-Butyl63[2]
Cp-CF₃114[2]
Pair 2 tert-Butyl29
Cp-CF₃> 240
Pair 3 tert-Butyl13
Cp-CF₃102
Pair 4 tert-Butyl15
Cp-CF₃> 240

Data synthesized from studies comparing tert-butyl groups to trifluoromethylcyclopropyl bioisosteres.[2]

These results highlight a crucial consideration for drug designers: while a tert-butyl group might solve one metabolic issue, it can introduce another. Bioisosteric replacement with groups like Cp-CF₃, which lack the easily oxidizable C-H bonds, can offer a more durable solution for enhancing metabolic stability.[2][6]

Metabolic Pathways of the Tert-Butyl Group

The primary metabolic cascade for a tert-butyl group involves sequential oxidation. This process is typically initiated by a CYP-mediated hydroxylation, followed by further oxidation, potentially by alcohol and aldehyde dehydrogenases.

G cluster_0 cluster_1 A Parent Drug (R-tBu) B Hydroxylated Metabolite (R-C(CH₃)₂CH₂OH) A->B C Carboxylic Acid Metabolite (R-C(CH₃)₂COOH) B->C Enzyme1 CYP450 (e.g., CYP3A4, CYP2C9) Enzyme1->A Enzyme2 ADH / ALDH Enzyme2->B

Primary metabolic pathway of tert-butyl groups.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

Assessing the metabolic stability of a compound is a routine procedure in drug discovery. The liver microsomal stability assay is a common in vitro method used to determine a compound's susceptibility to metabolism by Phase I enzymes.[7][8]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with pooled human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[9]

  • Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[10]

  • Internal Standard (IS) for LC-MS/MS analysis

  • Acetonitrile (ACN), cold

  • 96-well incubation plates, centrifuge, LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw HLM on ice. Dilute the microsomes in phosphate buffer to a working concentration (e.g., 1.0 mg/mL protein).[11]

    • Prepare the test compound working solution by diluting the 10 mM stock to an intermediate concentration in buffer. The final incubation concentration is typically 1 µM.[7][10]

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • Add the HLM solution to the wells of a 96-well plate.

    • Add the test compound working solution to the HLM and pre-incubate for 5-10 minutes at 37°C to allow the compound to bind to the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. This marks time point zero (T=0).

    • Incubate the plate at 37°C with shaking.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot from the incubation mixture.[7]

    • Immediately terminate the reaction by adding the aliquot to a separate plate containing 3-5 volumes of cold acetonitrile with the internal standard.[9][10] This step precipitates the microsomal proteins.

  • Analysis:

    • Centrifuge the termination plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent test compound at each time point.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the % compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) based on the half-life and protein concentration.

G A Prepare Reagents (Microsomes, Buffer, NADPH, Compound) B Pre-incubate Compound + Microsomes (37°C) A->B C Initiate Reaction (Add NADPH) B->C D Incubate and Sample (0, 5, 15, 30, 45 min) C->D E Terminate Reaction (Add cold Acetonitrile + IS) D->E F Centrifuge & Separate Supernatant E->F G Analyze by LC-MS/MS (Quantify Parent Compound) F->G H Calculate t½ and Clint G->H

Workflow for a microsomal metabolic stability assay.

Conclusion

The tert-butyl group remains a valuable and widely used substituent in drug discovery for improving pharmacokinetic properties, often by sterically shielding metabolically labile sites. However, its reputation as a metabolically invulnerable blocker is a misconception. The group itself is a known substrate for CYP-mediated oxidation, which can represent a significant clearance pathway for many compounds.

Drug development professionals must weigh the benefits of its steric bulk against its potential metabolic liability. As demonstrated by comparative data, alternative bioisosteres, particularly fluorinated groups, may offer superior metabolic robustness. The ultimate decision to incorporate or replace a tert-butyl group should be guided by empirical data from well-designed experiments, such as the in vitro microsomal stability assay detailed above.

References

A Comparative Guide to Sulfonate Esters in SN2 Reactions: The Case of tert-Butyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate leaving group is a critical step in synthetic strategy. This guide provides a detailed comparison of tert-butyl tosylate and other common sulfonate esters—such as mesylates and brosylates—in the context of bimolecular nucleophilic substitution (SN2) reactions. We will delve into their relative reactivities, supported by experimental data, and provide detailed experimental protocols for key reactions.

Executive Summary

The efficacy of a leaving group in an SN2 reaction is intrinsically linked to its ability to stabilize a negative charge and the steric environment of the electrophilic carbon. While the tosylate group is an excellent leaving group, the tertiary structure of the tert-butyl group imposes insurmountable steric hindrance for the backside attack required in an SN2 mechanism. Consequently, this compound is effectively unreactive in SN2 reactions. Instead, it predominantly undergoes elimination (E2) or unimolecular substitution (SN1) and elimination (E1) reactions, especially with strong bases or in polar protic solvents.

In contrast, primary and secondary alkyl sulfonate esters, such as tosylates, mesylates, and brosylates, are excellent substrates for SN2 reactions. The choice among these depends on the desired reactivity, with the leaving group ability generally following the order: triflates > brosylates > mesylates ≈ tosylates. This guide will explore these differences in detail, providing a clear framework for selecting the optimal sulfonate ester for a given SN2 transformation.

The Role of the Substrate: Why this compound Resists SN2 Reactions

The SN2 reaction is a concerted, one-step process where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. This "backside attack" leads to an inversion of stereochemistry at the carbon center. The transition state involves a pentacoordinate carbon, which is highly sensitive to steric bulk.[1][2]

The structure of the alkyl substrate is the most significant factor determining the rate of an SN2 reaction. The general order of reactivity for alkyl substrates is:

Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°)

Tertiary substrates, such as this compound, have three bulky alkyl groups attached to the electrophilic carbon. These groups effectively shield the carbon from the nucleophile's approach, making the backside attack sterically impossible. As a result, tertiary alkyl halides and sulfonates do not undergo SN2 reactions.[3][4][5]

Instead, when treated with a strong, non-nucleophilic base, this compound will readily undergo elimination (E2) to form an alkene. In the presence of a weak nucleophile or a polar protic solvent, it will favor SN1/E1 pathways, which proceed through a stable tertiary carbocation intermediate.

Figure 1. Steric hindrance in primary vs. tertiary substrates.

Comparison of Sulfonate Esters as Leaving Groups in SN2 Reactions

For substrates that readily undergo SN2 reactions (primary and secondary), the nature of the sulfonate ester leaving group plays a crucial role in determining the reaction rate. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure. Sulfonate anions are excellent leaving groups due to the resonance delocalization of the negative charge across the three oxygen atoms.

The electronic properties of the substituent on the sulfonyl group influence its leaving group ability. Electron-withdrawing groups enhance the stability of the departing anion, making it a better leaving group.

Sulfonate EsterAbbreviationStructure of Leaving Group AnionRelative Leaving Group Ability (approx.)
Triflate-OTfCF₃SO₃⁻~50,000
Brosylate-OBsp-BrC₆H₄SO₃⁻~2.6
Mesylate-OMsCH₃SO₃⁻1.0 (baseline)
Tosylate-OTsp-CH₃C₆H₄SO₃⁻~0.7

Table 1: Relative leaving group ability of common sulfonate esters in SN2 reactions. The values are approximate and can vary with reaction conditions.

As the data indicates, triflates are exceptionally reactive due to the strong electron-withdrawing effect of the trifluoromethyl group. Brosylates are slightly more reactive than mesylates and tosylates due to the electron-withdrawing inductive effect of the bromine atom. Mesylates and tosylates have similar reactivities, with the tosylate being slightly less reactive due to the weak electron-donating nature of the p-methyl group.

Leaving_Group_Ability cluster_reaction SN2 Reaction cluster_leaving_groups Sulfonate Leaving Group (X⁻) Stability R-X R-X (Primary or Secondary Substrate) Product R-Nu R-X->Product Nu⁻ X X⁻ (Leaving Group) R-X->X Nu Nu⁻ Triflate Triflate (-OTf) (Most Stable) Brosylate Brosylate (-OBs) Triflate->Brosylate Decreasing Stability & Leaving Group Ability Mesylate Mesylate (-OMs) Brosylate->Mesylate Decreasing Stability & Leaving Group Ability Tosylate Tosylate (-OTs) (Least Stable among these) Mesylate->Tosylate Decreasing Stability & Leaving Group Ability

Figure 2. Relationship between leaving group stability and SN2 reaction.

Experimental Protocols

Below are detailed methodologies for representative SN2 and E2 reactions involving sulfonate esters.

Protocol 1: SN2 Reaction - Synthesis of Cyclopentyl Azide from Cyclopentyl Tosylate

This protocol details a typical SN2 reaction using a secondary tosylate and a strong nucleophile.

Materials:

  • Cyclopentyl tosylate

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve cyclopentyl tosylate (1.0 equivalent) in anhydrous DMF.

  • To the stirred solution, add sodium azide (1.5–2.0 equivalents).[3]

  • Heat the reaction mixture to 60–80 °C and stir for 12–24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 times).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude cyclopentyl azide.[3]

  • If necessary, the product can be purified by vacuum distillation.

Safety Note: Sodium azide is highly toxic. Organic azides are potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.[3]

Protocol 2: E2 Reaction - Elimination of this compound with Potassium tert-Butoxide

This protocol illustrates the typical reaction of this compound with a strong, bulky base, leading to elimination.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol (t-BuOH)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • In the flask, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol with stirring.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C) for 2-4 hours, monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the flask in an ice bath.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 times).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to obtain the product, isobutylene (which is a gas at room temperature and will likely evaporate with the solvent if not handled carefully, e.g., by using a cold trap or forming a derivative).

Data Summary

SubstrateLeaving GroupNucleophileSolventRelative Rate (SN2)Primary Reaction Pathway
Ethyl SulfonateTosylate (-OTs)I⁻Acetone1.0SN2
Ethyl SulfonateMesylate (-OMs)I⁻Acetone~1.4SN2
Ethyl SulfonateBrosylate (-OBs)I⁻Acetone~3.7SN2
This compound Tosylate (-OTs)I⁻Acetone~0 (negligible)No SN2 Reaction
This compound Tosylate (-OTs)KOtBut-BuOHN/AE2
This compound Tosylate (-OTs)H₂OH₂O/EthanolN/ASN1/E1 (Solvolysis)

Table 2: Comparative reactivity of ethyl sulfonates versus this compound. Relative rates for ethyl sulfonates are estimated based on leaving group abilities. The rate for this compound in an SN2 reaction is effectively zero due to steric hindrance.

Conclusion

The choice of sulfonate ester as a leaving group in SN2 reactions is a nuanced decision that hinges on both the structure of the alkyl substrate and the desired reactivity. This guide unequivocally demonstrates that This compound is not a viable substrate for SN2 reactions due to profound steric hindrance. Its chemistry is dominated by elimination and unimolecular substitution pathways.

For primary and secondary substrates where the SN2 pathway is accessible, the reactivity of the sulfonate ester can be fine-tuned. Tosylates and mesylates are workhorse leaving groups with moderate and similar reactivities, making them suitable for a wide range of transformations. For enhanced reactivity, brosylates offer a slight advantage, while triflates are the reagents of choice for particularly challenging SN2 reactions. A thorough understanding of these principles allows for the rational design of synthetic routes and the successful execution of nucleophilic substitution reactions.

References

Characterization of Byproducts in Tert-Butylation Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of byproducts generated during the tert-butylation of aromatic compounds, a crucial reaction in the synthesis of various intermediates for pharmaceuticals and fine chemicals. Understanding and controlling the formation of these byproducts is paramount for optimizing reaction efficiency, ensuring product purity, and minimizing downstream processing costs. This document presents quantitative data on byproduct distribution with different catalysts, detailed experimental protocols for their characterization, and a comparison with alternative alkylation methods.

Overview of Byproduct Formation in Tert-Butylation

Tert-butylation, a classic Friedel-Crafts alkylation, is prone to several side reactions that lead to a variety of byproducts. The nature and distribution of these byproducts are highly dependent on the substrate, catalyst, and reaction conditions.

Common Byproducts Include:

  • Isomers: Mono-, di-, and tri-tert-butylated isomers are the most common byproducts. For instance, in the tert-butylation of phenol, 2-tert-butylphenol (2-TBP), 4-tert-butylphenol (4-TBP), 2,4-di-tert-butylphenol (2,4-DTBP), and 2,6-di-tert-butylphenol are the main products and byproducts.[1][2]

  • Over-alkylation Products: The initial alkylation product is often more reactive than the starting material, leading to the formation of poly-alkylated species.[3]

  • Dealkylation and Transalkylation Products: The reversible nature of the tert-butyl cation formation can lead to the removal of a tert-butyl group (dealkylation) or its transfer to another aromatic ring (transalkylation).

  • Oligomers and Coke: Under harsh reaction conditions, especially with solid acid catalysts, oligomerization of the alkylating agent (e.g., isobutylene) and subsequent coke formation can occur, leading to catalyst deactivation.[4]

  • Rearrangement Products: Although less common with the stable tert-butyl cation, rearrangements of the alkylating agent can occur with other alkyl groups.

The following diagram illustrates the general reaction pathways leading to desired products and byproducts in the tert-butylation of an aromatic compound.

Byproduct_Formation cluster_products Reaction Products cluster_side_reactions Side Reactions Aromatic Aromatic Substrate Mono Mono-tert-butylated Product Aromatic->Mono Alkylation Transalkylation Transalkylation Aromatic->Transalkylation tBu tert-Butylating Agent Intermediate tert-Butyl Carbocation tBu->Intermediate Activation Catalyst Catalyst Catalyst->Intermediate Intermediate->Mono Di Di-tert-butylated Byproduct Intermediate->Di Tri Tri-tert-butylated Byproduct Intermediate->Tri Oligomers Oligomers/ Coke Intermediate->Oligomers Mono->Di Over-alkylation Dealkylation Dealkylation Mono->Dealkylation Mono->Transalkylation Di->Tri Further Over-alkylation

Figure 1: General reaction pathways in tert-butylation.

Comparison of Byproduct Distribution with Different Catalysts

The choice of catalyst significantly influences the selectivity and, consequently, the byproduct profile of a tert-butylation reaction. This section provides a quantitative comparison of byproduct distribution for the tert-butylation of phenol and toluene using various catalytic systems.

Tert-butylation of Phenol

Table 1: Byproduct Distribution in the Tert-butylation of Phenol with Various Catalysts

CatalystAlkylating AgentTemp (°C)Phenol Conv. (%)2-TBP (%)4-TBP (%)2,4-DTBP (%)Other Byproducts (%)Reference
Zeolite HY tert-Butanol15085.321.248.515.614.7 (ethers, etc.)[5]
Zeolite Beta tert-Butanol15092.125.842.323.98.0[6]
Amberlyst-15 tert-Butanol8095.064.032.0-4.0 (ether, isobutene)[7]
Ga-FSM-16 tert-Butanol16080.3-43.330.326.4[8]
Cu-exchanged pillared montmorillonite tert-Butanol20054.0-96.4-3.6[3]

Data is compiled from various sources and reaction conditions may vary slightly.

Tert-butylation of Toluene

Table 2: Byproduct Distribution in the Tert-butylation of Toluene with Various Catalysts

CatalystAlkylating AgentTemp (°C)Toluene Conv. (%)p-TBT (%)m-TBT (%)Di-TBT (%)Reference
USY Zeolite tert-Butanol120~30~89<10<1[4]
H-Mordenite tert-Butanol1601867~30<3[4]
Hβ Zeolite tert-Butanol18049.672.9~25<2.1[9]
20% La2O3/USY tert-Butanol18048.685.3~14<0.7[10]
Anhydrous AlCl3 tert-Butyl chloride25-30-~51.2 (yield)--[11][12]

p-TBT: para-tert-butyltoluene, m-TBT: meta-tert-butyltoluene, Di-TBT: di-tert-butyltoluene. Data is compiled from various sources and reaction conditions may vary slightly.

Alternative Alkylation Methods and Their Byproduct Profiles

Concerns over the hazardous nature of traditional Friedel-Crafts catalysts and the formation of complex byproduct mixtures have driven the development of greener and more selective alkylation methods.

Alternative Approaches:

  • Alkylation with Alcohols and Alkenes: Using alcohols or alkenes as alkylating agents with solid acid catalysts (e.g., zeolites, ion-exchange resins) is a more environmentally benign approach, with water being the only theoretical byproduct when using alcohols.[13][14] However, ether formation can be a side reaction.

  • Isopropylation: Isopropylation is another common alkylation reaction. While it can also lead to polyalkylation, the propensity for rearrangement of the isopropyl carbocation is lower than for some other primary alkyl groups.

  • Biocatalytic Alkylation: The use of enzymes for Friedel-Crafts type reactions is an emerging area that offers high selectivity under mild conditions, though it is currently limited in scope.[15]

A direct quantitative comparison of byproduct profiles between tert-butylation and these alternatives under identical conditions is often difficult to find in the literature. However, the general trend is that solid acid catalysts with optimized pore structures can offer higher selectivity to the desired mono-alkylated product compared to traditional homogeneous Lewis acids.

Experimental Protocols for Byproduct Characterization

Accurate characterization of the reaction mixture is crucial for understanding byproduct formation and optimizing reaction conditions. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a reaction mixture.

Experimental Workflow:

GCMS_Workflow Sample Reaction Mixture (quenched) Dilution Dilution with appropriate solvent (e.g., CH2Cl2) Sample->Dilution Filtering Filtering through 0.45 µm syringe filter Dilution->Filtering GCMS GC-MS Analysis Filtering->GCMS Data Data Acquisition (TIC, Mass Spectra) GCMS->Data Analysis Data Analysis (Peak Integration, Library Search) Data->Analysis Report Quantification and Identification of Byproducts Analysis->Report

Figure 2: GC-MS analysis workflow.

Detailed Protocol:

  • Sample Preparation:

    • Quench the reaction mixture by adding it to ice-cold water or a saturated sodium bicarbonate solution.

    • Extract the organic components with a suitable solvent (e.g., dichloromethane, diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Dilute an aliquot of the organic extract to a suitable concentration (e.g., 1 mg/mL) with the same solvent.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • GC-MS Conditions (Example for Phenol Alkylation):

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless, 250 °C, splitless mode.

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

    • Carrier Gas: Helium, constant flow at 1 mL/min.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization: Electron Ionization (EI), 70 eV.

    • Mass Range: m/z 40-450.

  • Data Analysis:

    • Identify the components by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecules in the reaction mixture, allowing for unambiguous identification of isomers.

Experimental Workflow:

NMR_Workflow Sample Crude Reaction Mixture or Purified Fraction Solvent Dissolution in Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube NMR_Acquisition 1H and 13C NMR Data Acquisition NMR_Tube->NMR_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Identification Structure Elucidation of Byproducts Analysis->Identification

Figure 3: NMR analysis workflow.

Detailed Protocol:

  • Sample Preparation:

    • Take an aliquot of the crude reaction mixture after workup or a purified fraction.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition (Example for ¹H NMR):

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64, depending on the concentration.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).

  • Data Analysis:

    • Process the raw data (Fourier transform, phasing, baseline correction).

    • Integrate the signals to determine the relative ratios of different species.

    • Analyze the chemical shifts and coupling patterns to identify the structures of the byproducts. For example, the number and position of signals in the aromatic region can distinguish between ortho, meta, and para isomers.

Conclusion

The formation of byproducts in tert-butylation reactions is a complex issue influenced by a multitude of factors, with the choice of catalyst being paramount. This guide provides a framework for understanding and characterizing these byproducts. By employing the quantitative data and detailed experimental protocols presented, researchers can make informed decisions in catalyst selection and reaction optimization to improve the efficiency and sustainability of their synthetic processes. The exploration of alternative, greener alkylation methods further opens avenues for developing cleaner and more selective chemical transformations.

References

Comparative analysis of catalysts for sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of sulfonamides, a critical pharmacophore in a multitude of therapeutic agents, is a cornerstone of medicinal chemistry.[1][2][3] The efficiency and versatility of sulfonamide synthesis are heavily reliant on the catalytic system employed. This guide provides a comparative analysis of prominent catalytic systems, offering insights into their performance based on experimental data. We will delve into copper, palladium, and iron-based catalysts, providing a structured comparison to aid in the selection of the most suitable catalyst for your research and development needs.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts in the N-arylation of sulfonamides with aryl halides, a common strategy for synthesizing this important class of compounds. The data has been compiled from various studies to provide a comparative overview.

Catalyst SystemAryl HalideSulfonamideBaseSolventTemp (°C)Time (h)Yield (%)Reference
Copper-Based
CuI (10 mol%)Aryl IodideBenzenesulfonamideCs2CO3DMF13012-24up to 91[4]
MNPs-AHBA-Cu (20 mg)p-Chlorobenzenesulfonyl chlorideAnilineK2CO3PEG80195[5]
Palladium-Based
Pd/AdBippyPhos(Hetero)aryl ChloridesVarious SulfonamidesK3PO4Toluene10018N/A[6][7]
Pd(OAc)2Aryl Bromides/TriflatesSulfonamidesN/APEG-40035-50N/AN/A[4]
Iron-Based
FeCl2NitroarenesSodium ArylsulfinatesNaHSO3DMSO10012Good to Excellent[8]

N/A: Not explicitly available in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are the experimental protocols for the key catalytic systems cited in this guide.

1. Copper-Catalyzed N-Arylation of Sulfonamides

  • Catalyst System: Copper(I) Iodide (CuI)[4]

  • Procedure: A mixture of the aryl iodide (1.0 mmol), sulfonamide (1.2 mmol), Cs2CO3 (2.0 mmol), and CuI (10 mol%) in DMF (5 mL) is heated at 130 °C for 12-24 hours under aerobic conditions. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-arylsulfonamide.

2. Palladium-Catalyzed N-Arylation of Sulfonamides

  • Catalyst System: Pd/AdBippyPhos[6][7]

  • General Procedure: In a nitrogen-filled glovebox, a vial is charged with the palladium precatalyst, AdBippyPhos ligand, aryl chloride (1.0 mmol), sulfonamide (1.2 mmol), and K3PO4 (2.0 mmol). Toluene (2 mL) is added, and the vial is sealed. The reaction mixture is then heated at 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by chromatography to yield the N,N-diaryl sulfonamide.

3. Iron-Catalyzed N-Arylsulfonamide Formation

  • Catalyst System: Iron(II) Chloride (FeCl2)[8]

  • Procedure: A mixture of the nitroarene (1.0 mmol), sodium arylsulfinate (1.5 mmol), FeCl2 (10 mol%), and NaHSO3 (3.0 mmol) in DMSO (3 mL) is stirred at 100 °C for 12 hours under a nitrogen atmosphere. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to provide the N-arylsulfonamide.

Visualizing the Workflow and Catalyst Comparison

To further clarify the experimental process and the rationale for catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants (Aryl Halide, Sulfonamide) Heating Heating & Stirring Reactants->Heating Catalyst Catalyst (Cu, Pd, Fe) Catalyst->Heating Base_Solvent Base & Solvent Base_Solvent->Heating Quenching Quenching Heating->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Catalyst_Comparison cluster_cu Copper Catalysts cluster_pd Palladium Catalysts cluster_fe Iron Catalysts Cu_Node Copper (CuI, etc.) Cu_Adv Advantages: - Low cost - Readily available Cu_Node->Cu_Adv Pros Cu_Disadv Disadvantages: - Higher temperatures - Longer reaction times - Aerobic conditions sometimes needed Cu_Node->Cu_Disadv Cons Pd_Node Palladium (Pd/Ligand) Pd_Adv Advantages: - High efficiency - Broad substrate scope - Milder conditions for some substrates Pd_Node->Pd_Adv Pros Pd_Disadv Disadvantages: - High cost - Ligand sensitivity - Potential for metal contamination Pd_Node->Pd_Disadv Cons Fe_Node Iron (FeCl2, etc.) Fe_Adv Advantages: - Abundant and inexpensive - Low toxicity - Utilizes nitroarenes as starting material Fe_Node->Fe_Adv Pros Fe_Disadv Disadvantages: - Can require specific reductants - Substrate scope may be more limited Fe_Node->Fe_Disadv Cons

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of tert-Butyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents is paramount. tert-Butyl tosylate, a common intermediate in organic synthesis, requires careful management due to its potential hazards. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe management of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors.

Key Hazards:

  • May cause skin and eye irritation.[1][2]

  • May cause an allergic skin reaction.[1]

  • Suspected of causing genetic defects and may cause cancer.

  • Harmful if swallowed.

  • Toxic to aquatic life with long-lasting effects.

Disposal Procedures: A Step-by-Step Guide

The primary method for the safe disposal of this compound involves chemical neutralization through hydrolysis. This process breaks down the ester into the less hazardous tert-butanol and a salt of p-toluenesulfonic acid.

Experimental Protocol: Hydrolysis of this compound

Objective: To hydrolyze this compound into tert-butanol and sodium p-toluenesulfonate for safe disposal.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH)

  • Ethanol (or another suitable solvent to dissolve the this compound if it is in a non-miscible solvent)

  • Water

  • Stir plate and magnetic stir bar

  • Reaction vessel (e.g., a round-bottom flask or beaker of appropriate size)

  • pH paper or a pH meter

Procedure:

  • Preparation of the Hydrolysis Solution: In a well-ventilated chemical fume hood, prepare a 1 M to 2 M solution of sodium hydroxide in a mixture of water and ethanol. The ethanol aids in dissolving the this compound. A 1:1 ratio of water to ethanol is commonly effective.[3]

  • Reaction Setup: Place the this compound waste into the reaction vessel. If the waste is dissolved in a non-polar organic solvent, it is advisable to first remove the solvent under reduced pressure, provided it is safe to do so.

  • Initiation of Hydrolysis: Add the prepared sodium hydroxide solution to the reaction vessel containing the this compound waste.

  • Monitoring the Reaction: Stir the mixture at room temperature. The completion of the hydrolysis reaction can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the this compound spot.

  • Neutralization of the Final Solution: Once the hydrolysis is complete, the resulting solution will be basic. Carefully neutralize the solution by slowly adding a suitable acid, such as hydrochloric acid, until the pH is between 6 and 8.[3] This process can generate heat, so proceed with caution.

  • Final Disposal: After neutralization, the solution containing tert-butanol, sodium p-toluenesulfonate, and salts can be disposed of as aqueous chemical waste in accordance with your institution's and local regulations.[3][4][5]

Management of Spills and Contaminated Materials

In the event of a spill, absorb the material with an inert substance such as sand, silica gel, or vermiculite.[2][5] The contaminated absorbent material should then be collected in a designated hazardous waste container. All materials that have come into contact with this compound, including gloves, disposable labware, and cleaning materials, must be disposed of through your institution's hazardous waste management program.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key physical and safety data for this compound.

PropertyValue
Molecular Formula C₁₁H₁₆O₃S
Molecular Weight 228.31 g/mol
Appearance Colorless to pale yellow liquid or solid-liquid mixture
Density Approximately 1.122 g/cm³
Boiling Point 322.8 ± 11.0 °C (Predicted)
Storage Temperature Room Temperature, sealed in a dry environment

Data sourced from various chemical suppliers and safety data sheets.[6][7][8]

Logical Workflow for Disposal

The following diagram illustrates the step-by-step logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_reaction Neutralization cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Fume Hood A->B C Prepare 1-2M NaOH in Ethanol/Water B->C D Combine Waste with NaOH Solution C->D E Stir and Monitor Reaction (TLC) D->E H Dispose of Contaminated Materials as Hazardous Waste D->H F Neutralize with Acid to pH 6-8 E->F G Dispose as Aqueous Chemical Waste F->G

References

Essential Safety and Operational Guide for Handling tert-Butyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of tert-Butyl Tosylate (CAS 4664-57-7). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, stringent adherence to Personal Protective Equipment (PPE) protocols is required at all times when handling this compound.

Mandatory Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with EN 166 or NIOSH standards.
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves. Inspect for tears or holes before each use.
Body Protection Laboratory CoatStandard laboratory coat.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an organic vapor cartridge if working outside of a certified chemical fume hood or if ventilation is inadequate.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step 1: Preparation

  • Ensure the work area is clean and uncluttered.

  • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents before handling the chemical.

  • Don all required PPE as specified in the table above.

Step 2: Handling

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not inhale vapors or mists.

  • Use only non-sparking tools if the substance is used in the presence of flammable solvents.

  • Keep the container tightly closed when not in use.

Step 3: Spill Cleanup

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a designated, labeled hazardous waste container.

  • For large spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step 1: Collection

  • Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent pads), in a clearly labeled, sealed, and compatible waste container.

Step 2: Neutralization (Recommended for liquid waste)

  • Under expert supervision and in a chemical fume hood, this compound can be neutralized through hydrolysis. This involves reacting it with a solution of sodium hydroxide to form less hazardous compounds. This procedure should only be carried out by trained personnel.

Step 3: Final Disposal

  • Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of it down the drain or in regular trash.

Quantitative Data Summary

PropertyValue
CAS Number 4664-57-7
Molecular Formula C₁₁H₁₆O₃S
Molecular Weight 228.31 g/mol
Boiling Point 322.8 ± 11.0 °C at 760 mmHg
Density 1.122 ± 0.06 g/cm³

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area Clean & Prepare Work Area check_safety Verify Eyewash & Shower prep_area->check_safety gather_materials Assemble Equipment & Reagents check_safety->gather_materials don_ppe Don all required PPE gather_materials->don_ppe handle_chemical Handle this compound don_ppe->handle_chemical collect_waste Collect in Labeled Container handle_chemical->collect_waste Generate Waste spill_kit Keep Spill Kit Ready neutralize Neutralize (if applicable) collect_waste->neutralize dispose_waste Dispose via Hazardous Waste Program neutralize->dispose_waste spill Spill Occurs absorb_spill Absorb with Inert Material spill->absorb_spill Small Spill evacuate Evacuate & Alert Supervisor spill->evacuate Large Spill contact Skin/Eye Contact flush_area Flush for 15 mins contact->flush_area Flush with Water absorb_spill->collect_waste seek_medical Seek Medical Attention flush_area->seek_medical Seek Medical Attention

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl Tosylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl Tosylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.